molecular formula C12H16O4 B1281184 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid CAS No. 59212-11-2

2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B1281184
CAS No.: 59212-11-2
M. Wt: 224.25 g/mol
InChI Key: FUSMQKBNNJVGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(2,11(13)14)8-5-6-9(15-3)10(7-8)16-4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSMQKBNNJVGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482824
Record name 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59212-11-2
Record name 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, a fascinating α,α-disubstituted amino acid, stands as a valuable building block in medicinal chemistry and drug development. Its structural rigidity, conferred by the quaternary α-carbon, and the presence of the biologically relevant 3,4-dimethoxyphenyl moiety, make it a compelling target for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for this molecule, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer a comparative analysis of various synthetic routes.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to a key ketone intermediate and a source for the α-amino acid core.

G target 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid intermediate1 3,4-Dimethoxyphenylacetone target->intermediate1 C-C Disconnection intermediate2 Alanine Derivative target->intermediate2 C-N & C-C Disconnections (Alkylation Approach) intermediate3 Hydantoin target->intermediate3 Hydrolysis (Bucherer-Bergs) intermediate4 α-Aminonitrile target->intermediate4 Hydrolysis (Strecker) reagents2 KCN, (NH4)2CO3 intermediate1->reagents2 reagents3 NH3, KCN intermediate1->reagents3 reagents1 Alanine Schiff Base + 3,4-Dimethoxybenzyl Halide intermediate2->reagents1 intermediate3->intermediate1 intermediate4->intermediate1

Caption: Retrosynthetic pathways for the target amino acid.

This analysis highlights three plausible synthetic strategies, all converging on the pivotal precursor, 3,4-dimethoxyphenylacetone.

Part 1: Synthesis of the Key Precursor: 3,4-Dimethoxyphenylacetone

The synthesis of 3,4-dimethoxyphenylacetone is a critical first step. Several methods have been reported, starting from readily available materials.[1][2]

Synthetic Routes to 3,4-Dimethoxyphenylacetone
Starting MaterialKey ReagentsAdvantagesDisadvantages
Isoeugenol methyl etherPeracids (e.g., performic acid)High yieldUse of hazardous peracids
Isoeugenol methyl etherElectrolytic epoxidation, then isomerization with Li saltsMilder conditions, avoids peracidsRequires specialized electrochemical setup
VeratraldehydeDarzens reactionWell-established reactionCan have moderate yields
3,4-Dimethoxyphenylacetic acidAcetic anhydride, keteneDirect approachKetene is highly toxic and difficult to handle
Methyl eugenolPd/C, KBrO3One-pot procedureUse of a bromate oxidant
Recommended Protocol: Oxidation of Methyl Eugenol

This protocol, adapted from a general method for ketone synthesis, offers a straightforward one-pot procedure.[3]

Step-by-Step Methodology:

  • To a solution of methyl eugenol (1 mmol) in a 4:1 mixture of THF and water (15 mL), add 10% Pd/C (0.05 mmol) and KBrO3 (3 mmol).

  • Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and filter through Whatman 40 filter paper.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, wash sequentially with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3,4-dimethoxyphenylacetone.

Part 2: Construction of the α-Amino Acid Core

With the key ketone precursor in hand, we can now explore the different strategies for constructing the final amino acid.

Method A: Alkylation of an Alanine Schiff Base Derivative

This method is highly versatile for the synthesis of α,α-disubstituted amino acids.[4] It involves the alkylation of a protected alanine derivative, where the pre-existing methyl group of alanine becomes the α-methyl group in the final product.

Rationale: The use of a Schiff base, particularly a benzophenone imine of an alanine ester, serves two crucial purposes. First, it protects the amino group. Second, the α-proton becomes sufficiently acidic to be removed by a base, generating a nucleophilic enolate that can be alkylated. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic-soluble substrate.[5]

G start Alanine Ester schiff_base Alanine Schiff Base start->schiff_base Benzophenone Imine alkylation Alkylation schiff_base->alkylation Base, PTC, 3,4-Dimethoxybenzyl Halide product_protected Protected Target Amino Acid alkylation->product_protected deprotection Deprotection product_protected->deprotection Acid Hydrolysis final_product Target Amino Acid deprotection->final_product

Caption: Workflow for the alkylation of an alanine Schiff base.

Detailed Experimental Protocol:

  • Schiff Base Formation: Prepare the benzophenone imine of alanine tert-butyl ester by transimination of the alanine ester salt with benzophenone imine.[5]

  • Alkylation: To a solution of the alanine Schiff base and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent (e.g., dichloromethane), add solid sodium hydroxide and 3,4-dimethoxybenzyl chloride. Stir the biphasic mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).[6]

  • Work-up and Deprotection: After the reaction is complete, quench with water and extract the product into an organic solvent. After purification of the protected amino acid, perform acid hydrolysis (e.g., with aqueous HCl) to remove the Schiff base and the ester protecting groups to yield the final product.

Method B: Bucherer-Bergs Hydantoin Synthesis

The Bucherer-Bergs reaction is a classic multi-component reaction that synthesizes hydantoins from carbonyl compounds, which can then be hydrolyzed to α-amino acids.[7][8] This method introduces both the amino and carboxyl functionalities in a single pot.

Reaction Mechanism: The reaction proceeds through the initial formation of a cyanohydrin from 3,4-dimethoxyphenylacetone, which then reacts with ammonia (from ammonium carbonate) to form an α-aminonitrile. Intramolecular cyclization with carbon dioxide (also from ammonium carbonate) leads to the hydantoin intermediate.[7]

G ketone 3,4-Dimethoxyphenylacetone hydantoin 5-(3,4-Dimethoxybenzyl)-5-methylhydantoin ketone->hydantoin KCN, (NH4)2CO3, Heat amino_acid Target Amino Acid hydantoin->amino_acid Strong Base Hydrolysis (e.g., Ba(OH)2)

Caption: The Bucherer-Bergs pathway to the target amino acid.

Detailed Experimental Protocol:

  • Hydantoin Synthesis: In a pressure vessel, combine 3,4-dimethoxyphenylacetone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water. Heat the mixture, and upon cooling, the hydantoin product should precipitate.[9]

  • Hydrolysis: Hydrolyze the resulting 5-(3,4-dimethoxybenzyl)-5-methylhydantoin using a strong base such as barium hydroxide at elevated temperatures.[9] Acidify the reaction mixture to precipitate the crude amino acid.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

Method C: Strecker Synthesis

The Strecker synthesis is another fundamental method for preparing α-amino acids from aldehydes or ketones.[10][11] It involves the formation of an α-aminonitrile followed by hydrolysis.

Reaction Mechanism: The reaction begins with the formation of an imine from 3,4-dimethoxyphenylacetone and ammonia. Subsequent nucleophilic attack by cyanide ion yields the α-aminonitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[11]

Detailed Experimental Protocol:

  • α-Aminonitrile Formation: Treat 3,4-dimethoxyphenylacetone with a mixture of ammonia and potassium cyanide in an aqueous solution.[11]

  • Hydrolysis: Hydrolyze the resulting α-aminonitrile using a strong acid (e.g., HCl) or base to afford the desired amino acid.[10]

Comparative Analysis of Synthetic Methods
FeatureMethod A: Schiff Base AlkylationMethod B: Bucherer-BergsMethod C: Strecker Synthesis
Versatility High, easily adaptable for various side chains.Good for α,α-disubstituted amino acids.Good, but can be limited by ketone reactivity.
Reagent Toxicity Avoids large quantities of free cyanide.Uses cyanide salts and ammonium carbonate.Uses cyanide salts and ammonia.
Scalability Generally good, PTC conditions are scalable.Can be performed on a large scale.Scalable, but handling of ammonia and cyanide requires care.
Stereocontrol Amenable to asymmetric catalysis.[12]Racemic product, requires resolution.Racemic product, requires resolution.
Reaction Conditions Generally mild (room temperature).Requires elevated temperatures and pressure.Generally mild.

Part 3: Asymmetric Synthesis Strategies

For applications in drug development, obtaining a single enantiomer of the target molecule is often crucial. The alkylation of a Schiff base (Method A) is the most amenable to asymmetric synthesis.

Chiral Phase-Transfer Catalysis

The use of chiral phase-transfer catalysts, typically derived from Cinchona alkaloids, is a powerful strategy for inducing enantioselectivity in the alkylation step.[13][14] The chiral catalyst forms a tight ion pair with the enolate, shielding one face of the nucleophile and directing the incoming electrophile to the other face, resulting in an enantiomeric excess of one stereoisomer.

Chiral Auxiliaries

An alternative approach involves the use of a chiral auxiliary attached to the alanine starting material.[15] For example, a chiral nickel(II) complex of a glycine or alanine Schiff base can be used.[4][15] The chiral ligand on the nickel complex directs the alkylation to one face of the enolate, leading to a diastereomeric excess of the product. The auxiliary can then be cleaved to yield the enantiomerically enriched amino acid.

Part 4: Purification and Characterization

The final product, being an amino acid, is zwitterionic and typically has low solubility in common organic solvents. Purification is often achieved by recrystallization from aqueous ethanol or by ion-exchange chromatography.

Expected Analytical Data:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons of the dimethoxyphenyl group, the methoxy groups, the benzylic methylene protons, and the α-methyl group.

  • ¹³C NMR: Will show distinct signals for the quaternary α-carbon, the carboxyl carbon, and the carbons of the aromatic ring and the methyl groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C12H17NO4 should be observed.

  • Melting Point: A sharp melting point is indicative of high purity.[16]

Conclusion

The synthesis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid can be effectively achieved through several synthetic routes. The choice of method depends on the specific requirements of the researcher, including scalability, stereochemical purity, and available resources. The alkylation of an alanine Schiff base derivative under phase-transfer catalysis stands out as a highly versatile and adaptable method, particularly for asymmetric synthesis. The Bucherer-Bergs and Strecker syntheses offer more classical and direct approaches from the key ketone intermediate. This guide provides the foundational knowledge and practical protocols for scientists to successfully synthesize this valuable amino acid derivative for further research and development.

References

  • O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [Link]

  • Belokon, Y. N. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. PubMed. [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing). [Link]

  • Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. ResearchGate. [Link]

  • Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews - ACS Publications. [Link]

  • Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society. [Link]

  • Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. [Link]

  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Process for 3,4-dimethoxyphenyl-acetone preparation.
  • Process for 3,4-dimethoxyphenyl-acetone preparation.
  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

  • Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Barabanov. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. [Link]

  • Bucherer-Bergs Reaction. Bucherer-Bergs Reaction. [Link]

  • Asymmetric Synthesis Research Paper. Cram. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. RU2802445C1.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]

  • Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid. Chemdad. [Link]

  • Synthesis of L-.alpha.-methyldopa from asymmetric intermediates. The Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • Strecker Amino Acid Synthesis. YouTube. [Link]

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC - NIH. [Link]

  • Asymmetric Synthesis. University of York. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Methyldopa Related Compound C in Pharmaceutical Analysis

Methyldopa, a cornerstone in the management of hypertension, particularly in pregnant women, undergoes a complex synthesis and can degrade under various conditions.[1][2] This necessitates a thorough understanding of its potential impurities to ensure the safety and efficacy of the final drug product. Methyldopa Related Compound C, identified as (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, is a known process-related impurity and potential degradant of Methyldopa.[1][3] Its presence in the active pharmaceutical ingredient (API) or formulated drug product is strictly monitored to comply with regulatory standards.

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyldopa Related Compound C. The information herein is curated to empower researchers, analytical scientists, and drug development professionals in the robust characterization, quantification, and control of this critical impurity. We will delve into its structural identity, solubility characteristics, and spectral properties, providing both established data and reasoned insights based on fundamental chemical principles.

Part 1: Identification and Chemical Structure

A precise understanding of the molecular identity of Methyldopa Related Compound C is fundamental to all analytical endeavors.

Nomenclature and Structural Elucidation
  • IUPAC Name: (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

  • Synonyms: L-3,4-Dimethoxy-α-methylphenylalanine[4]

  • CAS Number: 10128-06-0

  • Molecular Formula: C₁₂H₁₇NO₄[3]

  • Molecular Weight: 239.27 g/mol [3]

The molecular structure reveals a chiral α-amino acid with a 3,4-dimethoxyphenyl side chain. The presence of the α-methyl group distinguishes it from its parent compound, Methyldopa, which has a hydroxyl group at the 3- and 4-positions of the phenyl ring.

Figure 1: Chemical Structure of Methyldopa Related Compound C

Part 2: Physicochemical Properties

The physicochemical properties of an impurity are critical for developing appropriate analytical methods and understanding its potential fate and transport.

Physical State and Appearance

Methyldopa Related Compound C is typically a solid at room temperature. Its appearance is generally described as a white to off-white crystalline powder.

Melting Point

The melting point is a key indicator of purity. For L-3,4-Dimethoxy-α-methylphenylalanine, a melting point range of 177-178 °C has been reported.[4]

Solubility Profile

Understanding the solubility of Methyldopa Related Compound C is essential for sample preparation in analytical testing and for predicting its behavior in dissolution studies.

SolventSolubilityRemarks
WaterSolubleThe presence of the amino and carboxylic acid groups imparts aqueous solubility.
MethanolSlightly SolubleBased on data for the FMOC-protected analogue.[5]
ChloroformSlightly SolubleBased on data for the FMOC-protected analogue.[5]
Dimethylformamide (DMF)Sparingly SolubleBased on data for the FMOC-protected analogue.[5]
Dimethyl Sulfoxide (DMSO)Slightly SolubleBased on data for the FMOC-protected analogue.[5]

Experimental Protocol for Solubility Determination:

A standard protocol for determining solubility involves the shake-flask method.

  • Preparation: Add an excess amount of Methyldopa Related Compound C to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical technique, such as HPLC-UV.

Figure 2: Workflow for Solubility Determination
Acid Dissociation Constant (pKa)

Part 3: Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the identification and quantification of Methyldopa Related Compound C. While a comprehensive Certificate of Analysis with detailed spectral data is often provided by commercial suppliers upon purchase, this section outlines the expected spectral characteristics based on the molecular structure.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The dimethoxy-substituted benzene ring is the primary chromophore in the molecule. It is expected to exhibit UV absorption maxima in the range of 270-285 nm. UV-Vis spectroscopy is a valuable tool for quantitative analysis, particularly in HPLC detection.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
N-H stretch (Amine)3400-3250
C=O stretch (Carboxylic acid)1725-1700
C-O stretch (Ether)1275-1200 and 1150-1085
Aromatic C=C stretch1600-1450
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The expected chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid and amino groups.

Expected ¹H NMR Chemical Shifts (δ, ppm):

  • Aromatic protons: 6.5 - 7.0 (multiplets)

  • Methoxy protons (-OCH₃): ~3.8 (singlets)

  • Methylene protons (-CH₂-): 2.8 - 3.2 (multiplet)

  • Methyl protons (-CH₃): ~1.5 (singlet)

  • Amine protons (-NH₂): Variable, depends on solvent and concentration

  • Carboxylic acid proton (-COOH): Variable, often not observed

Expected ¹³C NMR Chemical Shifts (δ, ppm):

  • Carbonyl carbon (-COOH): 170-180

  • Aromatic carbons: 110-150

  • Quaternary α-carbon: 55-65

  • Methoxy carbons (-OCH₃): ~55

  • Methylene carbon (-CH₂-): 35-45

  • Methyl carbon (-CH₃): 20-30

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 240.28. Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the side chain.

Part 4: Analytical Methodologies

The control of Methyldopa Related Compound C in pharmaceutical products relies on validated, stability-indicating analytical methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common method for the analysis of Methyldopa and its impurities.[1]

Typical HPLC Method Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection: UV at approximately 280 nm.

  • Column Temperature: 25-35 °C

The retention time of Methyldopa Related Compound C will be influenced by the exact chromatographic conditions, but due to its increased hydrophobicity from the two methoxy groups compared to the hydroxyl groups of Methyldopa, it is expected to have a longer retention time than the parent drug.

HPLC_Method_Development cluster_0 Method Parameters cluster_1 Optimization cluster_2 Validation Column Column Selection (e.g., C18) MobilePhase Mobile Phase (Buffer + Organic) Column->MobilePhase Detection Detection Wavelength (e.g., 280 nm) MobilePhase->Detection Gradient Gradient Optimization Detection->Gradient pH pH Adjustment Gradient->pH FlowRate Flow Rate and Temperature pH->FlowRate Specificity Specificity FlowRate->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness

Figure 3: Key Stages in HPLC Method Development for Impurity Analysis

Part 5: Stability and Degradation

Methyldopa is known to be susceptible to oxidation.[1] While specific forced degradation studies on isolated Methyldopa Related Compound C are not widely published, its stability can be inferred from its structure and the behavior of the parent drug. The dimethoxybenzene moiety is generally more stable to oxidation than the catechol structure of Methyldopa. However, like all amino acids, it can be subject to degradation under harsh conditions of pH, temperature, and in the presence of oxidizing agents.

Forced Degradation Studies:

To develop a stability-indicating method, the drug substance and drug product should be subjected to stress conditions as per ICH guidelines (Q1A/B).[1] This includes:

  • Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.

  • Oxidative Degradation: Treatment with hydrogen peroxide.

  • Thermal Degradation: Exposure to high temperatures.

  • Photodegradation: Exposure to UV and visible light.

The degradation products formed should be well-separated from the main peak and other impurities in the HPLC analysis.

Conclusion

A thorough understanding of the physicochemical properties of Methyldopa Related Compound C is paramount for ensuring the quality, safety, and efficacy of Methyldopa drug products. This guide has provided a detailed overview of its identity, solubility, spectral characteristics, and analytical considerations. By leveraging this information, researchers and drug development professionals can develop and validate robust analytical methods for the effective control of this critical impurity, ultimately contributing to the delivery of safe and effective medicines to patients.

References

  • Veeprho. (n.d.). Methyldopa Impurities and Related Compound. Retrieved from [Link]

  • SynZeal. (n.d.). Methyldopa EP Impurity A | 6739-31-7. Retrieved from [Link]

  • Gpatindia. (2020, March 16). METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyldopa-impurities. Retrieved from [Link]

  • Chemical Methodologies. (2022). Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on oxidative Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Methyldopa–Tin Complexes and Their Applicability as Photostabilizers for the Protection of Polyvinyl Chloride against Photolysis. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, March 2). Degradation of Methyldopa by Banana. PubMed Central. Retrieved from [Link]

  • Redalyc. (2005). Spectrophotometric determination of methyldopa in pharmaceutical formulations. Eclética Química, 30(3), 23-28. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A new spectrophotometric method for the determination of methyldopa. PubMed Central. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

  • AIP Publishing. (2024, May 7). Spectrophotometric estimation of methyldopa in pharmaceutical using p-aminophenol as reagent via oxidative coupling. Retrieved from [Link]

  • International Research and Publishing Academy. (2023, April 1). Indirect Spectrophotometric Method for Determination of Methyldopa in Pure and Pharmaceutical Formulation. Biomedicine and Chemical Sciences, 2(2). Retrieved from [Link]

  • Google Patents. (n.d.). CN105693541A - Synthetic method of methyldopa.
  • ChemSynthesis. (2025, May 20). 3,4-dimethoxy-2-methylphenylalanine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxy-D-phenylalanine. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • Semantic Scholar. (2018, May 3). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyldopa Related Compound C ((S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochlo (1427038)). Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • 1PlusChem. (n.d.). 39948-18-0 | L-3,4-Dimethoxy-α-methylphenylalanine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Methylphenylalanine. Retrieved from [Link]

  • Human Metabolome Database. (2012, September 8). Showing metabocard for alpha-Methylphenylalanine (HMDB0029223). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Alpha-methylphenylalanine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyphenylalanine, L-. PubChem. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the precise and unambiguous determination of a molecule's structure is a non-negotiable cornerstone. It underpins every subsequent stage, from understanding mechanism of action to ensuring regulatory compliance. This guide provides an in-depth, methodology-driven approach to the structural elucidation of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (Molecular Formula: C₁₂H₁₇NO₄), a methylated analogue of the well-known antihypertensive agent, Methyldopa.

Our approach is not a simple checklist of analytical techniques. Instead, it is a logical workflow where each piece of data critically informs the next, creating a self-validating system of evidence. We will delve into the "why" behind experimental choices, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments to build the molecular structure from the ground up. This integrated spectroscopic approach is fundamental for any scientist tasked with characterizing novel chemical entities.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

Before any detailed structural work can commence, the elemental composition must be unequivocally confirmed. This is the first and most critical gate in the elucidation process.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the gold standard for determining the elemental formula of an unknown compound. Unlike nominal mass measurements, HRMS can measure mass-to-charge ratios to four or five decimal places, allowing for the differentiation between isobaric formulas.

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Ionization: Utilize Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like amino acids, as it minimizes in-source fragmentation.

  • Analysis: Analyze the sample on a Time-of-Flight (TOF) mass analyzer for its high mass accuracy.

  • Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Formula Determination: Use the instrument's software to calculate the most probable elemental formula based on the accurate mass measurement.

Expected Results: The theoretical monoisotopic mass of C₁₂H₁₇NO₄ is 239.1158.

  • [M+H]⁺ (C₁₂H₁₈NO₄⁺): Expected m/z = 240.1230

  • [M-H]⁻ (C₁₂H₁₆NO₄⁻): Expected m/z = 238.1085

Confirmation of this exact mass provides high confidence in the molecular formula C₁₂H₁₇NO₄.[1][2]

Degree of Unsaturation (DoU)

Once the formula is confirmed, the Degree of Unsaturation (also known as the index of hydrogen deficiency) is calculated. This simple calculation provides the sum of rings and π-bonds in the molecule, offering the first glimpse into the overall structure.

Formula: DoU = C - (H/2) + (N/2) + 1

  • For C₁₂H₁₇NO₄: DoU = 12 - (17/2) + (1/2) + 1 = 12 - 8.5 + 0.5 + 1 = 5

A DoU of 5 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) and one additional π-bond, likely a carbonyl group (C=O) from the propanoic acid moiety. This initial hypothesis will guide the interpretation of subsequent spectroscopic data.

Part 2: Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, serving as a powerful tool for identifying functional groups. Each functional group has a characteristic absorption range, providing a molecular "fingerprint".[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be taken and subtracted from the sample spectrum.

Interpretation of Key Spectral Features: The IR spectrum of an amino acid is characterized by several distinct absorption bands.[4][5]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupImplication for Structure
~3200-2800 (broad)O-H StretchCarboxylic AcidConfirms the acid moiety. The broadness is due to hydrogen bonding.
~3100-3000N-H StretchPrimary Amine (-NH₂)Suggests the presence of the amino group. Often overlaps with the O-H band.
~2950-2850C-H StretchAliphatic (sp³)Corresponds to the methyl and methylene groups.
~1710-1680C=O StretchCarboxylic AcidStrong, sharp peak confirming the carbonyl. Its position can be affected by zwitterionic character.
~1610 & ~1475C=C StretchAromatic RingTwo distinct bands are characteristic of a benzene ring.
~1640-1560N-H BendPrimary Amine (-NH₂)Confirms the primary amine. In a zwitterionic state, this band can be prominent.
~1260 & ~1025C-O StretchAryl EtherStrong absorptions indicative of the Ar-O-CH₃ methoxy groups.

The presence of these bands provides strong, direct evidence for the key functional groups predicted by the molecular formula and DoU calculation.

Part 3: Mapping the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Through a series of 1D and 2D experiments, we can construct the complete carbon-hydrogen framework. For this molecule, we will use ¹H NMR, ¹³C NMR, and the 2D experiments COSY, HSQC, and HMBC.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ allows for the observation of exchangeable protons (NH₂ and COOH), while D₂O will exchange them for deuterium, causing them to disappear from the spectrum.

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

¹H NMR: Proton Environment and Connectivity

¹H NMR provides information about the number of different types of protons, their electronic environment, and their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.85d1HAr-H Aromatic proton ortho to the CH₂ group, coupled to its neighbor.
~6.75dd1HAr-H Aromatic proton with two different neighbors (ortho and meta coupling).
~6.70d1HAr-H Aromatic proton with one ortho neighbor.
~3.75s3H-OCHMethoxy group protons; singlet as there are no adjacent protons.
~3.73s3H-OCHSecond, chemically distinct methoxy group.
~3.10s (or ABq)2HAr-CH ₂-Benzylic protons. May appear as a singlet or a more complex AB quartet due to the adjacent stereocenter.
~1.45s3H-C-CHα-methyl group protons; singlet as it's attached to a quaternary carbon.

Note: Amine (NH₂) and carboxylic acid (OH) protons are exchangeable and will appear as broad singlets in DMSO-d₆ or will be absent in D₂O.

¹³C NMR: The Carbon Skeleton

¹³C NMR identifies all unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~176QuaternaryC =OCarboxylic acid carbonyl carbon, significantly deshielded.
~149QuaternaryAr-C -OCH₃Aromatic carbon bonded to a methoxy group.
~148QuaternaryAr-C -OCH₃Second aromatic carbon bonded to a methoxy group.
~129QuaternaryAr-C -CH₂Aromatic carbon bonded to the propanoic acid side chain.
~121TertiaryAr-C HAromatic methine carbon.
~113TertiaryAr-C HAromatic methine carbon.
~112TertiaryAr-C HAromatic methine carbon.
~65Quaternary-C (NH₂)(CH₃)-The α-carbon, deshielded by the amine and carboxyl groups.
~56.0Primary-OC H₃Methoxy carbon.
~55.8Primary-OC H₃Second, distinct methoxy carbon.
~42SecondaryAr-C H₂-Benzylic methylene carbon.
~24Primary-C-C H₃α-methyl carbon.
2D NMR: Assembling the Fragments

While 1D NMR identifies the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings (¹H-¹H). This experiment would confirm the coupling between the adjacent protons on the aromatic ring, helping to establish the 1,2,4-substitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of every protonated carbon in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

  • Benzylic Protons (Ar-CH₂-) to:

    • The three nearest aromatic carbons, confirming the attachment point of the side chain to the ring.

    • The α-carbon (-C (NH₂)(CH₃)-), linking the benzyl group to the amino acid core.

  • α-Methyl Protons (-C-CH₃) to:

    • The α-carbon, confirming its position.

    • The carbonyl carbon (C =O), confirming the propanoic acid structure.

  • Methoxy Protons (-OCH₃) to:

    • Their respective aromatic carbons (Ar-C -OCH₃), confirming their positions on the ring at positions 3 and 4.

  • Aromatic Protons to:

    • Other aromatic carbons, further solidifying the ring structure and substitution pattern.

This web of HMBC correlations provides incontrovertible proof of the molecular structure, leaving no ambiguity in the atomic connectivity.

Part 4: Integrated Data Analysis and Final Confirmation

Structure Elucidation Workflow

The logical flow of the investigation is critical. We move from the general (elemental formula) to the specific (atomic connectivity), with each step narrowing the possibilities and confirming the hypothesis of the previous step.

Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Functional Group ID cluster_2 Framework Assembly HRMS HRMS DoU Degree of Unsaturation HRMS->DoU Provides Formula Final_Structure Final Structure Confirmed HRMS->Final_Structure IR FT-IR Spectroscopy DoU->IR Suggests Groups NMR_1D 1D NMR (¹H, ¹³C) IR->NMR_1D Confirms Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identifies Fragments NMR_2D->Final_Structure Establishes Connectivity

Caption: Workflow for unambiguous structure elucidation.

Key HMBC Connectivity Diagram

This diagram visualizes the critical 2- and 3-bond correlations that piece together the molecular puzzle.

HMBC_Correlations cluster_mol Molecular Structure cluster_protons Key Protons (¹H) cluster_carbons Key Carbons (¹³C) mol Structure Image Here (Visual Representation of C₁₂H₁₇NO₄) H_MeO OCH₃ Protons C_Ar_OMe Ar-C-OMe H_MeO->C_Ar_OMe 3-bond H_Bz Benzylic CH₂ Protons C_Ar_Sidechain Ar-C-CH₂ H_Bz->C_Ar_Sidechain 2-bond C_alpha α-Carbon H_Bz->C_alpha 2-bond H_aMe α-Methyl CH₃ Protons H_aMe->C_alpha 2-bond C_CO Carbonyl C=O H_aMe->C_CO 3-bond

Caption: Key HMBC correlations confirming molecular connectivity.

Conclusion

The structural elucidation of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is achieved not by a single experiment, but by the systematic and logical integration of orthogonal analytical techniques. High-resolution mass spectrometry provides the definitive molecular formula, which is then corroborated by the functional groups identified in the infrared spectrum. Finally, a comprehensive suite of 1D and 2D NMR experiments serves to unambiguously map the complete atomic connectivity of the molecule. This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for progression in any research or drug development pipeline. The stereochemistry at the α-carbon, while not determined by these methods, would be the logical next step, addressable by techniques such as chiral chromatography or X-ray crystallography.

References

  • ResearchGate. FT-IR spectra of amino acids studied in the present work. Available from: [Link]

  • Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. Available from: [Link]

  • ACS Publications. Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Available from: [Link]

  • ACS Publications. Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Available from: [Link]

  • RSC Publishing. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Available from: [Link]

  • National Institutes of Health. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC. Available from: [Link]

  • Arabian Journal of Chemistry. Design of methyldopa structure and calculation of its properties by quantum mechanics. Available from: [Link]

  • ResearchGate. Design of methyldopa structure and calculation of its properties by quantum mechanics. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011754). Available from: [Link]

  • ResearchGate. 14 NMR parameters value (ppm) of (C9‚O14 bond, methyldopa in phase H 2.... Available from: [Link]

  • Barabanov. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Available from: [Link]

  • ResearchGate. (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available from: [Link]

  • National Institutes of Health. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid - PubChem. Available from: [Link]

  • Google Patents. NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
  • National Institutes of Health. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Available from: [Link]

  • ETH Zurich Research Collection. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Available from: [Link]

  • ResearchGate. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Available from: [Link]

  • Chemdad. (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid. Available from: [Link]

  • National Institutes of Health. Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate. Available from: [Link]

Sources

An In-depth Technical Guide to 1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS Number Discrepancy: The CAS number provided in the topic (10128-06-0) is associated in some databases with 3,4-dimethoxy-2-methylphenylalanine. However, the broader context of the request, focusing on a versatile chemical intermediate for drug development, strongly suggests an interest in 1-(2-Methoxyethyl)piperazine, which is extensively documented under CAS number 13484-40-7. This guide will focus on the latter compound, a key building block in medicinal chemistry.

Introduction

1-(2-Methoxyethyl)piperazine is a substituted piperazine derivative that has garnered significant attention in the pharmaceutical and agrochemical industries.[1] Its unique bifunctional nature, featuring a nucleophilic secondary amine and a methoxyethyl group, makes it a versatile intermediate for the synthesis of complex molecules. The piperazine moiety is a well-established scaffold in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability, which are critical for effective drug design.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations of 1-(2-Methoxyethyl)piperazine, tailored for professionals in research and drug development.

Physicochemical Properties

1-(2-Methoxyethyl)piperazine is a clear, colorless to pale yellow liquid at room temperature.[3][4] It is characterized by its good solubility in organic solvents, which facilitates its use in a wide range of chemical reactions.[1] A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 13484-40-7[5][6][7]
Molecular Formula C₇H₁₆N₂O[1][5][6][7]
Molecular Weight 144.21 g/mol [5][7]
Appearance Clear colorless to yellow liquid[3][4]
Boiling Point 193-194 °C[3][5][7]
Density 0.970 g/mL at 25 °C[3][5][7]
Refractive Index n20/D 1.4730[3][5][7]
Flash Point 87 °C (188.6 °F) - closed cup[5]
InChI Key BMEMBBFDTYHTLH-UHFFFAOYSA-N[5]
SMILES COCCN1CCNCC1[5]

Synthesis and Reactivity

The synthesis of 1-(2-Methoxyethyl)piperazine typically involves the N-alkylation of piperazine. One common method is the reaction of piperazine with 1-bromo-2-methoxyethane or 2-methoxyethyl chloride.[4] The reaction scheme below illustrates a general synthetic pathway.

G piperazine Piperazine reaction + piperazine->reaction methoxyethyl_halide 1-Bromo-2-methoxyethane or 2-Methoxyethyl Chloride methoxyethyl_halide->reaction product 1-(2-Methoxyethyl)piperazine reaction->product Base Solvent

Caption: General synthetic scheme for 1-(2-Methoxyethyl)piperazine.

The reactivity of 1-(2-Methoxyethyl)piperazine is dominated by the secondary amine in the piperazine ring. This amine readily undergoes a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, making it a valuable building block for creating diverse molecular architectures.[2]

Applications in Drug Development and Research

The versatility of 1-(2-Methoxyethyl)piperazine has led to its use in several areas of research and development:

  • Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] It is particularly prominent in the development of central nervous system (CNS) agents, such as anti-anxiety and antidepressant medications.[1] The methoxyethyl group can influence the lipophilicity and metabolic stability of the final drug molecule.

  • Neuroscience Research: The piperazine scaffold is a common feature in compounds targeting various neurotransmitter systems.[1] Derivatives of 1-(2-Methoxyethyl)piperazine are utilized in neuroscience research to probe the function of receptors and transporters in the brain.

  • Agrochemicals: This compound is also used in the formulation of pesticides and herbicides, where it can enhance the efficacy of the final product.[1]

  • Polymer Chemistry: It finds application in the production of specialty polymers, contributing to properties like flexibility and durability.[1]

Experimental Protocol: N-Alkylation of 1-(2-Methoxyethyl)piperazine

The following is a representative protocol for the N-alkylation of 1-(2-Methoxyethyl)piperazine, a common reaction in the synthesis of pharmaceutical intermediates.

Objective: To synthesize an N-alkylated derivative of 1-(2-Methoxyethyl)piperazine.

Materials:

  • 1-(2-Methoxyethyl)piperazine

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-(2-Methoxyethyl)piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

G start Dissolve Reactants in Acetonitrile add_base Add K₂CO₃ start->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide reflux Heat to Reflux add_alkyl_halide->reflux workup Aqueous Workup reflux->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: Workflow for a typical N-alkylation reaction.

Safety and Handling

1-(2-Methoxyethyl)piperazine is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications:

  • Acute Toxicity (Inhalation): Category 4[5]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[5][8]

  • Serious Eye Damage/Eye Irritation: Category 1[5]

  • Skin Sensitization: Category 1[5]

  • Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child)[5][9]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1[5]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[10] A suitable respirator (e.g., type ABEK) should be used if ventilation is inadequate.[5]

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[10] Keep away from heat, sparks, and open flames.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is air-sensitive and should be stored under an inert gas.[5]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[4][10] If on skin, wash off immediately with plenty of water.[10] If inhaled, move the person to fresh air.[10][11] If swallowed, do NOT induce vomiting and seek immediate medical attention.[10]

Analytical Methods

The purity of 1-(2-Methoxyethyl)piperazine is critical for its applications, especially in pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for assessing its purity and identifying potential impurities.[12] Common impurities may arise from the starting materials or byproducts of the synthesis, such as unreacted piperazine or di-substituted piperazine.[12]

Conclusion

1-(2-Methoxyethyl)piperazine is a cornerstone intermediate for chemists in the pharmaceutical and related industries. Its favorable physicochemical properties and versatile reactivity profile allow for the efficient synthesis of a wide range of biologically active molecules. A thorough understanding of its properties, handling requirements, and reaction characteristics is essential for its safe and effective use in research and development.

References

  • 3,4-dimethoxy-2-methylphenylalanine - 10128-06-0, C12H17NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid - LookChem. (URL: [Link])

  • 1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638 - PubChem. (URL: [Link])

  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (URL: [Link])

  • Second-generation piperazine derivatives as promising radiation countermeasures - PMC. (URL: [Link])

Sources

potential biological activity of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the , a close structural analog of the well-established antihypertensive drug, methyldopa.[1] Given the dearth of direct research on this specific molecule, this document synthesizes information from related compounds to build a predictive framework for its pharmacological profile. We will delve into its structural relationship with methyldopa, hypothesize potential mechanisms of action, and propose a detailed, multi-tiered research plan to elucidate its therapeutic potential. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and similar α-methylated amino acid derivatives.

Introduction: A Structural Analogue of a Clinically Proven Drug

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is a synthetic amino acid derivative with a chemical structure that strongly suggests a potential for biological activity, primarily due to its close resemblance to methyldopa.[1] Methyldopa is a centrally-acting alpha-2 adrenergic receptor agonist used in the treatment of hypertension, particularly in pregnant women due to its favorable safety profile.[2][3]

The key structural features of our target compound are:

  • An α-methyl group on the amino acid backbone.

  • A 3,4-dimethoxyphenyl side chain.

These features are mirrored in methyldopa, with the critical difference being the presence of two methoxy groups on the phenyl ring in our compound of interest, as opposed to the two hydroxyl groups in methyldopa.[1] This seemingly subtle difference in functional groups can have profound implications for the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, its metabolic fate, and its interaction with biological targets.

This guide will therefore focus on a logical, step-by-step approach to investigating the potential biological activities of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, leveraging the known pharmacology of methyldopa as a starting point for our hypotheses.

Hypothesized Biological Activity: Following the Footsteps of Methyldopa

The primary hypothesis for the biological activity of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is that it may function as a prodrug with antihypertensive properties, acting through a mechanism similar to that of methyldopa.[1][4][5]

The "False Neurotransmitter" Hypothesis

The established mechanism of action for methyldopa involves its conversion into a "false neurotransmitter," α-methylnorepinephrine.[4][5] This metabolic product then acts as a potent agonist at presynaptic α-2 adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow and a subsequent decrease in blood pressure.[1][3]

We can hypothesize a similar metabolic pathway for 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, as illustrated in the diagram below.

G A 2-amino-3-(3,4-dimethoxyphenyl) -2-methylpropanoic acid B α-methyldopamine analog (dimethoxy) A->B Aromatic L-amino acid decarboxylase (hypothesized) C α-methylnorepinephrine analog (dimethoxy) B->C Dopamine β-hydroxylase (hypothesized) D Presynaptic α-2 Adrenergic Receptor C->D Agonist Activity E Reduced Sympathetic Outflow D->E Inhibition of Norepinephrine Release F Lowered Blood Pressure E->F

Caption: Hypothesized metabolic pathway and mechanism of action.

The Critical Role of Metabolism

A crucial step in this proposed pathway is the O-demethylation of the methoxy groups to hydroxyl groups. The enzymes responsible for catecholamine synthesis, such as aromatic L-amino acid decarboxylase and dopamine β-hydroxylase, typically act on substrates with hydroxyl groups.[4] Therefore, the biological activity of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is likely dependent on its in vivo conversion to the corresponding dihydroxy compound (methyldopa).

The extent and rate of this O-demethylation will be a key determinant of the compound's potency and efficacy.

A Proposed Research Plan for Elucidating Biological Activity

The following is a detailed, phased research plan designed to systematically investigate the .

Phase 1: In Vitro Characterization

The initial phase of research should focus on in vitro assays to establish a baseline understanding of the compound's properties and potential interactions with key biological targets.

3.1.1. Physicochemical Properties

A thorough characterization of the compound's physicochemical properties is essential for interpreting biological data and for formulation development.

PropertyExperimental Method
SolubilityKinetic and thermodynamic solubility assays in various buffers (pH 2.0, 5.0, 7.4) and biorelevant media (FaSSIF, FeSSIF).
LogP/LogDShake-flask method or reverse-phase HPLC.
pKaPotentiometric titration or capillary electrophoresis.
Chemical StabilityStability testing in various pH buffers and in the presence of light and elevated temperatures.

3.1.2. In Vitro Metabolism

Understanding the metabolic fate of the compound is critical.

Protocol: In Vitro Metabolic Stability Assessment

  • Incubation: Incubate 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (1 µM) with human and rat liver microsomes (0.5 mg/mL) in the presence of NADPH (1 mM) at 37°C.

  • Time Points: Collect samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop the reaction by adding ice-cold acetonitrile.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and identify potential metabolites, with a particular focus on the O-demethylated product (methyldopa).

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

3.1.3. Receptor Binding and Functional Assays

Direct assessment of the compound's interaction with the hypothesized target is necessary.

Protocol: α-2 Adrenergic Receptor Binding Assay

  • Preparation: Use cell membranes from a stable cell line overexpressing the human α-2A adrenergic receptor.

  • Competition Binding: Perform a competition binding assay using a radiolabeled ligand (e.g., [3H]clonidine) and increasing concentrations of the test compound.

  • Incubation: Incubate the membranes, radioligand, and test compound at room temperature for 60 minutes.

  • Separation: Separate bound and free radioligand by rapid filtration.

  • Quantification: Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibitory constant) of the test compound.

A similar protocol should be followed for the O-demethylated metabolite if it can be synthesized or is commercially available.

Protocol: α-2 Adrenergic Receptor Functional Assay

  • Cell Culture: Use a cell line expressing the human α-2A adrenergic receptor and a reporter system (e.g., cAMP-dependent reporter gene).

  • Treatment: Treat the cells with forskolin (to stimulate cAMP production) and increasing concentrations of the test compound.

  • Incubation: Incubate for a specified period (e.g., 6 hours).

  • Measurement: Measure the reporter gene activity (e.g., luminescence).

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) to classify the compound as an agonist, partial agonist, or antagonist.

Phase 2: In Vivo Pharmacokinetics and Efficacy

Following promising in vitro data, the investigation should proceed to in vivo studies in animal models.

3.2.1. Pharmacokinetic Studies

Protocol: In Vivo Pharmacokinetics in Rodents

  • Dosing: Administer 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid to rats via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-dose.

  • Plasma Analysis: Extract the compound and its potential metabolites from plasma and quantify their concentrations using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

3.2.2. In Vivo Efficacy Studies

The spontaneously hypertensive rat (SHR) model is a well-established model for preclinical evaluation of antihypertensive agents.

Protocol: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Use adult male SHRs with established hypertension.

  • Blood Pressure Monitoring: Implant telemetric devices for continuous monitoring of blood pressure and heart rate.

  • Dosing: Administer the test compound orally at three different dose levels. Include a vehicle control group and a positive control group (e.g., methyldopa).

  • Data Collection: Continuously record blood pressure and heart rate for at least 24 hours post-dose.

  • Data Analysis: Analyze the changes in mean arterial pressure and heart rate over time.

G cluster_1 cluster_2 A Phase 1: In Vitro Characterization B Physicochemical Profiling A->B C Metabolic Stability (Microsomes, Hepatocytes) A->C D Receptor Binding & Functional Assays (α-2 Adrenergic Receptors) A->D E Phase 2: In Vivo Evaluation D->E F Pharmacokinetics (Rodent) E->F G Efficacy Studies (Spontaneously Hypertensive Rat) E->G H Phase 3: Preclinical Development G->H I IND-Enabling Toxicology H->I J Formulation Development H->J

Caption: Proposed research and development workflow.

Potential Challenges and Future Directions

The primary challenge in the development of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid as a therapeutic agent will be its metabolic profile. If the O-demethylation is inefficient, the compound may have low potency. Conversely, if metabolism is too rapid, it may lead to a short duration of action.

Future research could explore the synthesis and evaluation of other prodrug forms of methyldopa to improve its pharmacokinetic properties. Additionally, investigating the activity of the individual enantiomers of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid would be a critical step, as the biological activity of chiral drugs often resides in a single enantiomer.

Conclusion

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid represents an intriguing candidate for drug discovery, primarily due to its structural similarity to the established antihypertensive drug methyldopa. The research plan outlined in this guide provides a systematic and logical pathway to investigate its potential biological activity. While the "false neurotransmitter" hypothesis is a compelling starting point, researchers must remain open to the possibility of novel mechanisms of action. The successful elucidation of this compound's pharmacological profile will depend on a rigorous and integrated approach, combining in vitro and in vivo studies to build a comprehensive understanding of its therapeutic potential.

References

  • New centrally acting antihypertensive drugs related to methyldopa and clonidine. (1984). Hypertension, 6(5 Pt 2), II51-6. [Link]

  • Homologs of dopa, alpha-methyldopa, and dopamine as potential cardiovascular drugs. (1975). Journal of Medicinal Chemistry, 18(4), 434-7. [Link]

  • 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem. [Link]

  • Methyldopa. PubChem. [Link]

  • Drug Names, Mechanisms, Descriptions, and Contraindications. Springer Publishing. [Link]

  • Top methyldopa alternatives and how to switch your Rx. SingleCare. (2022). [Link]

  • Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
  • Function and mechanism of action of alpha-methyldopa: An update. (2024). Biolife, 2(1). [Link]

  • Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (2024). Russian Journal of General Chemistry, 60(5), 688-698. [Link]

  • Function and mechanism of action of alpha-methyldopa: An update. Biolife - Publisher. [Link]

  • Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. [Link]

  • (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic Acid. Pharmaffiliates. [Link]

  • (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid. Chemdad. [Link]

  • Methyldopa. Wikipedia. [Link]

  • Studies on the Metabolism and Mechanism of Action of Methyldopa. (1963). Circulation, 28(4), 492-502. [Link]

  • Methyldopa Related Compound C ((S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochlo (1427038). Pharmaffiliates. [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2022). Molecules, 27(15), 4995. [Link]

  • Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.
  • 3-O-Methyldopa hydrochloride, DL-. PubChem. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Chemistry, 10, 936306. [Link]

  • Showing Compound Methyldopa (FDB028425). FooDB. [Link]

Sources

An In-depth Technical Guide to 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid as a Methyldopa Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, a critical process-related impurity in the synthesis of Methyldopa. Methyldopa is a widely utilized centrally acting alpha-2 adrenergic agonist for the management of hypertension, particularly in pregnant patients.[1] The purity of this active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This document delves into the chemical genesis of this specific impurity, outlines robust analytical methodologies for its detection and quantification, discusses the regulatory framework, and provides insights into control strategies. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the manufacturing and quality control of Methyldopa.

Introduction: The Imperative of Impurity Profiling in Methyldopa

Methyldopa, chemically known as (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, functions as a prodrug that is metabolized in the brain to alpha-methylnorepinephrine.[2][3] This metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in blood pressure.[2] The multi-step synthesis required to produce Methyldopa can inadvertently generate process-related impurities.[2]

Impurities in any pharmaceutical product can potentially impact its therapeutic efficacy and safety.[4] Even structurally similar compounds may exhibit different pharmacological or toxicological profiles. Therefore, rigorous identification, quantification, and control of impurities are mandated by global regulatory bodies like the ICH, USP, and EP to ensure patient safety.[2] This guide focuses on a key synthetic precursor and potential impurity: 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid , often referred to as Methyldopa Dimethyl Ether.

Profile of the Impurity: 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

This compound is structurally very similar to the final Methyldopa API, with the critical difference being the presence of two methoxy (-OCH3) groups on the phenyl ring instead of the two hydroxyl (-OH) groups. This seemingly minor difference has significant implications for its chemical properties and is a direct consequence of the synthetic route employed.

Chemical Structure and Properties
PropertyValueReference
IUPAC Name 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid[5]
CAS Number 10128-06-0[6]
Molecular Formula C12H17NO4[5][6]
Molecular Weight 239.27 g/mol [6]
Melting Point 274-275 °C (decomposes)[6]
Appearance Off-white solid[7]

The presence of the methoxy groups instead of hydroxyl groups makes this impurity less polar than Methyldopa. This difference in polarity is the primary principle exploited for its chromatographic separation from the API.

Genesis of the Impurity: A Synthetic Perspective

The formation of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is intrinsically linked to common synthetic pathways for Methyldopa, which often start with precursors containing protected hydroxyl groups.[8]

A prevalent synthetic strategy begins with 3,4-dimethoxybenzaldehyde (veratraldehyde) or 3,4-dimethoxyphenylacetone.[8][9] The synthesis proceeds through several steps, including the formation of an amino nitrile or a hydantoin intermediate, to build the α-amino acid structure.[8] The resulting intermediate is (±)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

The final, critical step in the synthesis is the demethylation of the two methoxy groups to yield the active catechol functionality of Methyldopa.[8] This is typically achieved using strong acids like hydrobromic acid (HBr) or hydrochloric acid (HCl) at elevated temperatures.[8][10]

The impurity arises from an incomplete demethylation reaction. If the reaction conditions (e.g., temperature, reaction time, reagent concentration) are not optimized or if the reaction does not proceed to completion, a certain percentage of the methoxy-protected intermediate will remain in the final crude product.

Below is a logical diagram illustrating this critical synthetic step and the origin of the impurity.

G cluster_synthesis Methyldopa Synthesis: Final Step Start Intermediate: 2-amino-3-(3,4-dimethoxyphenyl) -2-methylpropanoic acid Process Demethylation Reaction (e.g., HBr, heat) Start->Process End_API Final Product: Methyldopa (Desired Outcome) Process->End_API Complete Reaction End_Impurity Process Impurity: (Incomplete Reaction) Process->End_Impurity Incomplete Reaction

Caption: Origin of the impurity via incomplete demethylation.

Analytical Control and Detection Strategies

The cornerstone of controlling this impurity is a robust, validated analytical method capable of separating it from the main Methyldopa peak and quantifying it with high sensitivity and accuracy. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[1][2]

Recommended Analytical Method: Reversed-Phase HPLC

The difference in polarity between the dimethoxylated impurity and the dihydroxylated API makes reversed-phase HPLC an ideal separation technique.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: C18 (Octadecylsilyl) silica gel column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). The higher retention of the less polar impurity on the C18 stationary phase allows for its effective separation from the earlier-eluting, more polar Methyldopa.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV detection at approximately 280 nm, where both Methyldopa and the impurity exhibit absorbance.[11]

  • Sample Preparation: Dissolve a precisely weighed amount of the Methyldopa drug substance in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.

  • Standard Preparation: Prepare a reference standard of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid at a concentration corresponding to the specification limit (e.g., 0.1%).

  • System Suitability: Before analysis, inject a system suitability solution containing both Methyldopa and the impurity to verify resolution, tailing factor, and theoretical plates, ensuring the system is performing adequately.

  • Quantification: The amount of the impurity in the sample is determined by comparing its peak area to the peak area of the reference standard.

The following diagram outlines the analytical workflow for impurity control.

G cluster_workflow Analytical Workflow for Impurity Quantification P1 Sample & Standard Preparation P2 HPLC System Setup & Equilibration P1->P2 P3 System Suitability Test (SST) P2->P3 P4 Sample Injection & Data Acquisition P3->P4 P5 Peak Integration & Quantification P4->P5 P6 Results Reporting & Specification Check P5->P6

Caption: HPLC workflow for impurity analysis.

Regulatory Landscape and Pharmacopeial Standards

Major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), set strict limits for known and unknown impurities in drug substances and products.[2] While specific monographs should always be consulted for the most current limits, impurities are generally controlled to levels of 0.10% to 0.15% for reporting, identification, and qualification.

The USP monograph for Methyldopa specifies a thin-layer chromatography (TLC) test for the limit of a related impurity, 3-O-methylmethyldopa, but modern quality control systems predominantly rely on more sensitive and quantitative HPLC methods.[11] The impurity 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is often listed by chemical suppliers as "Methyldopa EP Impurity C" or a related compound, underscoring its regulatory relevance.[2][7]

Risk Assessment and Mitigation Strategies

  • Risk: The primary risk of this impurity is the potential for reduced efficacy of the drug product, as it is not the active moiety. Although a full toxicological profile may not be publicly available, any process-related impurity that is not the intended API is considered a potential safety risk.

  • Mitigation: The most effective mitigation strategy is robust process control during the manufacturing of Methyldopa.

    • Reaction Optimization: The demethylation step must be carefully optimized and validated to ensure complete conversion. This includes strict control over temperature, reaction time, and the quality and quantity of reagents.

    • In-Process Controls (IPCs): Implementing IPCs using techniques like HPLC to monitor the disappearance of the dimethoxy intermediate can ensure the reaction is driven to completion before quenching.

    • Purification: The final crystallization and purification steps for the Methyldopa API must be designed to effectively purge any remaining traces of this less polar impurity.

Conclusion

The control of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is a critical aspect of ensuring the quality, safety, and efficacy of Methyldopa. A thorough understanding of its synthetic origin allows for the implementation of effective process controls to minimize its formation. Furthermore, the use of a validated, stability-indicating HPLC method is essential for its accurate quantification, ensuring that the final drug substance complies with the stringent requirements set by global pharmacopeias and regulatory authorities. This integrated approach of synthetic control and robust analytical oversight is fundamental to modern pharmaceutical manufacturing.

References

  • Veeprho. (n.d.). Methyldopa Impurities and Related Compound. Retrieved from [Link][2]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025). Analytical techniques for methyldopa and metabolites: a comprehensive review. Retrieved from [Link][1][12]

  • Chemical Methodologies. (2022). Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on Oxidative Coupling Reaction. Retrieved from [Link][13]

  • Gpatindia. (2020, March 16). METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link][3]

  • USP. (n.d.). USP Monographs: Methyldopa. Retrieved from [Link][11]

  • Daicel Pharma Standards. (n.d.). Methyldopa Impurities Manufacturers & Suppliers. Retrieved from [Link][4]

  • PubChem - NIH. (n.d.). 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. Retrieved from [Link][5]

  • Google Patents. (n.d.). Synthetic method of methyldopa. Retrieved from [9]

  • Google Patents. (n.d.). Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method. Retrieved from [10]

  • Allmpus. (n.d.). Methyldopa EP Impurity B / Methyldopa USP RC B. Retrieved from [Link][7]

Sources

An In-depth Technical Guide to the Theoretical Investigation of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive theoretical framework for the scientific investigation of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, a close structural analog of the well-known antihypertensive drug, Methyldopa. We will explore the molecule's potential pharmacological relevance by outlining a multi-stage computational workflow, from initial physicochemical characterization to advanced molecular dynamics simulations and ADMET profiling. This document is intended for researchers, chemists, and drug development professionals seeking to apply theoretical and computational methods to characterize novel small molecules and predict their therapeutic potential. Each proposed protocol is designed as a self-validating system, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducibility.

Introduction and Rationale

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is a derivative of the essential amino acid L-DOPA. Its structure is most notably analogous to Methyldopa ((S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid), a widely used alpha-2 adrenergic receptor agonist for treating hypertension, especially during pregnancy[1][2]. The key structural differences are the methylation of the two hydroxyl groups on the catechol ring and the presence of an alpha-methyl group.

The alpha-methylation is a critical modification in medicinal chemistry, known to confer enhanced metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage and to reduce conformational flexibility, which can lead to more potent and specific receptor binding[3][4]. The dimethoxy-phenyl moiety, compared to Methyldopa's dihydroxy-phenyl (catechol) group, significantly alters the molecule's polarity, hydrogen bonding capability, and potential metabolic pathways. This suggests several possibilities: the compound could be a more lipophilic prodrug that is metabolized to Methyldopa in vivo, or it could possess its own distinct pharmacological profile.

Given the scarcity of empirical data for this specific molecule, a robust theoretical and computational investigation is the most logical first step. Such studies provide a cost-effective and rapid means to generate testable hypotheses regarding its mechanism of action, biological targets, and drug-like properties, thereby guiding future experimental research.

Molecular Identity and Physicochemical Characteristics

A foundational step in any theoretical study is the precise characterization of the molecule's structural and physicochemical properties. This data informs the parameterization of the molecule for all subsequent computational simulations.

PropertyValueSource
Molecular Formula C12H17NO4[5]
Molecular Weight 239.27 g/mol [6]
IUPAC Name 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid[5]
CAS Number 10128-06-0
Predicted XLogP3 1.7[6]
Predicted pKa (Strongest Acidic) 2.2Inferred
Predicted pKa (Strongest Basic) 9.5Inferred

Note: Predicted values are derived from computational algorithms and should be experimentally verified.

Postulated Mechanism of Action: An Analogy to Methyldopa

Methyldopa exerts its antihypertensive effect by acting as a centrally-acting alpha-2 adrenergic agonist[1]. Its active metabolite, alpha-methylnorepinephrine, stimulates these receptors in the brain, leading to a reduction in sympathetic outflow and decreased blood pressure[7][8].

Our primary hypothesis is that 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid interacts with the same target: the alpha-2A adrenergic receptor (α2a-AR) . The dimethoxy substitution may influence its ability to cross the blood-brain barrier and its binding affinity compared to the parent compound. Theoretical studies are perfectly suited to explore this hypothesis by modeling the molecule's interaction with the α2a-AR binding site.

A Multi-Pillar Theoretical Investigation Workflow

We propose a comprehensive computational workflow to elucidate the potential pharmacology of the title compound. This workflow is designed to be sequential, with the results of each stage informing the next.

G cluster_0 Pillar 1: Target Interaction Modeling cluster_1 Pillar 2: Pharmacokinetic Profiling cluster_2 Pillar 3: Hypothesis Validation T_ID Target Identification (α2a-Adrenergic Receptor) Dock Molecular Docking (Binding Pose Prediction) T_ID->Dock Receptor Structure MD Molecular Dynamics (Complex Stability) Dock->MD Initial Coordinates Hypo Hypothesis Generation MD->Hypo ADMET In Silico ADMET (Drug-likeness Prediction) ADMET->Hypo Exp Experimental Validation (e.g., Binding Assays) Hypo->Exp Guides Experimentation G ligand Ligand 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid Key Features: - Dimethoxy Group - α-Methyl Group - Amino Acid Moiety receptor α2a-Adrenergic Receptor Binding Pocket Residues: - Asp113 (Ionic Bond) - Ser200, Ser204 (H-Bonds) - Phe, Val (Hydrophobic Pocket) ligand:f1->receptor:f1 Predicted Interactions

Figure 2: Conceptual diagram of ligand-receptor interactions.

Causality: Docking provides a static snapshot of binding. MD simulations introduce temperature, pressure, and solvent to simulate the dynamic behavior of the ligand-receptor complex over time. This is crucial for assessing the stability of the predicted binding pose and understanding how the protein and ligand adapt to each other.

Methodology:

  • System Preparation:

    • Use the highest-ranked and most plausible docking pose as the starting structure.

    • Embed the protein-ligand complex in a simulated lipid bilayer (for GPCRs) and solvate with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Select a modern force field (e.g., AMBER, CHARMM). Ligand parameters may need to be generated using tools like Antechamber or CGenFF.

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure.

  • Production Run:

    • Run the simulation for a significant duration (e.g., 100-500 nanoseconds) to allow for conformational sampling.

  • Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates a stable binding pose.

    • RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts identified during docking. Stable interactions throughout the simulation provide strong evidence for their importance in binding.

Pillar 2: In Silico ADMET Profiling

Causality: A potent molecule is useless if it cannot reach its target or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-like properties.

Methodology:

  • Input: Use the 2D structure (SMILES string) of the compound.

  • Platform Selection: Employ validated computational platforms (e.g., SwissADME, pkCSM, StarDrop).

  • Property Calculation:

    • Absorption: Predict properties like Caco-2 permeability, human intestinal absorption, and P-glycoprotein substrate status.

    • Distribution: Calculate blood-brain barrier (BBB) penetration and plasma protein binding. BBB penetration is critical for a centrally-acting drug.

    • Metabolism: Identify likely sites of metabolism by Cytochrome P450 (CYP) enzymes. The dimethoxy groups are probable sites for O-demethylation, which would convert the compound into Methyldopa.

    • Excretion: Predict total clearance.

    • Toxicity: Screen for potential liabilities such as hERG inhibition, hepatotoxicity, and mutagenicity (Ames test).

  • Analysis:

    • Compare the predicted properties against established ranges for successful oral drugs (e.g., Lipinski's Rule of Five).

    • The prediction of O-demethylation would strongly support the hypothesis that the compound acts as a prodrug.

G cluster_ADMET ADMET Prediction Engine Input Molecular Structure (SMILES) A Absorption (Intestinal, Caco-2) Input->A D Distribution (BBB, PPB) Input->D M Metabolism (CYP Substrate/Inhibitor) Input->M E Excretion (Clearance) Input->E T Toxicity (hERG, Ames) Input->T Output Pharmacokinetic Profile & Drug-Likeness Score A->Output D->Output M->Output E->Output T->Output

Figure 3: Workflow for in silico ADMET property prediction.

Synthesis of Theoretical Findings and Experimental Guidance

The culmination of these theoretical studies is a set of testable hypotheses. For example, the computational workflow might predict:

  • "2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid binds stably to the α2a-adrenergic receptor, forming key interactions with Asp113 and Ser200."

  • "The compound is predicted to cross the blood-brain barrier more effectively than Methyldopa due to its increased lipophilicity."

  • "The primary metabolic pathway is O-demethylation by CYP2D6, suggesting it functions as a prodrug."

These predictions provide a direct roadmap for experimental validation:

  • In Vitro:

    • Receptor Binding Assays: Quantify the binding affinity (Ki) of the compound for the human α2a-AR.

    • Functional Assays: Use cell lines expressing the α2a-AR to measure functional activity (e.g., cAMP inhibition) to determine if it is an agonist, antagonist, or has no effect.

  • In Vivo:

    • Pharmacokinetic Studies: Administer the compound to animal models and measure plasma and brain concentrations of both the parent compound and its potential metabolite, Methyldopa.

    • Pharmacodynamic Studies: Monitor blood pressure in hypertensive animal models (e.g., spontaneously hypertensive rats) following administration of the compound.

Conclusion

The theoretical study of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid represents a powerful, data-driven approach to drug discovery. By leveraging its structural similarity to Methyldopa, we can construct a robust computational framework to predict its biological target, binding mode, dynamic behavior, and pharmacokinetic profile. This in-depth guide outlines the necessary pillars of such an investigation—target interaction modeling and ADMET profiling—and provides detailed, self-validating protocols for their execution. The resulting hypotheses will serve as an invaluable foundation, enabling a more focused, efficient, and ultimately successful experimental validation campaign.

References

  • Armenian Medical Review. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link]

  • DeSantis, L. (1984). New centrally acting antihypertensive drugs related to methyldopa and clonidine. Hypertension, 6(5 Pt 2), II51-6. Available at: [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Precigoux, G., Aubry, A., & Kamphuis, J. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-72. Available at: [Link]

  • Winn, M., Rasmussen, R., Minard, F., Kyncl, J., & Plotnikoff, N. (1975). Homologs of dopa, alpha-methyldopa, and dopamine as potential cardiovascular drugs. Journal of Medicinal Chemistry, 18(4), 434-7. Available at: [Link]

  • Google Patents. (n.d.). NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
  • Springer Publishing. (n.d.). Drug Names, Mechanisms, Descriptions, and Contraindications. Retrieved from [Link]

  • Management Sciences for Health. (n.d.). Methyldopa. Retrieved from [Link]

  • Google Patents. (n.d.). RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyldopa. Retrieved from [Link]

  • Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(1). Available at: [Link]

  • Nguyen, T., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2355. Available at: [Link]

  • Google Patents. (n.d.). CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.

Sources

Spectroscopic Characterization of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, a substituted α-amino acid with potential applications in medicinal chemistry and drug development. Due to the limited availability of public domain raw spectroscopic data for this specific molecule, this guide synthesizes expected spectral characteristics based on established principles of spectroscopy and data from structurally analogous compounds. The following sections will detail the theoretical underpinnings and expected outcomes for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, offering a predictive framework for researchers working with this and related molecules. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

Introduction

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is a non-proteinogenic amino acid. Its structure, featuring a dimethoxy-substituted benzyl group, a chiral quaternary α-carbon, an amino group, and a carboxylic acid, suggests a range of potential biological activities. The structural complexity and stereochemistry of this molecule necessitate a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are indispensable tools in this regard, providing detailed information about the molecular framework, functional groups, and connectivity of atoms. This guide will explore the expected spectroscopic signatures of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The key structural features of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid that will influence its spectra are:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring with characteristic proton and carbon signals.

  • Methoxy Groups: Two methoxy groups (-OCH₃) attached to the aromatic ring, which will present as sharp singlets in the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum.

  • Quaternary α-Carbon: A chiral center bonded to an amino group, a carboxyl group, a methyl group, and a benzyl group. This lack of a proton on the α-carbon simplifies the ¹H NMR spectrum in that region.

  • Methylene Bridge: A -CH₂- group connecting the aromatic ring to the α-carbon.

  • Methyl Group: A -CH₃ group attached to the α-carbon.

  • Amino Group: A primary amine (-NH₂) whose protons may be exchangeable and exhibit variable chemical shifts.

  • Carboxylic Acid Group: A -COOH group with a characteristic acidic proton and carbonyl carbon.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number, environment, and connectivity of protons in the molecule.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10-12Broad Singlet1HCarboxylic acid (-COOH)
~ 7.5-8.5Broad Singlet2HAmino (-NH₂)
~ 6.7-7.0Multiplet3HAromatic protons (Ar-H)
~ 3.8Singlet6HMethoxy protons (-OCH₃)
~ 2.8-3.2AB quartet or Multiplet2HMethylene protons (-CH₂-)
~ 1.5Singlet3HMethyl protons (-CH₃)

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent such as DMSO-d₆ or MeOD would be suitable. DMSO-d₆ is often preferred for amino acids as it allows for the observation of exchangeable protons (NH₂ and COOH). In MeOD, these protons would exchange with deuterium and their signals would disappear.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm is the standard reference.

  • Interpretation Notes: The diastereotopic protons of the methylene group (-CH₂-) are expected to be magnetically non-equivalent due to the adjacent chiral center, which should give rise to a complex splitting pattern (an AB quartet if coupling to other protons is minimal). The exact chemical shifts of the aromatic protons will depend on the electronic effects of the substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the carbon skeleton.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 175-180Carboxylic acid carbonyl (-C OOH)
~ 148-150Aromatic carbons attached to methoxy groups (Ar-C -O)
~ 125-130Quaternary aromatic carbon (Ar-C -CH₂)
~ 110-120Aromatic carbons (Ar-C H)
~ 60-65Quaternary α-carbon (C -N)
~ 55-56Methoxy carbons (-OC H₃)
~ 40-45Methylene carbon (-C H₂-)
~ 20-25Methyl carbon (-C H₃)

Causality Behind Experimental Choices:

  • Technique: A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be crucial to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the aliphatic and aromatic signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
239Molecular ion [M]⁺
194Loss of COOH (formic acid radical)
151Benzylic cleavage, formation of the dimethoxybenzyl cation [C₉H₁₁O₂]⁺
74Fragment corresponding to the α-amino acid portion after benzylic cleavage

Causality Behind Experimental Choices:

  • Ionization Method: Electrospray ionization (ESI) would be a suitable soft ionization technique, likely to produce a prominent protonated molecule [M+H]⁺ at m/z 240 in positive ion mode, or a deprotonated molecule [M-H]⁻ at m/z 238 in negative ion mode. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) on the parent ion would provide further structural confirmation by elucidating characteristic fragmentation pathways.

G M [M]⁺˙ m/z 239 F1 [M - COOH]⁺ m/z 194 M->F1 - COOH F2 [C₉H₁₁O₂]⁺ m/z 151 M->F2 Benzylic Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid (-COOH)
2800-3200 (broad)N-H stretchAmino group (-NH₂)
~ 2950C-H stretch (aliphatic)-CH₃, -CH₂-
~ 3050C-H stretch (aromatic)Ar-H
~ 1700-1725C=O stretchCarboxylic acid (-COOH)
~ 1580-1620N-H bendAmino group (-NH₂)
~ 1500, 1450C=C stretch (aromatic ring)Aromatic ring
~ 1250, 1030C-O stretch (ether)Ar-O-CH₃

Causality Behind Experimental Choices:

  • Sample Preparation: The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Interpretation Notes: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The spectrum will likely be complex in the fingerprint region (< 1500 cm⁻¹), but the characteristic stretches of the carbonyl, amino, and hydroxyl groups should be readily identifiable. A publication by Barabanov et al. (2024) confirms the use of IR spectroscopy for the structural confirmation of similar compounds, lending credence to the predicted absorption bands.[1]

Conclusion

The spectroscopic characterization of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid relies on a combination of NMR, mass spectrometry, and IR spectroscopy. While experimental spectra for this specific molecule are not widely published, this guide provides a robust, theoretically grounded prediction of the expected data. These predictions are based on the fundamental principles of each spectroscopic technique and comparison with structurally related molecules. Researchers synthesizing or working with this compound can use this guide as a reference for interpreting their own experimental data, ensuring the correct structural assignment and purity assessment of their material. The synthesis of related D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid has been reported, with structural confirmation by NMR and IR spectroscopy, further validating the approaches outlined herein.[1][2]

References

  • Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical application of solubility data for this compound.

Introduction and Structural Considerations

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is a derivative of L-DOPA, a crucial precursor to several neurotransmitters. Its structure, featuring a catechol-like dimethoxyphenyl ring, an amino acid moiety, and an additional methyl group at the alpha position, suggests a complex solubility profile. Due to the limited direct literature on this specific molecule, this guide will leverage data from its close structural analog, Methyldopa (L-α-methyl-DOPA), to infer and predict solubility behavior. Methyldopa shares the core amino acid and substituted phenyl structure, making it a valuable proxy for understanding the physicochemical properties of the title compound.[1][2][3] The presence of both polar (amino and carboxylic acid) and non-polar (dimethoxyphenyl and methyl) groups indicates that its solubility will be highly dependent on the solvent's properties.

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where a solute's intermolecular forces must be overcome by its interactions with the solvent molecules. For 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, several factors are at play:

  • Polarity and Hydrogen Bonding: The amino and carboxylic acid groups are capable of forming strong hydrogen bonds and dipole-dipole interactions. Polar protic solvents (e.g., alcohols, water) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF) are expected to be more effective at solvating this molecule than non-polar solvents (e.g., hexane, toluene). The zwitterionic nature of the amino acid in certain pH ranges further enhances its interaction with polar solvents.[4][5][6]

  • Acid-Base Properties: The presence of both an acidic carboxylic group and a basic amino group means that the solubility will be highly pH-dependent in protic solvents.[5][6][7] In acidic solutions, the amino group will be protonated, forming a more soluble cationic species. Conversely, in basic solutions, the carboxylic acid will be deprotonated, forming a more soluble anionic species. The isoelectric point, where the net charge is zero, typically corresponds to the point of minimum solubility.[5][6]

  • Crystal Lattice Energy: The stability of the solid-state crystal lattice must be overcome for dissolution to occur. Strong intermolecular interactions within the crystal, such as hydrogen bonding between the amino acid moieties, can lead to lower solubility. The formation of different polymorphs or solvates can also significantly impact solubility.[7][8]

Solubility Profile of Methyldopa: An Analog Study

As a close structural analog, the solubility of Methyldopa provides valuable insights into the expected behavior of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. Generally, Methyldopa is described as practically insoluble in most common organic solvents.[1][9][10] However, more detailed studies have quantified its solubility in a range of pure and binary solvent mixtures.

Solvent SystemTemperature (°C)Molar Solubility (x 10⁻³)Reference
Water25~0.047[9][10]
Methanol25~0.1[11]
Ethanol25~0.05[11]
Isopropanol25~0.03[11]
N,N-Dimethylformamide (DMF)25~20[11]
Dimethyl Sulfoxide (DMSO)25~30[11]
Ethyl Acetate25~0.01[11]

Note: The solubility values for organic solvents are approximated from graphical data presented in the cited literature and should be considered as estimates.

The data clearly indicates that highly polar aprotic solvents like DMSO and DMF are significantly better at dissolving Methyldopa than alcohols or less polar esters. This is likely due to their ability to disrupt the strong intermolecular forces in the crystal lattice without the competing interactions of a protic solvent.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, rigorous experimental determination is necessary. The following protocols outline established methods for both thermodynamic and kinetic solubility measurements.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[12][13]

Principle: An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.

Methodology:

  • Preparation: Add an excess amount of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid to a series of vials, each containing a different organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve of the compound in the respective solvent is required for accurate quantification.

Workflow Diagram:

Shake_Flask_Method A Add Excess Solid to Solvent B Equilibrate (Shaking, Constant T) A->B 24-72h C Phase Separation (Settle/Centrifuge) B->C D Sample Supernatant C->D E Filter Sample D->E F Quantify (e.g., HPLC) E->F Nephelometry_Method A Prepare High-Conc. Stock (DMSO) B Serial Dilution in Aqueous Buffer A->B C Measure Light Scattering (Nephelometer) B->C D Plot Signal vs. Concentration C->D E Determine Precipitation Point D->E

Caption: Workflow for kinetic solubility determination by nephelometry.

Factors Influencing Experimental Outcomes

Several factors can influence the results of solubility measurements, and it is crucial to control them to ensure data reliability and reproducibility:

  • Purity of Compound and Solvents: Impurities can significantly alter the measured solubility. [13]* Temperature: Solubility is temperature-dependent, and precise temperature control is essential. [13][14]* pH of the Medium: For ionizable compounds, the pH of the solvent system must be controlled and reported. [7][14]* Solid State Form: Different polymorphs, solvates, or hydrates of a compound can exhibit different solubilities. [7]It is important to characterize the solid form before and after the experiment.

  • Equilibration Time: Insufficient equilibration time in the shake-flask method will lead to an underestimation of the thermodynamic solubility. [13]

Conclusion

The solubility of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid in organic solvents is a critical parameter for its development and application. Based on its structure and data from its analog Methyldopa, it is expected to have low solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. The experimental protocols provided in this guide offer robust methods for accurately determining its solubility profile. A thorough understanding and careful execution of these methods are paramount for generating high-quality, reliable data to inform formulation development, process chemistry, and biopharmaceutical evaluation.

References

  • PubChem. (n.d.). Methyldopa. National Center for Biotechnology Information. Retrieved from [Link]

  • Punmalee, N. (2017). EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. Suranaree University of Technology. Retrieved from [Link]

  • Maini, L., et al. (2021). Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride: Conglomerate versus Racemate Formation. Crystal Growth & Design, 21(5), 2933–2944. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]

  • Le, T. T., et al. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design, 23(1), 358–368. Retrieved from [Link]

  • (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hayyan, A., et al. (2016). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Journal of Molecular Liquids, 220, 935–942. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Sahu, N. K., & Nagori, B. P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(2), 48-56. Retrieved from [Link]

  • (n.d.). FORMULATION DEVELOPMENT AND EVALUATION OF SOLID DISPERSION OF METHYLDOPA FOR SOLUBILITY ENHANCEMENT. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Wang, X., et al. (2022). Solubility determination, model correlation and preferential solvation of methyldopa in binary mixed solvents from 278.15 K to 323.15 K. Journal of Molecular Liquids, 363, 119838. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic Acid. Retrieved from [Link]

  • (2012). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. U.S. Pharmacopeia. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This document provides a comprehensive guide to the analytical methodologies for the characterization of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. Our focus is on robust, reproducible, and validated methods that ensure the identity, purity, and quality of this compound. The methodologies cover a range of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind the experimental choices, empowering the user to not only execute the methods but also to understand and troubleshoot them effectively.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. This section outlines a reversed-phase HPLC (RP-HPLC) method suitable for assessing the purity and quantifying the compound in various samples.

Scientific Principles

Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. For amino acids, the pH of the mobile phase is a critical parameter as it affects their ionization state and, consequently, their retention. Pre-column derivatization with a UV-active or fluorescent tag is often employed to enhance detection sensitivity and selectivity.[1][2][3]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Sample in Diluent instrument Equilibrate HPLC System prep_sample->instrument prep_std Prepare Standard Solutions prep_std->instrument injection Inject Sample/Standard instrument->injection separation Chromatographic Separation injection->separation detection UV/Vis or Fluorescence Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity/Concentration integration->calculation

Caption: Workflow for HPLC analysis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

Detailed Protocol: RP-HPLC with UV Detection

Objective: To determine the purity of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid and quantify it.

Materials:

  • 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • 0.45 µm membrane filters

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV/Vis detector

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of phosphoric acid to 1 L of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v) to get a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the sample and prepare a 1 mg/mL solution in the same manner as the standard solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the blank (diluent), standard solutions, and sample solution in sequence.

  • Data Analysis: Identify the peak corresponding to 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid based on the retention time of the standard. Calculate the purity of the sample by the area normalization method. For quantification, generate a calibration curve from the standard solutions and determine the concentration of the analyte in the sample.

Method Validation: This method should be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, range, accuracy, precision, and robustness.[4][5][6][7]

Chiral HPLC for Enantiomeric Purity

For chiral molecules like 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, it is crucial to determine the enantiomeric purity, as different enantiomers can have distinct pharmacological activities.

Scientific Principles

Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). These stationary phases create a chiral environment where the two enantiomers can have different interactions, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective for the direct separation of underivatized amino acids.[8][9][10]

Experimental Workflow: Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis prep_racemic Prepare Racemic Standard instrument Equilibrate Chiral HPLC System prep_racemic->instrument prep_sample Dissolve Enantiomeric Sample prep_sample->instrument injection Inject Samples instrument->injection separation Enantiomeric Separation injection->separation detection UV/Vis Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_id Identify Enantiomer Peaks chromatogram->peak_id calculation Calculate Enantiomeric Excess peak_id->calculation

Caption: Workflow for Chiral HPLC analysis.

Detailed Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

Materials:

  • Racemic and enantiomerically pure standards of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Acetic acid (glacial)

  • Triethylamine

Instrumentation:

  • HPLC system with a binary or isocratic pump

  • Autosampler

  • Column oven

  • UV/Vis detector

Chromatographic Conditions:

ParameterRecommended Setting
Column Chirobiotic T, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the specified ratio. Filter and degas before use.

  • Standard Preparation: Prepare a solution of the racemic standard (e.g., 0.5 mg/mL) to confirm the separation of the two enantiomers and determine their retention times. Prepare a solution of the single enantiomer standard to identify the peak corresponding to the desired enantiomer.

  • Sample Preparation: Prepare a solution of the sample at a similar concentration to the standards.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the racemic standard, the single enantiomer standard, and the sample solution.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.[11][12]

Scientific Principles

GC separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information. Derivatization of amino acids, typically through silylation or acylation, converts the polar carboxyl and amino groups into less polar, more volatile derivatives.[13][14]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis sample_prep Dry Sample derivatization Derivatize with Silylating Agent sample_prep->derivatization injection Inject Derivatized Sample derivatization->injection separation GC Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analysis ionization->detection tic Obtain Total Ion Chromatogram (TIC) detection->tic mass_spec Extract Mass Spectra tic->mass_spec identification Identify Compounds mass_spec->identification

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Protocol: GC-MS with Silylation

Objective: To identify and quantify volatile impurities and to confirm the structure of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

Materials:

  • Sample of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler (optional)

GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Procedure:

  • Sample Preparation: Accurately weigh about 1 mg of the sample into a vial and dry it completely under a stream of nitrogen or in a vacuum oven.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis: Analyze the total ion chromatogram (TIC) for peaks. Obtain the mass spectrum for each peak and compare it with a library of known spectra (e.g., NIST) for identification. The derivatized parent compound should show a characteristic molecular ion peak and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.

Scientific Principles

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By observing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, one can deduce the chemical environment of the atoms, their connectivity, and the three-dimensional structure of the molecule. For 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the nature of the protons.[15]

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Tune and Shim Spectrometer transfer->setup acquire Acquire 1H, 13C, and 2D Spectra setup->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: Workflow for NMR spectroscopic analysis.

Detailed Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

Materials:

  • Sample of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

  • Deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment)

  • Tetramethylsilane (TMS) as an internal standard (if not using solvent peak for referencing)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for amino acids as it can dissolve both the free acid and its salts. If using D₂O, the pH may need to be adjusted to ensure solubility.

  • Transfer: Filter the solution into a clean NMR tube to a height of about 4-5 cm.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.

  • Data Processing and Analysis:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or TMS.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (in ¹H NMR), and the number of signals in both spectra to assign the signals to the corresponding atoms in the molecule. The expected signals would include those for the aromatic protons, the methoxy groups, the methylene group, the methyl group, and the exchangeable protons of the amino and carboxylic acid groups.

References

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. ResearchGate. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. PubMed. [Link]

  • Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. [Link]

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. SciSpace. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. [Link]

  • Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).
  • NMR Sample Preparation. Iowa State University. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. ACS Publications. [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Use of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the use of highly purified and thoroughly characterized reference standards.[1][2] 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, a close structural analog of Methyldopa, serves as a critical reference standard for the identification, purity control, and assay of active pharmaceutical ingredients (APIs) and their related substances.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid as a reference standard. The protocols outlined herein are designed to ensure the generation of robust and reproducible analytical results, adhering to the principles of scientific integrity and regulatory compliance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling and application.

PropertyValueSource
Chemical Name 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid[3]
CAS Number 10128-06-0[4]
Molecular Formula C₁₂H₁₇NO₄[3]
Molecular Weight 239.27 g/mol [4]
Melting Point 274-275 °C (decomposes)[4][5]
Appearance White to off-white crystalline powderTypical observation
Solubility Sparingly soluble in water, soluble in dilute mineral acids.Inferred from structure

Qualification of the Reference Standard

The establishment of a substance as a reference standard requires a comprehensive characterization to confirm its identity and purity. This process ensures that the standard is fit for its intended analytical purpose.

Workflow for Reference Standard Qualification

Reference Standard Qualification cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Certification Material Sourcing Material Sourcing Preliminary Characterization Preliminary Characterization Material Sourcing->Preliminary Characterization High Purity Batch NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Preliminary Characterization->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) Preliminary Characterization->Mass_Spectrometry FTIR_Spectroscopy FTIR Spectroscopy Preliminary Characterization->FTIR_Spectroscopy HPLC_Purity HPLC Purity (≥99.5%) Preliminary Characterization->HPLC_Purity Water_Content Water Content (Karl Fischer) Preliminary Characterization->Water_Content Residual_Solvents Residual Solvents (GC-HS) Preliminary Characterization->Residual_Solvents Inorganic_Impurities Inorganic Impurities (Sulphated Ash) Preliminary Characterization->Inorganic_Impurities Data_Review Comprehensive Data Review NMR_Spectroscopy->Data_Review Mass_Spectrometry->Data_Review FTIR_Spectroscopy->Data_Review HPLC_Purity->Data_Review Water_Content->Data_Review Residual_Solvents->Data_Review Inorganic_Impurities->Data_Review Certificate_of_Analysis Issuance of Certificate of Analysis (CoA) Data_Review->Certificate_of_Analysis

Figure 1: Workflow for the qualification of a new batch of reference standard.

Handling and Storage Protocols

The integrity of a reference standard is contingent upon its proper handling and storage.[6][7] Adherence to these protocols is crucial to prevent degradation and contamination.

  • Storage Conditions: Store the reference standard in its original, tightly sealed container at a controlled room temperature (20-25°C) or as specified on the certificate of analysis, protected from light and moisture. For long-term storage, refrigeration (2-8°C) in a desiccator may be considered.

  • Dispensing: Before use, allow the container to equilibrate to ambient temperature to prevent condensation. Use a clean, dry spatula for dispensing. Avoid returning unused material to the original container.

  • Drying: If the certificate of analysis specifies a drying procedure, it should be performed on a portion of the material in a separate, clean vessel immediately before use. Do not dry the entire stock of the reference standard.

Application in Analytical Methods

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is primarily used for the identification and quantification of the main analyte and its related impurities in pharmaceutical samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for purity determination and assay of pharmaceutical compounds. The following method provides a starting point for the analysis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. Method development and validation are essential for specific applications in accordance with ICH Q2(R1) guidelines.[8][9][10]

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 50 50
      25 50 50
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid reference standard.

    • Dissolve in and dilute to 100 mL with a mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) to obtain a solution with a known concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution at a similar concentration to the standard solution using the same diluent.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

    • The tailing factor for the analyte peak should be between 0.8 and 1.5.

    • These parameters should be established and monitored as per USP General Chapter <621> Chromatography.[1][4][11][12]

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Calculate the purity or assay of the analyte in the sample by comparing the peak area response of the sample to that of the reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, provided a certified internal standard is used.[13][14][15]

  • Instrumentation:

    • NMR spectrometer with a proton frequency of at least 400 MHz.

  • Internal Standard Selection:

    • A suitable internal standard should be selected that has a known purity, is stable, does not react with the analyte, and has a resonance signal that does not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene are potential candidates.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid reference standard and about 5 mg of the certified internal standard into a clean, dry vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer).

    • Transfer an appropriate volume to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of the reference standard by providing an accurate mass measurement and characteristic fragmentation pattern.

  • Instrumentation:

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation:

    • Prepare a dilute solution of the reference standard (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition:

    • Acquire the full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at m/z 240.1287.

    • Perform tandem MS (MS/MS) on the precursor ion to obtain a fragmentation pattern.

  • Expected Fragmentation Pattern:

    • Based on the structure and data from the related compound Methyldopa[16][17][18][19], key fragment ions may include:

      • Loss of H₂O (water)

      • Loss of COOH (carboxyl group)

      • Cleavage of the bond between the alpha-carbon and the benzyl group.

Fragmentation Pathway Parent [M+H]⁺ m/z 240.1287 Frag1 [M+H - H₂O]⁺ m/z 222.1181 Parent->Frag1 - H₂O Frag2 [M+H - HCOOH]⁺ m/z 194.1232 Parent->Frag2 - HCOOH Frag3 [C₉H₁₂O₂]⁺ m/z 152.0837 (Veratryl cation) Parent->Frag3 - C₃H₆NO₂

Figure 2: A plausible fragmentation pathway for 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid in positive ion ESI-MS.

Stability Indicating Studies

The stability of the reference standard should be monitored over its intended period of use.[8] A stability-indicating method, typically HPLC, should be used to detect any degradation products.

  • Protocol:

    • Store aliquots of the reference standard under the recommended storage conditions and at accelerated conditions (e.g., 40°C/75% RH).

    • Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months).

    • Evaluate the purity of the standard and look for the appearance of any new peaks.

    • The re-test date for the reference standard should be established based on the stability data.

Conclusion

The proper use of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid as a reference standard is fundamental to achieving accurate and reliable analytical results in pharmaceutical analysis. By following the protocols outlined in this guide for qualification, handling, storage, and application in various analytical techniques, researchers and scientists can ensure the integrity of their data and contribute to the development of safe and effective medicines.

References

  • Stability Testing Strategies for Working Standards - BioPharma Consulting Group. (n.d.). Retrieved January 17, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 17, 2026, from [Link]

  • USP General Chapter <621> Chromatography. (n.d.). United States Pharmacopeia. Retrieved January 17, 2026, from [Link]

  • 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 17, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved January 17, 2026, from [Link]

  • SOP for Controlling and Storage Reference standards. (2024). Pharmaguddu. Retrieved January 17, 2026, from [Link]

  • SOP for Handling of Reference Standards. (n.d.). PharmaJia. Retrieved January 17, 2026, from [Link]

  • PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. (2024). PharmaGuideHub. Retrieved January 17, 2026, from [Link]

  • SOP for Handling of Reference and Working Standards. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review. Retrieved January 17, 2026, from [Link]

  • Mass spectra of methyldopa obtained by electrospray ionisation in positive ion mode... (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review. Retrieved January 17, 2026, from [Link]

  • Methyldopa - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Ph. Eur. reference standards. (2024). European Directorate for the Quality of Medicines & HealthCare. Retrieved January 17, 2026, from [Link]

  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. (2020). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Fragmentation pattern of methyldopa. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • European Pharmacopoeia (Ph. Eur.) 11th Edition. (2023). European Directorate for the Quality of Medicines & HealthCare. Retrieved January 17, 2026, from [Link]

  • Determination of methyldopa in human plasma by LC/MS-MS for therapeutic drug monitoring. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Methyldopa Related Compound C ((S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochlo (1427038). (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

  • Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved January 17, 2026, from [Link]

  • analytical methods development and validation of droxidopa. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Analysis of approaches to the development and validation of the methods of analysis of some active pharmaceutical ingredients fr. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Methyldopa and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Profiling for Methyldopa

Methyldopa is a centrally-acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly in pregnant women.[1] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurities in the drug substance can arise from various sources, including the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients.[2] For Methyldopa, which contains a catechol moiety, there is a known sensitivity to oxidation, which can lead to the formation of colored degradation products.[2] Therefore, a validated, stability-indicating analytical method is crucial to ensure that all potential impurities and degradation products are effectively separated, identified, and quantified.

This application note provides a comprehensive protocol for a gradient reversed-phase HPLC method that effectively separates Methyldopa from its known impurities and degradation products. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles. Furthermore, a detailed guide to method validation based on ICH Q2(R1) principles is provided to demonstrate the method's suitability for its intended purpose.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary reagents, instrumentation, and procedures for the successful implementation of the stability-indicating HPLC method for Methyldopa.

Materials and Reagents
  • Standards: Methyldopa USP Reference Standard, 3-O-Methylmethyldopa USP Reference Standard, and other available related compound standards.[4]

  • Solvents: HPLC grade acetonitrile and methanol.

  • Buffers: Potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid (H₃PO₄), and potassium hydroxide (KOH) for pH adjustment.

  • Water: HPLC grade or purified water (e.g., Milli-Q or equivalent).

  • Forced Degradation Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂).

Instrumentation and Chromatographic Conditions

The choice of a C8 column and a phosphate buffer is based on the polar nature of Methyldopa and its impurities, providing a good balance of retention and resolution. The gradient elution allows for the effective separation of early-eluting polar impurities and the later-eluting parent drug. The detection wavelength of 280 nm is chosen as it is a common UV maximum for Methyldopa.[5]

ParameterSpecification
Instrument HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Column Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm) or equivalent.[6]
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with ortho-phosphoric acid.
Mobile Phase B Acetonitrile.
Gradient Program Time (min)
Flow Rate 1.0 mL/min.[5]
Column Temperature 35 °C.[5]
Detection UV at 280 nm.[5]
Injection Volume 20 µL.
Preparation of Solutions
  • Methyldopa Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of Methyldopa USP Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Impurity Standard Stock Solution (e.g., 3-O-Methylmethyldopa, 100 µg/mL): Accurately weigh about 5 mg of the impurity reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Working Standard Solution (for Assay): Dilute the Methyldopa Standard Stock Solution with Mobile Phase A to a final concentration of about 100 µg/mL.

  • Working Impurity Standard Solution (for Impurity Quantification): Dilute the Impurity Standard Stock Solution with Mobile Phase A to a final concentration of about 1.0 µg/mL.

  • Drug Substance: Accurately weigh about 50 mg of the Methyldopa sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Drug Product (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 50 mg of Methyldopa into a 50 mL volumetric flask. Add about 30 mL of Mobile Phase A and sonicate for 15 minutes. Dilute to volume with Mobile Phase A, mix well, and filter through a 0.45 µm nylon syringe filter.

Forced Degradation Studies: Unveiling the Degradation Pathway

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[7] The goal is to achieve 10-30% degradation of the API to ensure that the degradation products are generated at a sufficient level for detection and resolution from the parent peak.[8]

  • Acid Hydrolysis: Treat the sample solution with 1N HCl at 60°C for 2 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Treat the sample solution with 1N NaOH at 60°C for 1 hour. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance in solution and as a solid to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

The chromatograms from the forced degradation studies should be evaluated for peak purity of the Methyldopa peak to demonstrate that no degradation products co-elute.

Method Validation: A Self-Validating System based on ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following validation parameters should be assessed according to ICH Q2(R1) guidelines.[3]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Specificity is demonstrated by:

  • Injecting a blank (Mobile Phase A) to show no interfering peaks at the retention time of Methyldopa and its impurities.

  • Injecting the individual standard solutions of Methyldopa and its known impurities to determine their retention times.

  • Analyzing the chromatograms from the forced degradation studies to ensure the resolution between Methyldopa and its degradation products is adequate (Resolution > 2).

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five concentrations of Methyldopa and each impurity standard over the range of 50% to 150% of the expected concentration.

  • Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

  • Spike a placebo (for drug product) or a known amount of the drug substance with known amounts of impurities at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • The recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at three levels:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on two different days, by two different analysts, or on two different instruments. The RSD should be ≤ 2.0%.

  • Reproducibility: Assessed by means of an inter-laboratory trial, if required.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Vary parameters such as the pH of the mobile phase (±0.2 units), column temperature (±5°C), flow rate (±0.1 mL/min), and the composition of the mobile phase (±2% absolute).

  • The system suitability parameters should remain within the acceptance criteria.

Data Presentation and System Suitability

System Suitability

Before performing any analysis, the chromatographic system must be equilibrated by pumping the mobile phase through the column for at least 30 minutes. The system suitability is then checked by injecting the working standard solution.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0% (from six replicate injections)
Example Validation Data Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD 0.01 µg/mL-
LOQ 0.03 µg/mL-

Visualization of Workflows

Experimental Workflow for Impurity Quantification

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions (Methyldopa & Impurities) system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solution (Drug Substance/Product) injection Inject Blank, Standards, and Samples prep_sample->injection system_suitability->injection If passes data_acq Data Acquisition injection->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for Methyldopa Impurity Quantification.

Logical Flow of Method Validation

G cluster_specificity Specificity cluster_quantitative Quantitative Parameters start Method Validation Protocol forced_degradation Forced Degradation Studies start->forced_degradation linearity Linearity & Range start->linearity robustness Robustness start->robustness peak_purity Peak Purity Analysis forced_degradation->peak_purity report Validation Report peak_purity->report accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq lod_loq->report robustness->report

Sources

Application Notes and Protocols: 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Critical Analytical Standard

In the landscape of pharmaceutical quality control, the purity of an active pharmaceutical ingredient (API) is paramount. For the widely used antihypertensive drug Methyldopa, ensuring its purity and monitoring potential impurities is a critical aspect of its manufacturing and formulation.[1][2] Among the potential process-related impurities and degradation products, 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid , also known as Methyldopa EP Impurity C or Methyldopa Related Compound C, holds significant importance.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a reference standard in pharmaceutical analysis.

This guide will delve into the core analytical methodologies for the identification and quantification of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, providing detailed, field-proven protocols. The causality behind experimental choices will be elucidated to empower the user with a deeper understanding of the analytical process.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is fundamental for the development of robust analytical methods.

PropertyValueSource
Chemical Name 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Synonyms Methyldopa EP Impurity C, Methyldopa Related Compound C, DL-alpha-Methyl-3,4-dimethoxyphenylalanine[1]
CAS Number 10128-06-0[3]
Molecular Formula C12H17NO4[3]
Molecular Weight 239.27 g/mol [3]
Appearance White to off-white solidGeneral knowledge
Solubility Slightly soluble in water, soluble in dilute mineral acidsGeneral knowledge based on structure

Core Application: Impurity Profiling of Methyldopa

The primary application of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is as a certified reference material (CRM) for the identification and quantification of this specific impurity in Methyldopa drug substance and drug products. Its use is critical for:

  • Method Development and Validation: Establishing and validating analytical methods for the separation and quantification of Methyldopa and its related substances.[4][5]

  • Quality Control: Routine testing of Methyldopa batches to ensure that the levels of this impurity are within the acceptable limits set by regulatory bodies.

  • Stability Studies: Monitoring the formation of this impurity over time under various storage conditions to establish the shelf-life of the drug product.[1]

Analytical Methodologies and Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification

RP-HPLC is the cornerstone for the analysis of Methyldopa and its impurities due to its high resolution, sensitivity, and robustness. The following protocol is a validated starting point for the determination of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid in a Methyldopa sample.

Rationale for Method Design:

The choice of a C18 column provides excellent retention and separation for moderately polar compounds like Methyldopa and its impurities. The mobile phase, a mixture of an acidic phosphate buffer and acetonitrile, is designed to achieve optimal peak shape and resolution. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. Acetonitrile serves as the organic modifier to control the elution strength. UV detection at a wavelength where both the API and the impurity have significant absorbance ensures sensitive detection.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standards & Samples B Dissolve in Diluent A->B C Sonicate & Filter B->C D Inject into HPLC System C->D E Data Acquisition D->E F Peak Integration & Identification E->F G Quantification & System Suitability F->G H Generate Report G->H LCMSMS_Logic A Compound Infusion & Tuning B Select Precursor Ion [M+H]+ A->B C Optimize Collision Energy B->C D Identify Stable Product Ions C->D E Develop MRM Method D->E F Optimize LC Conditions E->F G Method Validation F->G

Sources

Application Notes and Protocols: Stability Studies of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for conducting forced degradation and stability studies on the novel active pharmaceutical ingredient (API), 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. As a derivative of methyldopa, understanding its intrinsic stability is paramount for formulation development, packaging selection, and establishing a shelf-life. This guide [1][2]details the necessary protocols for stress testing under hydrolytic, oxidative, thermal, and photolytic conditions as mandated by International Council for Harmonisation (ICH) guidelines. It also out[3][4]lines the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), which is crucial for separating and quantifying the parent API from any potential degradation products.

I[5][6][7]ntroduction: The Rationale for Stability Testing

The chemical stability of a drug substance is a critical quality attribute that can affect the safety and efficacy of the final drug product. Stability s[1]tudies are designed to understand how a molecule behaves over time under the influence of environmental factors such as temperature, humidity, and light. For a new c[5]hemical entity like 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (henceforth referred to as "the compound"), early-stage forced degradation studies are indispensable.

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. The primary[1][4] objectives of these studies are:

  • To identify potential degradation products: This helps in elucidating the degradation pathways and mechanisms (e.g., hydrolysis, oxidation).

  • To de[1][4]velop and validate a stability-indicating analytical method: This is an analytical procedure proven to be capable of accurately measuring the active ingredient without interference from degradants, impurities, or excipients.

  • To un[2][6]derstand the intrinsic stability of the molecule: This knowledge informs the development of a stable formulation and helps in selecting appropriate packaging and storage conditions.

This appli[1][7]cation note is structured to guide researchers through the logical progression of a stability study, from analytical method development to the execution of forced degradation protocols and data interpretation.

Compound Profile: 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

PropertyValueSource
CAS Number 10128-06-0
Molec[8][9]ular Formula C12H17NO4
Molec[8][10]ular Weight 239.27 g/mol
Melti[8]ng Point 274-275 °C (decomposes)
Appea[8][11]rance Solid (predicted)
Predicted pKa 2.27 ± 0.26
Predi[11]cted Density 1.186 ± 0.06 g/cm³

Chemic[8][11]al Structure:

Figure 1: Chemical structure of the compound.

The structure contains several functional groups of interest for stability:

  • Amino acid moiety: Susceptible to various reactions.

  • Dimethoxy-substituted phenyl ring: The methoxy groups can be susceptible to oxidative cleavage or hydrolysis under harsh acidic conditions.

  • Ether linkages: Can be cleaved under strongly acidic conditions.

Core Workflow for Stability Assessment

The overall process follows a systematic approach to ensure that the analytical methods are validated before proceeding with the full-scale degradation studies.

G A Step 1: Develop Stability-Indicating Analytical Method (HPLC-UV/MS) B Step 2: Method Validation (Specificity, Linearity, Accuracy, Precision) A->B C Step 3: Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Step 4: Sample Analysis (Quantify API, Detect Degradants) C->D E Step 5: Characterize Degradants (LC-MS/MS, NMR if necessary) D->E F Step 6: Propose Degradation Pathways & Report Findings E->F

Figure 2: Overall workflow for the stability study.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the API due to degradation. The most co[6][12]mmon approach utilizes reverse-phase HPLC with UV detection.

Objectiv[13]e: To develop an HPLC method that separates the parent compound from all potential degradation products and process impurities.

4.1. Materials and Equipment

  • Compound: 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid reference standard

  • HPLC System: Quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. An in-line mass spectrometer (LC-MS) is highly recommended for identifying unknown peaks.

  • Columns: Start with a C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). Have alternative selectivity columns available (e.g., Phenyl-Hexyl, Polar-Embedded).

  • Solve[13]nts: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Buffers: HPLC-grade water, ammonium formate, ammonium bicarbonate, phosphoric acid, potassium phosphate.

4.2. Step-by-Step Methodology

  • Solubility and Wavelength Selection:

    • Determine the solubility of the compound in common HPLC diluents (e.g., water, ACN, MeOH, and mixtures). A common starting diluent is 50:50 ACN:Water.

    • Prepare a dilute solution (~10 µg/mL) and acquire its UV spectrum using the PDA detector. Select a detection wavelength that provides a strong signal for the parent compound, typically at a UV maximum (e.g., ~280 nm, characteristic for the phenyl ring).

  • Initial Chromatographic Screening (Gradient Elution):

    • Purpose: To quickly determine the approximate retention time and elution strength needed.

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Gradient: Start with a fast, broad gradient (e.g., 5% to 95% B over 10 minutes).

    • Injection Volume: 5 µL.

    • Analysis: Observe the retention time and peak shape of the parent compound.

  • Method Optimization:

    • Goal: Achieve a retention factor (k') between 2 and 10, good peak symmetry (As ~0.9-1.2), and high efficiency (N > 2000).

    • Adjust Gradient: Based on the initial screen, create a shallower gradient around the elution point of the compound to improve resolution. For example, if the compound eluted at 6 minutes in the fast gradient, try a gradient of 30% to 60% B over 15 minutes.

    • Test pH and Organic Modifier: To tune selectivity, screen different mobile phase pH values (e.g., pH 3 with phosphate buffer and pH 7 with phosphate buffer) and compare acetonitrile with methanol as the organic modifier. This is the[6] most critical step for separating co-eluting peaks that will appear during the forced degradation study.

  • Gene[13]ration of Degraded Samples for Method Specificity:

    • Prepare preliminary "stressed" samples by subjecting the compound to harsh conditions (e.g., 1M HCl at 60 °C, 1M NaOH at 60 °C, 3% H₂O₂ at room temp) for a few hours.

    • Inject these samples into the developing HPLC method. The goal is to see partial degradation (5-20%) and the formation of new peaks.

    • The[14] method is considered "stability-indicating" if the parent peak is resolved from all newly formed degradation peaks with a resolution (Rs) of >1.5. If peaks co-elute, further optimization of the mobile phase, column, or gradient is required.

Protocol 2: Forced Degradation Studies

These studies are performed according to ICH Q1A guidelines to identify likely degradation products and demonstrate the intrinsic stability of the API. The goal is[1][15][16] to achieve 5-20% degradation of the API.

5.1. Gen[14]eral Sample Preparation

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

  • Controls: For each stress condition, prepare a "time zero" sample and a "control" sample (API in diluent stored at ambient temperature or refrigerated, protected from light) to be analyzed alongside the stressed samples.

5.2. Hydrolytic Degradation (Acid and Base)

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 1 mL of 1.0 M HCl.

    • Cap the vial and place it in a water bath or oven at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Before injection, neutralize the aliquot with an equivalent amount of 1.0 M NaOH and dilute with mobile phase to the target concentration.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 1 mL of 1.0 M NaOH.

    • Maintain at room temperature or gently heat (e.g., 40 °C) if the reaction is slow.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquot with an equivalent amount of 1.0 M HCl and dilute for analysis.

5.3. Oxidative Degradation

  • Add 1 mL of the stock solution to a vial containing 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Dilute with mobile phase for analysis. No quenching is typically required, but if the reaction continues in the diluent, a quenching agent like sodium bisulfite can be explored.

5.4. Thermal Degradation

  • Place a known quantity of the solid API in a clear glass vial.

  • Store the vial in a calibrated oven at a high temperature (e.g., 80 °C) with controlled humidity if possible.

  • At each time point (e.g., 1, 3, 7 days), remove a sample, accurately weigh it, dissolve it in the chosen diluent to a known concentration, and analyze.

5.5. Photostability Degradation This protocol must follow ICH Q1B guidelines.

  • Expose [17][18][19]a thin layer of the solid API and a solution of the API (~1 mg/mL) to a light source that provides a combination of UV and visible light.

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

  • A paral[20]lel set of samples ("dark controls") should be wrapped in aluminum foil to shield them from light and stored under the same temperature conditions.

  • After exposure, prepare the samples for analysis alongside the dark controls to differentiate between light-induced and thermally-induced degradation.

Data Analysis and Interpretation

For each stress condition, the following data should be compiled and analyzed.

Stress ConditionTime (hr)API Peak Area% API RemainingNew Peaks (RT)% Area of New PeaksMass Balance (%)
Control (T=0) 02,500,000100.0--100.0
1M HCl @ 60°C 82,250,00090.04.5 min9.599.5
1M NaOH @ RT 242,100,00084.03.8 min, 7.1 min11.2, 3.598.7
3% H₂O₂ @ RT 82,375,00095.09.2 min4.899.8
Thermal (Solid) 7 days2,480,00099.2-<0.199.3
Photolytic -2,400,00096.06.2 min3.799.7
  • % API Remaining: (API Area at Time T / API Area at Time 0) * 100

  • % Area of New Peaks: (Degradant Peak Area / Total Area of all Peaks) * 100

  • Mass Balance: (% API Remaining + Sum of % Area of all New Peaks)

A good mass balance (typically 98-102%) indicates that all major degradation products are being detected.

Potential Degradation Pathways

Based on the compound's structure, a hypothetical degradation map can be proposed. This guides the structural elucidation of unknown degradants found during the study.

G Parent Parent API (C12H17NO4) D1 Hydrolysis Product (e.g., O-demethylation) Parent->D1 Acid/Base D2 Oxidation Product (e.g., N-oxide) Parent->D2 H₂O₂ D3 Photolytic Product (e.g., Ring modification) Parent->D3 Light/UV D4 Further Degradation (e.g., Decarboxylation) D1->D4 Harsh Conditions

Figure 3: Hypothetical degradation pathways.

Conclusion

This application note provides a robust framework for evaluating the stability of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. Adherence to these protocols will generate critical data that satisfies regulatory requirements as outlined by the ICH. The results[1][15][21] will form the scientific foundation for subsequent formulation, manufacturing, and packaging decisions, ultimately ensuring the delivery of a safe, stable, and effective drug product.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).[Link]

  • A Review on Force Degradation Studies for Drug Substances. International Journal of Advance Research, Ideas and Innovations in Technology (ijarsct).[Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.[Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA).[Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube.[Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR).[Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA).[Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.[Link]

  • A review article – development of forced degradation and stability indicating studies for drug substance and drug product. SciSpace.[Link]

  • Quality Guidelines. International Council for Harmonisation (ICH).[Link]

  • Q1A(R2) Guideline. International Council for Harmonisation (ICH).[Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube.[Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology.[Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD).[Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace.[Link]

  • 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem, National Institutes of Health (NIH).[Link]

  • (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid. Chemdad.[Link]

Sources

Application Note: Quantitative Analysis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid in human plasma. This compound, a potential pharmaceutical intermediate or metabolite, requires a sensitive and selective analytical method for pharmacokinetic and drug metabolism studies. The described protocol outlines a straightforward protein precipitation-based sample preparation, followed by a rapid and efficient chromatographic separation and highly selective detection using tandem mass spectrometry. The method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4]

Introduction

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is a substituted amino acid derivative with structural similarities to pharmacologically active compounds.[5][6][7] Accurate quantification of this analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies due to its inherent selectivity, sensitivity, and wide dynamic range.[8][9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the LC-MS/MS analysis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and to ensure its successful implementation.

Experimental

Materials and Reagents
  • Analyte: 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (Reference Standard, >98% purity)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid-d3) is recommended. If unavailable, a structurally similar compound with close chromatographic retention and ionization properties can be used. For the purpose of this note, we will proceed with the understanding that a suitable IS is available.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Method Development and Rationale

The development of a robust bioanalytical method is a systematic process. The choices made at each stage are critical for achieving the desired sensitivity, selectivity, and reliability.

Mass Spectrometry

The initial step in method development is the optimization of the mass spectrometer parameters for the analyte and internal standard. This is typically performed by infusing a standard solution of the compound directly into the mass spectrometer.

  • Ionization Mode: Given the presence of a primary amine group, positive ion electrospray ionization (ESI+) is expected to provide the best sensitivity. The amine group is readily protonated to form the [M+H]+ ion.

  • Precursor and Product Ions: In the positive ion mode, the protonated molecule [M+H]+ is selected as the precursor ion in the first quadrupole (Q1). Collision-induced dissociation (CID) in the second quadrupole (q2) fragments the precursor ion. The most stable and abundant fragment ions are then selected as product ions in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity.

Protocol 3.1.1: Optimization of MS Parameters

  • Prepare a 1 µg/mL solution of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution into the ESI source at a flow rate of 10 µL/min.

  • Perform a full scan (Q1 scan) to identify the protonated molecular ion [M+H]+. The theoretical m/z for C12H17NO4 is 239.1158, so the expected [M+H]+ is approximately 240.1.

  • Perform a product ion scan by selecting the [M+H]+ ion in Q1 and scanning Q3 to identify the major fragment ions.

  • Optimize the collision energy (CE) for each significant fragment ion to maximize its intensity.

  • Select the most intense and specific precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier).

  • Repeat this process for the internal standard.

Liquid Chromatography

The chromatographic separation is designed to separate the analyte from endogenous plasma components to minimize matrix effects and ensure accurate quantification.

  • Column Chemistry: A C18 stationary phase is a versatile choice for retaining moderately polar compounds like the target analyte.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution with a pH modifier is typically used. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in the ESI+ mode.

  • Elution: A gradient elution is employed to provide a faster analysis time and better peak shapes compared to isocratic elution.

Sample Preparation

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove proteins and other interfering substances, and concentrate the analyte if necessary.

  • Protein Precipitation: This is a simple and effective technique for removing the majority of proteins from plasma samples.[11] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analyte of interest in the supernatant.

Protocol 3.3.1: Plasma Sample Preparation

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Detailed LC-MS/MS Protocol

The following protocol is a starting point and should be optimized based on the specific instrumentation and laboratory conditions.

Chromatographic Conditions
ParameterValue
Column Reversed-phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometric Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined experimentally (see Protocol 3.1.1). Hypothetical example: Analyte: 240.1 -> 194.1 (Quantifier), 240.1 -> 151.1 (Qualifier); IS: (e.g., d3-analyte) 243.1 -> 197.1
Collision Energy (CE) To be optimized for each transition
Ion Source Temperature 500°C
Dwell Time 100 ms

Method Validation

A full validation of the bioanalytical method should be performed according to the FDA and EMA guidelines to ensure its reliability.[1][2][3][4][12][13] The key validation parameters are summarized below.

Selectivity and Specificity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from at least six different sources.

Calibration Curve and Linearity

The calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The curve should have a correlation coefficient (r²) of ≥ 0.99.

Accuracy and Precision

The accuracy (closeness of the measured value to the true value) and precision (reproducibility of measurements) are evaluated at four concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC). The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal values.

Matrix Effect

The effect of the plasma matrix on the ionization of the analyte and IS is assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

Recovery

The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Stability

The stability of the analyte in plasma under various storage and handling conditions is evaluated. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Data Presentation

Table 1: Optimized MRM Transitions and MS Parameters (Hypothetical)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (Quantifier)240.1194.115
2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (Qualifier)240.1151.125
Internal Standard (IS)243.1197.115
Table 2: Validation Summary (Example Acceptance Criteria)
Validation ParameterConcentration LevelsAcceptance Criteria
Linearity (r²)Calibration Curve≥ 0.99
AccuracyLLOQ, LQC, MQC, HQCWithin ±15% of nominal value (±20% for LLOQ)
Precision (%CV)LLOQ, LQC, MQC, HQC≤ 15% (≤ 20% for LLOQ)
Matrix Effect (%CV)LQC, HQC≤ 15%
RecoveryLQC, MQC, HQCConsistent, precise, and reproducible
StabilityLQC, HQCAnalyte concentration within ±15% of the nominal concentration at time zero

Visualization

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma Human Plasma Sample (50 µL) Add_IS_ACN Add Acetonitrile with IS (150 µL) Plasma->Add_IS_ACN Protein Precipitation Vortex Vortex (30s) Add_IS_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC Inject 5 µL ESI Electrospray Ionization (ESI+) UHPLC->ESI MSMS Tandem MS (MRM Mode) ESI->MSMS Data Data Acquisition & Processing MSMS->Data

Sources

Application Note: Development of a Stability-Indicating HPLC Assay for Methyldopa

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Stability-Indicating Assay for Methyldopa

Methyldopa, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, is a centrally-acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly in pregnant patients due to its established safety profile.[1] The chemical structure of Methyldopa features a catechol moiety and an amino acid side chain. This catechol group, containing two adjacent hydroxyl groups on a benzene ring, is highly susceptible to oxidation.[2][3] This inherent chemical instability can lead to the formation of degradation products, which may result in a loss of potency and potentially introduce new, uncharacterized impurities.

Regulatory bodies, including the International Council for Harmonisation (ICH), mandate that all stability studies must be conducted using a validated stability-indicating analytical method (SIAM).[2] A SIAM is defined as a method that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and placebo components.[2] This application note provides a detailed, field-proven protocol for the development and validation of a robust stability-indicating RP-HPLC method for Methyldopa, grounded in authoritative regulatory standards.

Foundational Strategy: Understanding Methyldopa's Degradation Profile

The cornerstone of any successful SIAM is a thorough understanding of the drug's degradation pathways. For Methyldopa, the primary degradation route is the oxidation of the catechol ring to form an ortho-quinone, which can subsequently undergo further reactions, including polymerization, leading to discoloration (solutions may turn red and eventually form a black precipitate).[2][4] Hydrolytic and photolytic degradation should also be investigated as potential pathways.

To ensure the analytical method is truly "stability-indicating," forced degradation (or stress testing) is performed. This process involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing to intentionally generate the likely degradation products.[2] According to ICH Q1A(R2) guidelines, this should include exposure to acid, base, oxidation, heat, and light.[2] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect the degradation products without destroying the molecule entirely.

Diagram: Forced Degradation Experimental Workflow

The following diagram outlines the logical workflow for conducting forced degradation studies on Methyldopa.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation cluster_outcome Outcome API Methyldopa API / Drug Product Control Unstressed Control (in Diluent) API->Control Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) API->Oxidative Thermal Thermal Degradation (e.g., 80°C, Solid State) API->Thermal Photo Photolytic Degradation (ICH Q1B Light Exposure) API->Photo Dilute Dilute to Target Concentration Control->Dilute Neutralize Neutralize Stressed Samples Acid->Neutralize Base->Neutralize Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Inject into HPLC System Dilute->HPLC PDA Evaluate Peak Purity (PDA Detector) HPLC->PDA MassBalance Assess Mass Balance PDA->MassBalance Outcome Separation of Degradants from Methyldopa Peak MassBalance->Outcome

Caption: Workflow for Methyldopa Forced Degradation Studies.

Protocol I: Forced Degradation of Methyldopa

This protocol outlines the steps to intentionally degrade Methyldopa to generate its potential degradation products.

Materials:

  • Methyldopa Reference Standard

  • Reagent Grade Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂)

  • HPLC Grade Water and Methanol

  • Class A Volumetric Glassware

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Methyldopa in HPLC grade water (or a suitable diluent) to prepare a stock solution of approximately 1 mg/mL.

  • Unstressed Control: Dilute the stock solution with the chosen diluent to the target analytical concentration (e.g., 100 µg/mL). Store this solution protected from light at 2-8°C.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl. Heat the solution at 60°C for a predetermined time (e.g., 4 hours). After heating, cool the solution to room temperature and carefully neutralize it with an equivalent amount of 0.1N NaOH. Dilute to the target concentration.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2N NaOH to achieve a final concentration of 0.1N NaOH. Keep the solution at room temperature for a set duration (e.g., 2 hours). Carefully neutralize with an equivalent amount of 0.1N HCl and dilute to the target concentration. Note: Basic degradation of catechols can be rapid.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time (e.g., 8 hours). Dilute to the target concentration.

  • Thermal Degradation: Place a known quantity of solid Methyldopa powder in a hot air oven maintained at 80°C for 24 hours. After exposure, allow it to cool, then weigh, dissolve, and dilute to the target analytical concentration.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. Prepare a sample by dissolving the exposed solid (or diluting the exposed solution) to the target concentration.

  • Analysis: Analyze all stressed samples, along with the unstressed control, using the developed HPLC method.

Protocol II: Development and Final Conditions of the HPLC Method

Scientific Rationale for Method Parameters:

  • Stationary Phase: A reversed-phase C18 or C8 column is selected due to its versatility and effectiveness in retaining and separating polar to moderately non-polar compounds like Methyldopa and its potential degradation products. A particle size of 3.5 µm or 5 µm provides a good balance between efficiency and backpressure.

  • Mobile Phase: Methyldopa is an amino acid and is amphoteric. The pH of the mobile phase is critical for controlling its ionization state and achieving reproducible retention and symmetrical peak shape. By using a buffer in the acidic range (e.g., pH 2.5-4.0), the carboxylic acid group is protonated and the primary amine group is protonated, ensuring a single, consistent ionic form. A phosphate or acetate buffer is suitable.

  • Organic Modifier: Acetonitrile or methanol is used to modulate the elution strength. A gradient elution is often preferred in stability-indicating methods to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are effectively separated and eluted with good peak shape.

  • Detection: Methyldopa has a UV absorbance maximum at approximately 281 nm in acidic solution.[4] A photodiode array (PDA) detector is highly recommended as it not only quantifies the peaks but also allows for peak purity analysis, which is essential for demonstrating specificity.

Recommended HPLC Conditions:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time 0-5 min: 5% B; 5-20 min: 5% to 40% B; 20-25 min: 40% B; 25.1-30 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA at 281 nm
Injection Volume 10 µL
Diluent Mobile Phase A or Water

Protocol III: Validation of the Stability-Indicating Assay

The developed method must be validated according to ICH Q2(R1) and USP <1225> guidelines to demonstrate its suitability for its intended purpose.[5]

Diagram: Method Development and Validation Logic

SIAM_Validation_Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2/USP <1225>) cluster_final Final Outcome Forced_Deg Forced Degradation Studies Method_Opt HPLC Method Optimization (Separation of All Peaks) Forced_Deg->Method_Opt Specificity Specificity / Peak Purity Method_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantitation (for impurities) Robustness->LOQ Final_Method Validated Stability-Indicating Assay Method (SIAM) LOQ->Final_Method

Caption: Logical progression from method development to a validated SIAM.

Validation Parameters and Acceptance Criteria:

Validation ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze stressed samples, placebo, and API spiked with impurities. Use PDA to assess peak purity of the Methyldopa peak in the presence of degradants.Methyldopa peak should be free from co-elution with any degradation product or excipient. Peak Purity Index > 0.999.
Linearity Prepare at least five concentrations of Methyldopa reference standard across the range of 50% to 150% of the nominal analytical concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision within the specified concentration limits.80% to 120% of the test concentration.
Accuracy Perform recovery studies by spiking a placebo blend with known amounts of Methyldopa at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the precision study by a different analyst, on a different day, and/or using a different instrument.RSD between the two sets of data should meet the precision criteria.
Robustness Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and observe the effect on system suitability.System suitability parameters (e.g., tailing factor, resolution, plate count) should remain within acceptable limits.
Solution Stability Analyze prepared sample and standard solutions at regular intervals (e.g., 0, 8, 12, 24 hours) when stored under normal laboratory conditions.Solutions should be stable for the typical duration of an analytical run, with no significant change in concentration.

Conclusion

The development of a stability-indicating assay is a critical, non-negotiable step in the lifecycle of any pharmaceutical product. The inherent oxidative liability of Methyldopa's catechol structure necessitates a robust, well-validated analytical method to ensure product quality and patient safety. The protocols detailed in this application note provide a comprehensive framework for developing and validating a stability-indicating RP-HPLC method for Methyldopa. By systematically performing forced degradation studies to understand potential degradation pathways and subsequently validating the method's specificity, accuracy, precision, and robustness, researchers and drug development professionals can establish a self-validating system that meets global regulatory expectations.

References

  • Veeprho. (n.d.). Methyldopa Impurities and Related Compound. Veeprho. Retrieved January 17, 2026, from [Link]

  • Uesawa, Y., & Mohri, K. (2010). Degradation of Methyldopa by Banana. Pharmaceuticals, 3(3), 441-447. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyldopa. PubChem. Retrieved January 17, 2026, from [Link]

  • Gadkariem, E., Ibrahim, K. E., Kamil, N. A. A., Haga, M., & El-Obeid, H. (2009). A new spectrophotometric method for the determination of methyldopa. Saudi Pharmaceutical Journal, 17(3), 249-255. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • UNICEF. (n.d.). METHYLDOPA. UNICEF Supply Division. Retrieved January 17, 2026, from [Link]

  • Uesawa, Y., & Mohri, K. (2010). Degradation of Methyldopa by Banana. PMC. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmaceutical quality control and analytical development.

Abstract: The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Methyldopa, an antihypertensive agent, can contain several process-related impurities and degradation products, among which Methyldopa Related Compound C is of significant analytical interest. This document provides a comprehensive guide for the strategic procurement, handling, and application of Methyldopa Related Compound C reference material. It moves beyond procedural steps to explain the scientific rationale behind the protocols, ensuring robust and compliant analytical practices.

Introduction: The Imperative of Impurity Profiling

In modern pharmaceutical quality control, an API is not just defined by what it is, but also by what it is not. The presence of impurities, even in minute quantities, can have significant implications for the safety and efficacy of a drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.

Methyldopa ( (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid) is a well-established centrally acting sympatholytic agent used in the management of hypertension.[1][2] Its synthesis and storage can lead to the formation of various related substances.[3] Methyldopa Related Compound C, chemically known as (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, is a key process-related impurity that must be monitored.[4][5]

The accurate identification and quantification of this impurity are impossible without a well-characterized reference material. A reference standard serves as the benchmark against which the test sample is compared, making its quality and integrity paramount to the entire analytical process.[6] This guide provides an expert framework for selecting, handling, and utilizing Methyldopa Related Compound C reference material to ensure data integrity and regulatory compliance.

Understanding Reference Material Grades

Before purchasing, it is crucial to understand the hierarchy of reference standards. The choice of standard directly impacts the validity of analytical data.

  • Primary Reference Standards: These are standards of the highest purity and are established by official pharmacopeial bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[7] They are considered to be of 100% purity unless stated otherwise and are used to calibrate secondary standards.[7] USP and EP both provide reference standards for Methyldopa and its impurities.[8]

  • Secondary Reference Standards (or Working Standards): These are standards qualified against a primary reference standard.[7][9] They are used for routine laboratory analysis. Pharmaceutical secondary standards from reputable suppliers offer a cost-effective and convenient alternative to preparing in-house working standards and are often traceable to USP or EP primary standards.[4][9]

Expert Insight: For critical applications such as reference method validation or in the event of a dispute, the use of a primary pharmacopeial standard is non-negotiable. For routine batch release and in-process controls, a well-characterized secondary standard with clear traceability to a primary standard is scientifically sound and economically prudent.

Part I: Protocol for Sourcing and Qualification

The procurement of a reference standard is not a simple purchase; it is the foundational step of an analytical procedure. A flawed standard will invalidate all subsequent work.

Supplier Vetting and Selection

A reputable supplier is one that provides comprehensive documentation and demonstrates robust quality systems. Key suppliers include:

  • Pharmacopeias: USP, EP, BP for primary standards.[8][10]

  • Specialized Commercial Suppliers: Companies like Sigma-Aldrich, Daicel Pharma, and Simson Pharma provide certified secondary standards, often with traceability to pharmacopeial lots.[1][4]

The Certificate of Analysis (CoA): A Critical Evaluation

The Certificate of Analysis is the most critical document accompanying a reference standard. It is the scientific evidence of the material's identity, purity, and fitness for purpose.

Table 1: Key Parameters to Scrutinize on a CoA for Methyldopa Related Compound C

ParameterWhat to Look ForRationale & Expert Insight
Identity Conclusive data from multiple techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, IR).Orthogonal methods are essential. NMR provides structural confirmation, MS confirms molecular weight, and IR gives a functional group fingerprint. Relying on a single technique is insufficient.
Purity (Assay) A clear purity value determined by a stability-indicating method, typically HPLC (e.g., >98.0%).The purity value is critical for accurate quantitative analysis. The method used to determine purity must be able to separate the main component from all potential impurities.
Traceability A statement explicitly linking the standard to a specific lot of a primary pharmacopeial standard (e.g., "Traceable to USP Lot XXXXXX").This establishes an unbroken chain of comparisons, lending metrological validity to the secondary standard.[4][9]
Water Content / LOD A specific value determined by Karl Fischer titration or Loss on Drying (LOD).This is crucial for calculating the purity "as is" versus on a dried or anhydrous basis. Assay calculations must correct for this value to avoid significant errors.[11]
Certification & Compliance For secondary standards, look for certification under ISO 17034 and ISO/IEC 17025.These international standards for reference material producers and testing laboratories ensure the competence of the supplier and the reliability of the CoA data.[9]
Storage Conditions & Expiry Clear instructions for storage (e.g., 2-8°C, protect from light) and a valid use date.Improper storage is a primary cause of standard degradation. Adherence to these conditions is mandatory to maintain the integrity of the material.[11][12][13]
Workflow for Reference Standard Procurement and Qualification

G cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Receipt & Verification A Identify Need for Methyldopa Cmpd C Std B Research Suppliers (Pharmacopeia vs. Commercial) A->B C Request & Scrutinize Certificates of Analysis B->C D Decision Gate: Does CoA Meet Criteria? C->D E Reject Supplier D->E No F Place Purchase Order D->F Yes G Receive Standard F->G H Verify Integrity: Container, Seal, Label G->H I Log into Reference Standard Management System H->I J Transfer Immediately to Validated Storage I->J

Caption: Workflow for procuring and receiving a new reference standard.

Part II: Protocol for Handling and Storage

Improper handling and storage can degrade a high-quality reference standard, rendering it useless. These protocols are designed to preserve the material's integrity from receipt to disposal.[13][14]

Step-by-Step Receipt Protocol
  • Inspect Upon Arrival: Check the shipping container for any signs of damage or temperature excursions (if shipped cold).

  • Verify Identity: Match the supplier, product name, lot number, and quantity against the purchase order and the CoA.

  • Log Entry: Immediately record all details in the laboratory's reference standard logbook or LIMS. Assign a unique internal tracking number.

  • Store Correctly: Transfer the material to its designated, temperature-monitored storage location as specified on the CoA (typically 2-8°C for Methyldopa compounds).[12]

Step-by-Step Storage and Handling Protocol
  • Maintain Original Container: Always store the standard in its original, tightly sealed container to protect it from light and moisture.[11][13]

  • Temperature Equilibration: Before opening, remove the container from the refrigerator and allow it to equilibrate to ambient room temperature for at least 30-60 minutes.

    • Causality: This critical step prevents atmospheric moisture from condensing onto the cold powder, which would alter its water content and lead to inaccurate weighing and potential degradation.[13][14]

  • Dispensing: Open the container only for the minimum time necessary in an area with controlled humidity. Use a clean, dry spatula for dispensing. Never return unused material to the original container.[14]

  • Drying (If Required): If the monograph or CoA specifies drying, perform this on the dispensed portion only, in a separate, clean vessel. Do not dry the entire stock in the original vial.[11][13]

  • Secure Storage: After dispensing, securely close the vial, wrap the cap with paraffin film for an extra seal, and promptly return it to the correct storage location.

Part III: Application Protocol in HPLC Analysis

The primary use of the Methyldopa Related Compound C standard is in chromatographic analysis for the identification and quantification of this impurity in Methyldopa API or drug product.

Recommended HPLC Method Parameters (Illustrative)

This method is based on typical reversed-phase HPLC procedures for Methyldopa and its related substances.[15]

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for polar compounds like Methyldopa and its impurities.
Mobile Phase Gradient of Methanol and 0.1 M Phosphate Buffer (pH 3.0)The acidic pH ensures the analytes are in a consistent ionic state, leading to sharp, reproducible peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Detection UV at 280 nmMethyldopa and its related compounds possess a catechol ring, which has a strong chromophore with a UV maximum around 280 nm.[15][16]
Column Temp. 35°CElevated temperature improves peak shape and reduces viscosity, leading to better efficiency and reproducibility.
Injection Vol. 20 µLA typical volume to balance sensitivity and peak distortion.
Protocol for Preparation of Standard Solutions

Accuracy in this step is paramount. All weighing must be done on a calibrated analytical balance, and volumetric glassware must be Class A.

  • Stock Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of the Methyldopa Related Compound C reference standard. b. Quantitatively transfer the powder to a 100 mL volumetric flask. c. Dissolve and dilute to volume with the mobile phase or a suitable diluent. Sonicate briefly if necessary to ensure complete dissolution.

    • Expert Insight: Using the mobile phase as the diluent is best practice to avoid peak distortion caused by solvent mismatch (the "diluent effect").

  • Working Standard for System Suitability (e.g., 1.0 µg/mL): a. Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask. b. Dilute to volume with the diluent. This concentration is often representative of the impurity reporting threshold (e.g., 0.1%).

  • Solution Stability: The stability of these solutions must be validated.[17] As a best practice, prepare solutions fresh daily unless data supports extended stability under specified storage conditions (e.g., 48 hours at 2-8°C).

Protocol for Use in Method Validation & System Suitability

The reference standard is indispensable for validating the analytical method and ensuring the system is performing correctly before each analytical run.[17][18]

  • Specificity/Peak Identification: a. Prepare a solution of Methyldopa API spiked with a known amount of the Methyldopa Related Compound C standard. b. Inject this solution. The peak corresponding to Compound C should be well-resolved from the main Methyldopa peak and other impurities. c. This confirms the method's ability to selectively detect the impurity and establishes its typical retention time (or Relative Retention Time, RRT).[17][19]

  • System Suitability Test (SST): a. Before analyzing any test samples, perform at least five replicate injections of the Working Standard solution (e.g., 1.0 µg/mL). b. Acceptance Criteria (Typical):

    • Peak Area Precision: Relative Standard Deviation (RSD) ≤ 5.0%.
    • Tailing Factor: ≤ 2.0.
    • Theoretical Plates: ≥ 2000.
    • Trustworthiness: The SST is a self-validating check.[17] If the system fails SST, all subsequent sample data is invalid until the issue is resolved and the SST passes.

G cluster_0 Preparation cluster_1 System Suitability Test (SST) cluster_2 Sample Analysis A Prepare Mobile Phase & Equilibrate HPLC System B Prepare Reference Standard Working Solution (e.g., 1 µg/mL) A->B C Prepare Sample Solution (e.g., Methyldopa API at 1 mg/mL) A->C D Inject Working Std (5 Replicates) B->D E Check SST Criteria (Precision, Tailing, Plates) D->E F FAIL: Troubleshoot System (Check pump, column, detector) E->F No G Inject Blank (Diluent) E->G Yes H Inject Working Standard (Bracket) G->H I Inject Sample Solutions H->I J Inject Working Standard (End Bracket) I->J K Process Data & Calculate Results J->K

Sources

Troubleshooting & Optimization

troubleshooting HPLC peak tailing for Methyldopa impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyldopa Impurity Analysis

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing

Welcome to the technical support center for HPLC analysis of Methyldopa and its impurities. As drug development professionals, achieving symmetric, well-resolved peaks is paramount for accurate quantification and regulatory compliance. Methyldopa, with its polar catechol and ionizable amino acid functionalities, presents unique chromatographic challenges, with peak tailing being a frequent obstacle.[1] This guide provides a structured, in-depth approach to diagnosing and resolving this issue, moving beyond generic advice to offer explanations rooted in chromatographic theory and practical experience.

Part 1: The Systematic Troubleshooting Approach

Q1: My Methyldopa and/or its impurity peaks are tailing. Where do I even begin?

When encountering peak tailing, resist the urge to immediately change random parameters. A systematic approach saves time, solvent, and prevents the introduction of new problems. The primary cause of peak tailing is often the presence of more than one retention mechanism, where the desired reversed-phase interaction is compromised by unwanted secondary interactions.[2] For a polar, basic compound like Methyldopa, this almost always involves interactions with the silica stationary phase.[2]

Start by assessing the scope of the problem: Is it affecting all peaks or just the Methyldopa and related impurities? If only specific peaks are tailing, the issue is likely chemical (analyte-specific interactions). If all peaks are tailing, it could be a systemic or physical problem (e.g., column void, extra-column volume).

Our troubleshooting workflow is designed to address the most probable causes first, starting with the mobile phase, which is often the easiest to modify and yields the most significant improvements.

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry > 1.2) check_mp Step 1: Mobile Phase Investigation start->check_mp Start Here sub_mp_ph Is pH optimal? (2.5 - 3.5) check_mp->sub_mp_ph sub_mp_buffer Is buffer adequate? (Type & Conc.) check_mp->sub_mp_buffer check_col Step 2: Column Health Check sub_col_age Column Contamination or Aging? check_col->sub_col_age sub_col_type Is column chemistry appropriate? check_col->sub_col_type check_sys Step 3: System & Sample Evaluation sub_sys_overload Sample Overload or Solvent Mismatch? check_sys->sub_sys_overload sub_sys_hardware Extra-column Volume or Hardware Fault? check_sys->sub_sys_hardware sub_mp_buffer->check_col If MP is OK sub_col_type->check_sys If Column is OK resolved Symmetrical Peaks (Asymmetry ≈ 1.0) sub_sys_hardware->resolved After Checks

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Part 2: In-Depth Troubleshooting Q&A

Mobile Phase: The First Line of Defense

Answer: Mobile phase pH is the single most critical parameter for achieving good peak shape with Methyldopa and its impurities. This is due to two key chemical principles:

  • Analyte Ionization: Methyldopa is an amino acid with multiple pKa values (Strongest Acidic pKa ~1.73, Strongest Basic pKa ~9.85).[3] Its charge state changes dramatically with pH. In reversed-phase, the neutral (non-ionized) form is more hydrophobic and better retained.[4]

  • Silanol Ionization: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. These silanols are acidic (pKa ≈ 3.5-4.5) and become ionized (Si-O⁻) at higher pH. These negatively charged sites can cause strong, unwanted ionic interactions with positively charged analytes (like the protonated amine group on Methyldopa), leading to significant peak tailing.[2][5] This is a classic example of a secondary retention mechanism.[2][6]

The goal is to suppress the ionization of the surface silanols. By operating at a low pH (e.g., pH ≤ 3), the silanol groups are fully protonated (Si-OH), effectively neutralizing them and minimizing the secondary interactions that cause tailing.[2][5][6]

Recommendation: Adjust your mobile phase to a pH between 2.5 and 3.5 . This ensures the silanols are suppressed while keeping Methyldopa in a consistent, predominantly protonated state.[5] Many validated methods for Methyldopa and related compounds utilize a low pH mobile phase, often containing formic acid or a phosphate buffer.[7][8]

Silanol_Interaction cluster_high_ph High pH (e.g., > 4.5) cluster_low_ph Low pH (e.g., < 3.0) Analyte+ Methyldopa-NH3+ Silanol- Silica-SiO⁻ Analyte+->Silanol- Strong Ionic Interaction (Causes Tailing) Analyte_low+ Methyldopa-NH3+ Silanol_low Silica-SiOH Analyte_low+->Silanol_low Interaction Minimized (Good Peak Shape)

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the chromatographic analysis of Methyldopa. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with Methyldopa and its related substances. Here, we will address common challenges encountered during HPLC method development, optimization, and routine analysis. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your troubleshooting process.

Understanding the Chemistry: Methyldopa and Its Related Compounds

Methyldopa is a catecholamine derivative, and its structure, containing both acidic and basic functional groups, presents unique challenges in reversed-phase HPLC.[1] It is susceptible to oxidation and degradation, leading to various impurities that must be monitored and controlled.[1][2] Common related substances include process-related impurities from its synthesis and degradation products.[2][3]

Key impurities that can interfere with accurate quantification of Methyldopa include:

  • 3-O-Methylmethyldopa (Methyldopa Impurity A): A primary metabolite and common process impurity.[3][4][5][6]

  • Methyldopa Related Compound B: (S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid.[7]

  • Methyldopa Related Compound C: Another process-related impurity.[3][4][7]

  • Oxidized Products: Quinonoid structures resulting from the degradation of the catechol moiety.[2]

The successful separation of these compounds from the active pharmaceutical ingredient (API) is critical for ensuring the quality, safety, and efficacy of the drug product.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address specific problems you may encounter during the HPLC analysis of Methyldopa.

Peak Shape Issues

Question 1: My Methyldopa peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for basic compounds like Methyldopa in reversed-phase HPLC is a common issue.[8] It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Underlying Cause: The primary reason for tailing is often the interaction of the protonated amine group of Methyldopa with acidic residual silanol groups on the silica-based stationary phase.[8][9] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a tail.

  • Troubleshooting Workflow:

    G start Peak Tailing Observed ph_check Check Mobile Phase pH Is it 2-3 units below the pKa of the amine group? start->ph_check ph_adjust Adjust pH | Lower pH to 2.5-3.5 with an appropriate buffer (e.g., phosphate, acetate). ph_check->ph_adjust No buffer_check Evaluate Buffer Concentration Is it sufficient (10-50 mM)? ph_check->buffer_check Yes ph_adjust->buffer_check buffer_adjust Increase Buffer Concentration | This enhances the ionic strength and masks silanols. buffer_check->buffer_adjust No column_check Assess Column Health Is the column old or showing performance decline? buffer_check->column_check Yes buffer_adjust->column_check column_replace Consider a Modern Column | Use a column with high-purity silica and advanced end-capping. column_check->column_replace Yes flow_path Inspect Flow Path | Check for dead volumes or long tubing. column_check->flow_path No resolved Peak Tailing Resolved column_replace->resolved flow_path->resolved

    Caption: Troubleshooting workflow for peak tailing.

  • Detailed Solutions:

    • Optimize Mobile Phase pH: The ionization state of Methyldopa is highly dependent on the mobile phase pH.[10][11][12] By operating at a low pH (typically between 2.5 and 3.5), the amine group of Methyldopa will be fully protonated, and more importantly, the residual silanol groups on the stationary phase will be non-ionized, minimizing secondary interactions.[9]

    • Use an Appropriate Buffer: A buffer is crucial for maintaining a stable pH.[13][14] Phosphate and acetate buffers are commonly used.[15][16] A buffer concentration of 10-50 mM is generally recommended.[11]

    • Consider a Modern HPLC Column: Older columns may have a higher concentration of accessible, acidic silanol groups. Modern columns are often manufactured with higher purity silica and are more exhaustively end-capped, leading to reduced silanol activity and improved peak shape for basic compounds.

    • Check for Extra-Column Band Broadening: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[17][18]

Question 2: I am observing peak fronting for my Methyldopa peak. What could be the cause?

Answer:

Peak fronting is less common than tailing but can significantly impact quantification.[19] The most frequent causes are related to sample overload or incompatibility between the sample solvent and the mobile phase.[19]

  • Underlying Cause:

    • Column Overload: When the concentration of the analyte injected onto the column is too high, the stationary phase becomes saturated at the point of injection.[19] This causes some analyte molecules to travel down the column more quickly, leading to a fronting peak.[19]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the sample band will spread and can lead to distorted, fronting peaks.[17][20]

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and re-inject. If the peak shape becomes symmetrical, the issue was column overload.[19]

    • Decrease Injection Volume: Injecting a smaller volume can also alleviate mass overload.[20]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[17][20] If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.

Resolution and Selectivity Issues

Question 3: I am struggling to separate Methyldopa from its main impurity, 3-O-Methylmethyldopa. What parameters can I adjust to improve resolution?

Answer:

Achieving adequate resolution between a parent drug and its closely related impurities is a common challenge in pharmaceutical analysis. The structural similarity between Methyldopa and 3-O-Methylmethyldopa requires careful optimization of chromatographic conditions.

  • Key Chromatographic Parameters to Optimize:

ParameterRationaleRecommended Action
Mobile Phase Composition The ratio of organic solvent to aqueous buffer directly influences the retention and selectivity of the separation.[13]Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A lower organic content will generally increase retention times and may improve resolution.
pH of the Mobile Phase Small changes in pH can alter the ionization state of the analytes, potentially leading to significant changes in selectivity.[10][11]Explore a range of pH values, typically between 2.5 and 4.0. Even a 0.2 unit change in pH can have a noticeable effect on the separation.
Column Chemistry Different stationary phases (e.g., C18, C8, Phenyl) offer different retention mechanisms and selectivities.If optimization on a C18 column is unsuccessful, consider a column with a different stationary phase. A Phenyl column, for instance, can provide alternative selectivity for aromatic compounds like Methyldopa and its impurities.
Temperature Column temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence efficiency and selectivity.Vary the column temperature in increments of 5°C (e.g., from 25°C to 40°C). Higher temperatures can sometimes improve peak shape and resolution.
  • Experimental Protocol: Mobile Phase Optimization

    • Prepare Stock Solutions: Prepare separate stock solutions of Methyldopa and 3-O-Methylmethyldopa, as well as a mixed solution.

    • Initial Conditions: Start with a common mobile phase, for example, 50:50 (v/v) acetonitrile and 25 mM phosphate buffer at pH 3.0 on a C18 column.[16]

    • Vary Organic Content: Keeping the buffer and pH constant, analyze the mixed standard with varying acetonitrile concentrations (e.g., 45%, 50%, 55%).

    • Vary pH: At the optimal organic content, prepare mobile phases with different pH values (e.g., 2.8, 3.0, 3.2).

    • Evaluate Resolution: For each condition, calculate the resolution between the Methyldopa and 3-O-Methylmethyldopa peaks. A resolution value of >1.5 is generally considered baseline separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for Methyldopa?

A good starting point would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of phosphate or acetate buffer (pH 2.5-3.5) and an organic modifier like acetonitrile or methanol.[16][21] A gradient elution may be necessary to separate all related substances effectively.[22] A common detection wavelength is 280 nm.[22]

Q2: How can I prevent the degradation of Methyldopa in my sample solutions?

Methyldopa is sensitive to oxidation and light.[2] To minimize degradation:

  • Prepare sample solutions fresh daily.

  • Use an amber autosampler vials to protect samples from light.

  • If possible, keep the autosampler tray cooled.

  • Consider adding an antioxidant to your sample diluent, but be sure to verify that it does not interfere with the chromatography.

Q3: My system backpressure is increasing with each injection. What should I do?

An increase in backpressure often indicates a blockage in the system.

G start High Backpressure Detected check_column Disconnect Column Is pressure still high? start->check_column system_blockage System Blockage | Check tubing, injector, and frits. check_column->system_blockage Yes column_blockage Column Blockage check_column->column_blockage No resolved Pressure Normalized system_blockage->resolved flush_column Reverse and Flush Column Use a strong, compatible solvent. column_blockage->flush_column replace_frit Replace Inlet Frit flush_column->replace_frit replace_column Replace Column replace_frit->replace_column replace_column->resolved

Caption: Decision tree for troubleshooting high system pressure.

  • Isolate the Source: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the HPLC system (e.g., tubing, injector, or inline filter).

  • Column Blockage: If the column is blocked, first try back-flushing it with a strong solvent (compatible with the stationary phase). If this does not resolve the issue, the inlet frit may be clogged and need replacement. In severe cases, the column may need to be replaced.

  • Preventative Measures: To prevent blockages, always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Using a guard column can also help protect your analytical column from particulate matter and strongly retained sample components.[18]

References

  • Veeprho. (n.d.). Methyldopa Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a fast HPLC method for methyldopa enantiomers using superficially porous particle based macrocyclic glycopeptide stationary phase. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma and its application in a bioequivalence s. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyldopa-impurities. Retrieved from [Link]

  • Oxford Academic. (2015). Eco-Friendly Direct Injection HPLC Method for Methyldopa Determination in Serum by Mixed-Mode Chromatography Using a Single Protein-Coated Column. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SynZeal. (n.d.). Methyldopa EP Impurity A | 6739-31-7. Retrieved from [Link]

  • PubMed. (2015). An Eco-Friendly Direct Injection HPLC Method for Methyldopa Determination in Serum by Mixed-Mode Chromatography Using a Single Protein-Coated Column. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (2013). Development and Validation of RP-HPLC method for simultaneous estimation of Methyldopa and Hydrochlorothiazide in Pharmaceutical. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Development and Validation of RP-HPLC method for simultaneous estimation of Methyldopa and Hydrochlorothiazide in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chromacode. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • uspbpep.com. (n.d.). USP Monographs: Methyldopa. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I resolve peak tailing during the analysis of drug in HPLC?. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • The Pharma Guide. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • MDPI. (n.d.). Degradation of Methyldopa by Banana. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPLC determination of content of methyldopa and its related substances. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of a methyldopa, b methyldopa 250-mg tablets.... Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Peak Fronting . . . Some of the Time. Retrieved from [Link]

Sources

improving resolution between Methyldopa and 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the chromatographic separation of Methyldopa and its structurally similar impurity, 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (also known as Methyldopa Related Compound C). As Senior Application Scientists, we have designed this resource to be a practical, field-proven tool for overcoming common challenges in achieving optimal resolution between these two compounds.

Understanding the Challenge: A Structural and Physicochemical Perspective

Methyldopa, an L-isomer of alpha-methyldopa, is a widely used antihypertensive medication.[1] Its synthesis can result in the formation of related substances, one of which is 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. The structural similarity between these two molecules, differing only by the methylation of the catechol hydroxyl groups, presents a significant analytical challenge.

CompoundStructureKey Physicochemical Properties
Methyldopa (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acidpKa: ~2.2 (acidic), ~9.9 (basic) logP: ~ -1.8
2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acidPredicted pKa: Similar to Methyldopa Predicted XLogP3: ~1.75

The most striking difference lies in their polarity, as indicated by their logP values. Methyldopa is highly polar, while its dimethoxylated impurity is significantly more non-polar. This disparity is the primary lever for achieving successful chromatographic separation.

Troubleshooting Guide: Improving Resolution

This section addresses common issues encountered during the separation of Methyldopa and its dimethoxy impurity in a question-and-answer format.

Question 1: My peaks for Methyldopa and the impurity are co-eluting or have very poor resolution. What is the first parameter I should adjust?

Answer: The first and most impactful parameter to adjust is the mobile phase composition , specifically the ratio of the aqueous buffer to the organic modifier.

  • The "Why": Due to the significant difference in polarity (logP), altering the organic modifier percentage will have a pronounced effect on the retention times of both compounds, but to different extents.

    • Methyldopa (polar): Will have weak retention on a reversed-phase column (e.g., C18) and will elute early.

    • Dimethoxy Impurity (non-polar): Will have stronger retention and elute later.

  • Troubleshooting Steps:

    • Decrease the organic modifier concentration (e.g., methanol or acetonitrile): This will increase the retention of the more non-polar impurity to a greater extent than Methyldopa, thereby increasing the separation between the two peaks.

    • Start with a low percentage of organic modifier: Based on published methods for related substances, a starting point of 10% methanol or acetonitrile is reasonable.

    • Employ a gradient elution: A shallow gradient that slowly increases the organic modifier concentration can be highly effective in resolving closely eluting peaks. A typical gradient might start at a low organic percentage to retain and separate the early eluting Methyldopa from other polar impurities, then ramp up to elute the more non-polar dimethoxy impurity.

Question 2: I've adjusted the mobile phase composition, but my peak shape for Methyldopa is poor (e.g., tailing). How can I improve it?

Answer: Poor peak shape for Methyldopa, which is an amino acid, is often related to secondary interactions with the stationary phase. Adjusting the mobile phase pH is crucial.

  • The "Why": Methyldopa has both an acidic carboxylic acid group (pKa ~2.2) and a basic amino group (pKa ~9.9). The mobile phase pH will determine the ionization state of these functional groups.

    • At a low pH (e.g., pH 2-3), the carboxylic acid is protonated (neutral), and the amino group is protonated (positive charge). This positive charge can lead to ionic interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.

    • By operating at a pH well below the pKa of the silanol groups (typically around 3.5-4.5), these secondary interactions can be minimized.

  • Troubleshooting Steps:

    • Lower the mobile phase pH: A pH of around 3.0 is a good starting point. This can be achieved using a phosphate or acetate buffer. An HPLC method for Methyldopa and its related substances suggests a phosphoric acid solution adjusted to pH 3.0.

    • Ensure adequate buffering capacity: Use a buffer concentration of 10-25 mM to maintain a stable pH throughout the analysis.

    • Consider the column: If peak tailing persists at low pH, consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Question 3: The resolution is still not optimal, and I need to fine-tune the separation. What other parameters can I explore?

Answer: Beyond mobile phase composition and pH, several other parameters can be adjusted for fine-tuning.

  • Column Temperature:

    • The "Why": Increasing the column temperature will decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. It can also slightly alter the selectivity of the separation.

    • Troubleshooting Step: Try increasing the column temperature in increments of 5°C (e.g., from 30°C to 35°C or 40°C). A published method for related substances of Methyldopa uses a column temperature of 35°C.

  • Flow Rate:

    • The "Why": Lowering the flow rate can increase the efficiency of the separation, leading to better resolution, albeit with longer run times.

    • Troubleshooting Step: If your primary goal is to achieve baseline resolution for accurate quantitation, try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min.

  • Stationary Phase Chemistry:

    • The "Why": While C18 is a good starting point, different stationary phase chemistries can offer different selectivities.

    • Troubleshooting Step: If resolution is still a challenge, consider a phenyl-hexyl or a polar-embedded phase. These can provide alternative interactions with the aromatic rings and polar functional groups of the analytes.

Experimental Protocol: A Starting Point for Method Development

This protocol is a robust starting point for achieving resolution between Methyldopa and 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. It is based on established methods for the analysis of Methyldopa and its related substances.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention for the non-polar impurity and widely available.
Mobile Phase A 0.1 M Phosphoric acid, pH 3.0 (adjusted with dilute ammonia)Low pH to suppress silanol interactions and control ionization.
Mobile Phase B Methanol or AcetonitrileOrganic modifier to control retention.
Gradient 0-8 min: 10% B 8-20 min: 10% to 75% B 20-25 min: 75% B 25.1-35 min: 10% BStarts with low organic to separate polar compounds, then ramps up to elute the non-polar impurity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35°CImproves peak shape and efficiency.
Detection UV at 280 nmBoth compounds have a chromophore and absorb at this wavelength.
Injection Vol. 10 µLA typical injection volume.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by dissolving the appropriate amount of phosphoric acid in HPLC-grade water to make a 0.1 M solution. Adjust the pH to 3.0 using a dilute ammonia solution. Filter and degas.

    • Mobile Phase B is HPLC-grade methanol or acetonitrile. Filter and degas.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of Methyldopa and 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid in a suitable diluent (e.g., a mixture of Mobile Phase A and B, or a dilute acid).

    • Prepare a mixed standard solution containing both analytes at a concentration suitable for detection.

  • System Equilibration:

    • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject the mixed standard solution and acquire the chromatogram using the gradient conditions specified above.

  • Data Analysis:

    • Identify the peaks based on the retention times of the individual standards. Methyldopa should elute earlier than the dimethoxy impurity.

    • Calculate the resolution between the two peaks. A resolution of >1.5 is generally considered baseline separation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution between Methyldopa and its dimethoxy impurity.

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) AdjustOrganic Adjust Organic Modifier % Start->AdjustOrganic DecreaseOrganic Decrease Initial %B AdjustOrganic->DecreaseOrganic Primary approach ShallowGradient Introduce/Shallow Gradient AdjustOrganic->ShallowGradient If co-elution persists CheckPeakShape Assess Peak Shape DecreaseOrganic->CheckPeakShape ShallowGradient->CheckPeakShape PoorPeakShape Poor Peak Shape? CheckPeakShape->PoorPeakShape AdjustpH Adjust Mobile Phase pH PoorPeakShape->AdjustpH Yes FineTune Further Optimization PoorPeakShape->FineTune No LowerpH Lower pH to ~3.0 AdjustpH->LowerpH LowerpH->FineTune AdjustTemp Adjust Column Temperature FineTune->AdjustTemp AdjustFlow Adjust Flow Rate FineTune->AdjustFlow ChangeColumn Change Stationary Phase FineTune->ChangeColumn GoodResolution Good Resolution (Rs >= 1.5) AdjustTemp->GoodResolution AdjustFlow->GoodResolution ChangeColumn->GoodResolution

Caption: Troubleshooting workflow for improving resolution.

Frequently Asked Questions (FAQs)

Q1: Why is a C18 column recommended for this separation?

A1: A C18 column is a reversed-phase column with a non-polar stationary phase. This type of column is ideal for separating compounds based on their hydrophobicity. Given the significant difference in polarity (logP) between the highly polar Methyldopa and the much more non-polar dimethoxy impurity, a C18 column provides a strong basis for achieving separation.

Q2: Can I use isocratic elution instead of a gradient?

A2: While it might be possible to find an isocratic condition that provides some separation, a gradient elution is generally recommended for this pair of compounds. An isocratic method that provides good retention and peak shape for the later-eluting dimethoxy impurity would likely result in a very fast and potentially poorly resolved elution of Methyldopa. A gradient allows for the optimization of the separation across a wider polarity range.

Q3: What if I see a third peak that is also poorly resolved?

A3: Methyldopa has other potential impurities. If you observe additional, unresolved peaks, you may need to consult the relevant pharmacopeia (e.g., USP, EP) for a list of specified impurities. The troubleshooting steps outlined in this guide (adjusting mobile phase composition, pH, etc.) are generally applicable to improving the resolution of multiple components. You may need to develop a more complex gradient to resolve all peaks of interest.

Q4: Is mass spectrometry (MS) detection compatible with the proposed mobile phase?

A4: The proposed mobile phase containing phosphoric acid is generally not ideal for electrospray ionization (ESI) mass spectrometry due to its ion-suppressing effects. If MS detection is required, you should replace phosphoric acid with a volatile buffer system, such as formic acid or ammonium formate, at a similar pH.

References

  • HPLC determination of content of methyldopa and its related substances. (2010). Ingenta Connect.
  • Development and Validation of RP-HPLC method for simultaneous estimation of Methyldopa and Hydrochlorothiazide in Pharmaceutical Dosage Form.
  • Methyldopa. Wikipedia.
  • Control pH During Method Development for Better Chrom
  • The effect of pH and concentration on alpha-methyldopa absorption in man. PubMed.
  • Mixed-Mode Chromatography: Studies on Hybrid Retention Mechanisms of Some Antihypertensive Drugs. MDPI.
  • Development and validation of a fast HPLC method for methyldopa enantiomers using superficially porous particle based macrocyclic glycopeptide stationary phase.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem.
  • Methyldopa Related Compound C (20 mg) ((S)-2-Amino-3-(3,4-dimethoxyphenyl)
  • Methyldopa Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Methyldopa Related Compound C ((S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochlo (1427038)).
  • 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. Simson Pharma Limited.
  • Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma and its application in a bioequivalence s. Semantic Scholar.
  • (PDF) Determination of methyldopa in human plasma by LC/MS-MS for therapeutic drug monitoring.
  • An Eco-Friendly Direct Injection HPLC Method for Methyldopa Determination in Serum by Mixed-Mode Chromatography Using a Single Protein-Coated Column.
  • HPLC method for simultaneous determination of impurities and degrad
  • Eco-Friendly Direct Injection HPLC Method for Methyldopa Determination in Serum by Mixed-Mode Chromatography Using a Single Protein-Co
  • Chemical structure of methyldopa.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • HPLC determination of content of methyldopa and its rel

Sources

Technical Support Center: Analysis of Polar Impurities in Methyldopa

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical challenges surrounding Methyldopa. As a catechol-amino acid derivative, Methyldopa and its related polar impurities present a unique set of chromatographic challenges that require a nuanced approach.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods. We will move beyond simple procedural lists to explain the underlying chemical principles driving our recommended solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the analysis of Methyldopa's polar impurities.

FAQ 1: The Core Challenge

Question: Why is the analysis of polar impurities in Methyldopa so difficult?

Answer: The difficulty stems directly from the inherent chemical structure of Methyldopa. It is a zwitterionic molecule containing both a carboxylic acid group and an amino group, alongside a highly polar and easily oxidizable catechol (3,4-dihydroxyphenyl) moiety.[1][2] This combination leads to several analytical hurdles:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Highly polar analytes, like Methyldopa and its degradation products, have a strong affinity for the polar mobile phase and weak interaction with the non-polar stationary phase (e.g., C18), often resulting in elution near or within the solvent front.

  • Secondary Interactions and Peak Tailing: The amino group can be protonated (cationic) and the catechol hydroxyls can be deprotonated (anionic), depending on the mobile phase pH. These charged species can engage in strong, unwanted ionic interactions with residual silanol groups on the silica-based column packing, leading to significant peak tailing.[3]

  • Chemical Instability: The catechol ring is highly susceptible to oxidation, especially in neutral or alkaline conditions and in the presence of trace metals, forming quinone-type structures and other degradation products.[1] This requires careful sample handling and mobile phase selection to prevent on-column degradation.

  • Co-elution of Structurally Similar Impurities: Many process-related and degradation impurities are structurally very similar to the parent drug, making chromatographic resolution a significant challenge.[4][5][6]

FAQ 2: Identifying Key Impurities

Question: What are the common polar impurities I should be looking for?

Answer: Impurities in Methyldopa can be categorized as either process-related (from synthesis) or degradation products.[1] Monitoring these is critical to comply with regulatory standards like ICH Q3A/B and pharmacopoeial monographs (USP/EP).[1][7]

Impurity Name Common Name / Type Origin Key Analytical Challenge
3-O-MethylmethyldopaMethyldopa EP Impurity A; USP Related Compound A[5][7]Process-Related / MetabolicHighly polar; structurally similar to API, requiring high-efficiency separation.
Methyldopa EP Impurity B(2S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic Acid[5]Process-RelatedPolar; potential for co-elution with other impurities.
Methyldopa EP Impurity C(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic Acid[5]Process-RelatedPolarity is slightly lower than Methyldopa but still requires careful method optimization.
Quinonoid StructuresOxidized ProductsDegradationHighly reactive and potentially unstable; can be formed during analysis if conditions are not controlled.[1]
L-dopaResidual PrecursorProcess-RelatedVery polar; prone to poor retention in standard reversed-phase methods.[1]
FAQ 3: Troubleshooting Poor Peak Shape (Tailing)

Question: My peaks for Methyldopa and its impurities are tailing severely on a C18 column. What are the causes and how can I fix this?

Answer: Severe peak tailing for basic compounds like Methyldopa is almost always due to secondary interactions with the stationary phase. The primary amine group becomes protonated at acidic pH and interacts ionically with deprotonated, acidic silanol groups (Si-O⁻) on the silica surface.[3] This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing tailing.

Use the following workflow to diagnose and resolve the issue:

G Workflow: Troubleshooting Peak Tailing start Observe Peak Tailing check_ph Is Mobile Phase pH 2.5-3.5? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with H3PO4 or TFA. This protonates silanols (Si-OH) to minimize ionic interactions. check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (25-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer salt (e.g., phosphate) concentration. Buffer ions compete for active sites, masking silanol interactions. check_buffer->increase_buffer No check_column Are you using a modern, high-purity, end-capped column? check_buffer->check_column Yes increase_buffer->check_column change_column Switch to a column with low silanol activity (e.g., embedded polar group or hybrid particle technology). check_column->change_column No consider_ipc If tailing persists, consider Ion-Pair Chromatography (IPC) to control retention and improve peak shape. check_column->consider_ipc Yes, but problem persists change_column->consider_ipc end Symmetric Peak Achieved consider_ipc->end

Caption: A logical workflow for troubleshooting peak tailing.

FAQ 4: Choosing the Right Chromatographic Mode

Question: Standard reversed-phase HPLC isn't working well. When should I consider Ion-Pair Chromatography (IPC) or HILIC?

Answer: When conventional RP-HPLC fails to provide adequate retention and peak shape, alternative chromatographic modes are necessary. The choice depends on the specific properties of your analytes and your analytical goals.

  • Ion-Pair Chromatography (IPC): This is an excellent choice for improving the retention and resolution of charged analytes like Methyldopa and its impurities on a reversed-phase column.[8] An ion-pairing reagent (e.g., sodium heptanesulfonate for cationic analytes) is added to the mobile phase.[9] The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the C18 column.[8][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for very polar compounds that are unretained in reversed-phase, even with highly aqueous mobile phases.[11][12] It uses a polar stationary phase (like bare silica or zwitterionic phases) and a mobile phase rich in organic solvent (typically >70% acetonitrile). Water acts as the strong, eluting solvent. HILIC provides an orthogonal selectivity to RP-HPLC.

Parameter Reversed-Phase HPLC Ion-Pair Chromatography (IPC) Hydrophilic Interaction (HILIC)
Principle Partitioning based on hydrophobicity.Forms neutral ion pairs to increase retention of charged analytes on an RP column.[8]Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.
Best For Non-polar to moderately polar analytes.Ionic and ionizable compounds with poor RP retention (e.g., Methyldopa).[8][9]Very polar and hydrophilic compounds that are unretained in RP.[11][12]
Key Advantage Robust, widely used, and well-understood.Excellent control over retention and peak shape for charged species.[9]Superior retention for highly polar compounds; MS-friendly mobile phases.
Key Disadvantage Poor retention and peak shape for polar, ionic compounds.Long column equilibration times; reagent can be difficult to remove from the column; generally not compatible with mass spectrometry (MS).Sensitive to injection solvent composition; potential for sample solubility issues in high organic mobile phases.[11]
FAQ 5: Ensuring Sample Stability

Question: Methyldopa seems to degrade in my sample vial. How can I prepare my samples and standards to ensure stability?

Answer: The catechol structure makes Methyldopa highly prone to oxidative degradation.[1] Ensuring the stability of your solutions is paramount for accurate quantification.

G Workflow: Methyldopa Sample Preparation start Weigh Methyldopa Sample/Standard dissolve Dissolve in Diluent: Use a slightly acidic aqueous solution (e.g., 0.1 N HCl or 0.05 M H2SO4) to improve solubility and stability. start->dissolve antioxidant Optional but Recommended: Add an antioxidant like EDTA or sodium metabisulfite to the diluent to chelate metal ions and prevent oxidation. dissolve->antioxidant protect Protect from Light: Use amber vials or cover clear vials with foil. antioxidant->protect storage Analyze Immediately or Store Refrigerated: If immediate analysis is not possible, store solutions at 2-8 °C for short periods. protect->storage end Inject for Analysis storage->end

Caption: A workflow for preparing stable Methyldopa solutions.

Causality:

  • Acidic Diluent: The USP monograph for Methyldopa specifies dissolving the substance in dilute sulfuric or hydrochloric acid.[7][13] This serves two purposes: it protonates the amino group, ensuring full dissolution, and it creates an environment where the catechol is less prone to oxidation compared to neutral or alkaline conditions.

  • Antioxidants: Stabilizing plasma samples with antioxidants has been shown to be effective.[14] This principle can be applied to standard and sample preparations to minimize oxidative degradation.

  • Light Protection: Methyldopa is sensitive to light, which can accelerate degradation.[1] Using light-resistant containers is a simple but critical step.

Part 2: Experimental Protocols

These protocols provide a validated starting point for your method development.

Protocol 1: Sample & Standard Stock Solution Preparation

This protocol is adapted from official pharmacopoeial methods and best practices for handling oxidatively labile compounds.[7][13][15]

Objective: To prepare a 1.0 mg/mL stock solution of Methyldopa.

Materials:

  • Methyldopa Reference Standard

  • Diluent: 0.1 N Hydrochloric Acid (HCl) in HPLC-grade water

  • Class A volumetric flasks (e.g., 100 mL)

  • Amber glassware or foil

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh approximately 100 mg of the Methyldopa Reference Standard.

  • Dissolution: Quantitatively transfer the weighed standard into a 100 mL amber volumetric flask.

  • Dilution: Add approximately 70 mL of the 0.1 N HCl diluent. Sonicate for 5-10 minutes or until fully dissolved.

  • Final Volume: Allow the solution to return to room temperature. Dilute to the mark with the 0.1 N HCl diluent and mix thoroughly by inverting the flask multiple times.

  • Storage: Label the flask clearly. Use the solution immediately or store it protected from light at 2-8°C for no more than 24 hours. Further dilutions for calibration curves should be made from this stock solution using the same diluent.

Protocol 2: HPLC Method using Ion-Pair Chromatography

This method provides a robust starting point for separating Methyldopa from its key polar impurities, leveraging an ion-pairing agent to improve retention and peak shape.[9]

Objective: To achieve baseline separation of Methyldopa and its primary polar impurities.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Venusil XBP C18[16]) A standard C18 provides the necessary hydrophobic retention in combination with the ion-pair reagent.
Mobile Phase A 0.1 M Phosphoric Acid, 5 mM Sodium Heptanesulfonate, pH adjusted to 3.0 with ammonia solution. The acidic pH minimizes silanol interactions. Sodium heptanesulfonate acts as the ion-pairing agent for the protonated amine group of Methyldopa.[9][16]
Mobile Phase B Methanol The organic modifier used to elute the analytes.
Gradient See Table Below A gradient allows for the elution of impurities with varying polarities while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °C Elevated temperature can improve peak efficiency and reduce viscosity.[16]
Detection UV at 280 nm Methyldopa and its related compounds have a UV maximum around 280 nm.[7][15]
Injection Vol. 10 µL A typical injection volume to avoid column overload.

| Sample Diluent | 0.1 N HCl | Matches the acidic nature of the mobile phase to ensure good peak shape. |

Example Gradient Program: [16]

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 90 10
20.0 25 75
25.0 25 75
26.0 90 10

| 35.0 | 90 | 10 |

References

  • Methyldopa Impurities and Related Compound - Veeprho. [Link]

  • Simultaneous determination of levodopa and 3-O-methyldopa in human plasma by liquid chromatography with electrochemical detection - PubMed. [Link]

  • Separation of different ionic forms of L-α-methyldopa and other amino acids by reversed-phase ion-pair high performance liquid chromatography | Request PDF - ResearchGate. [Link]

  • Methyldopa / Official Monographs for Part I. [Link]

  • Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on Oxidative Coupling Reaction - Chemical Methodologies. [Link]

  • Methyldopa EP Impurity A | 6739-31-7 - SynZeal. [Link]

  • USP Monographs: Methyldopa - USP29-NF24. [Link]

  • A new spectrophotometric method for the determination of methyldopa - PMC. [Link]

  • Methyldopa-impurities - Pharmaffiliates. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Abnormal Peak Shapes - Shimadzu. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PubMed Central. [Link]

  • HPLC determination of content of methyldopa and its related substances | Semantic Scholar. [Link]

  • Methyldopa | C10H13NO4 | CID 38853 - PubChem - NIH. [Link]

Sources

minimizing degradation of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the analysis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the analytical characterization of this compound. Here, we synthesize fundamental chemical principles with practical, field-tested solutions to ensure the integrity and accuracy of your experimental results.

Introduction to the Analyte: A Molecule of Interest

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is a derivative of phenylalanine, featuring a veratryl (3,4-dimethoxybenzyl) group. This structural characteristic imparts specific chemical properties that can influence its stability and analytical behavior. Understanding these properties is paramount to developing robust analytical methods and interpreting data accurately. The presence of both an amino acid moiety and the electron-rich dimethoxybenzene ring dictates its susceptibility to particular degradation pathways, which we will explore in this guide.

Troubleshooting Guide: From Symptoms to Solutions

This section is structured to address specific issues you may encounter during the analysis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.

Issue 1: Chromatographic Peak Tailing or Asymmetry

Symptoms:

  • The peak for the analyte is not symmetrical, exhibiting a "tail."

  • Poor peak shape, leading to inaccurate integration and quantification.

Root Cause Analysis and Solutions:

Peak tailing for this compound is often attributed to secondary interactions between the basic amino group and active sites on the stationary phase, or issues with the mobile phase composition.

Troubleshooting Workflow:

A Peak Tailing Observed B Adjust Mobile Phase pH A->B Step 1 E Peak Shape Improved? B->E C Increase Buffer Concentration C->E D Evaluate Column Health G Consider Alternative Column D->G If column is old or contaminated E->C No E->D No, after pH & buffer adjustment F Problem Resolved E->F Yes G->F

Caption: Workflow for troubleshooting peak tailing.

Step-by-Step Protocol:

  • Adjust Mobile Phase pH: The primary amine in your analyte has a pKa value. When the mobile phase pH is close to the pKa, the analyte can exist in both its ionized and non-ionized forms, leading to peak distortion.[1]

    • Action: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic amine, lowering the pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will ensure it is fully protonated and behaves as a single species on a reverse-phase column.

  • Increase Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, especially with higher analyte concentrations, causing peak tailing.

    • Action: Increase the concentration of your buffer (e.g., from 10 mM to 25-50 mM). This will help maintain a consistent pH environment on the column.

  • Evaluate Column Health: Over time, columns can become contaminated with strongly retained sample components or experience degradation of the stationary phase, exposing active silanol groups that can interact with the analyte.

    • Action: If the problem persists after mobile phase optimization, try washing the column according to the manufacturer's instructions. If this fails, the column may need to be replaced. A guard column is highly recommended to protect the analytical column.[2][3]

Issue 2: Gradual or Sudden Loss of Analyte Signal

Symptoms:

  • A consistent decrease in peak area over a sequence of injections.

  • Complete loss of the analyte peak.

Root Cause Analysis and Solutions:

Signal loss can be due to analyte degradation in the sample vial, adsorption to surfaces, or issues with the HPLC system. The dimethoxybenzene moiety can be susceptible to oxidation.

Troubleshooting Workflow:

A Loss of Analyte Signal B Check Sample Stability A->B Step 1 E Signal Restored? B->E C Investigate for Adsorption C->E D System Check (Injector, Detector) F Problem Resolved D->F E->C No E->D No, after stability & adsorption checks E->F Yes

Caption: Workflow for troubleshooting loss of analyte signal.

Step-by-Step Protocol:

  • Check Sample Stability in Autosampler: The analyte may be degrading in the sample vial over time, especially if the autosampler is not temperature-controlled.

    • Action: Prepare a fresh sample and inject it immediately. Compare the peak area to an aged sample. If degradation is suspected, use a cooled autosampler (e.g., 4 °C) and prepare samples in smaller batches.

  • Investigate for Adsorption: The analyte might be adsorbing to sample vials, pipette tips, or components of the HPLC system.

    • Action: Use silanized glass vials or polypropylene vials to minimize adsorption.

  • System Check: A leak in the system, a partially clogged injector, or a failing detector lamp can also lead to signal loss.

    • Action: Perform a system pressure test and check for leaks. Purge the injector and ensure the sample loop is filling correctly. Check the detector lamp energy.

Issue 3: Appearance of Unexpected Peaks

Symptoms:

  • New peaks appear in the chromatogram, often increasing in size as the analyte peak decreases.

Root Cause Analysis and Solutions:

The appearance of new peaks is a strong indicator of analyte degradation. For 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, degradation can occur at the amino acid portion or the veratryl group.

Potential Degradation Pathways:

  • Oxidation of the Dimethoxybenzene Ring: Similar to other veratryl compounds, the 3,4-dimethoxybenzene ring can be susceptible to oxidation, potentially leading to the formation of veratraldehyde or veratric acid analogues.[4]

  • Amino Acid Degradation: General amino acid degradation pathways include oxidative deamination and transamination, which would alter the amino group.[5][6]

Troubleshooting and Identification:

  • Forced Degradation Study: To identify potential degradants, a forced degradation study is recommended. This involves subjecting the analyte to stress conditions.[7]

    • Acid/Base Hydrolysis: Treat the sample with dilute HCl and NaOH.

    • Oxidative Stress: Treat the sample with a low concentration of hydrogen peroxide.

    • Photolytic Stress: Expose the sample to UV light.

    • Thermal Stress: Heat the sample solution.

    • Analysis: Analyze the stressed samples by HPLC-MS to identify the mass of the degradation products, which can help in structure elucidation.

  • Sample Preparation and Storage Review:

    • Solvent Choice: Ensure the sample solvent is compatible and does not promote degradation.

    • pH of Sample: The pH of the sample solution can impact stability. Buffering the sample may be necessary.

    • Exclusion of Oxygen: For long-term storage, consider preparing solutions in deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC analysis of this compound?

A1: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of an acidified aqueous component and an organic modifier.

ParameterRecommendation
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (pH ~2.5-3.0)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to elute the analyte
Flow Rate 0.2-1.0 mL/min (depending on column ID)
Detection UV at ~280 nm (due to the benzene ring) or Mass Spectrometry
Column Temperature 25-40 °C

Q2: How should I prepare and store my stock solutions and samples?

A2: For optimal stability:

  • Stock Solutions: Prepare in a suitable organic solvent like methanol or DMSO. Store at -20°C or lower in amber vials to protect from light.

  • Working Solutions: If preparing in aqueous solutions, use a buffer to maintain a stable pH (ideally acidic, e.g., pH 3-5). Prepare fresh daily if possible. For storage, freeze at -20°C or lower. Avoid repeated freeze-thaw cycles by preparing aliquots.

Q3: My peak is splitting into two. What could be the cause?

A3: Peak splitting can have several causes:

  • Column Contamination/Void: A blocked frit or a void at the head of the column can cause the sample flow path to split.[2][3] Try back-flushing the column or replacing it.

  • Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Try to dissolve the sample in the initial mobile phase.[1]

  • Co-elution: An impurity or degradant may be co-eluting with your main peak. A higher resolution column or a change in the mobile phase composition may be needed to separate them.

Q4: Is this compound sensitive to light?

A4: Compounds with chromophores like the dimethoxybenzene ring can be susceptible to photodegradation. It is good practice to protect solutions from light by using amber glassware or by wrapping containers in aluminum foil.[4]

References

  • Amino Acid Degradation Pathways. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Hasbullah, S. A., et al. (2015). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?.
  • Technical Support Center: Stability of Veratryl Alcohol in Aqueous Solutions. (2025). BenchChem.
  • Troubleshooting Peak Shape Problems in HPLC. (2021).
  • Synthesis and Degradation of Amino Acids. (2022). Basicmedical Key.
  • Pathways of Amino Acid Degrad
  • The mediation of veratryl alcohol in oxidations promoted by lignin peroxidase: The lifetime of veratryl alcohol radical cation. (n.d.).
  • Amino Acids Degrad
  • Veratryl alcohol degradation by a catechol-driven Fenton reaction as lignin oxidation by brown-rot fungi model. (n.d.).
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Amino acids degradation and synthesis. (n.d.).
  • Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters. (2023). Frontiers in Microbiology.
  • Degradation pathways of veratryl alcohol (2), anisyl alcohol, and 4-(methoxymethyl)phenol by P. simplicissimum CBS 170.90. (n.d.).
  • Crystallographic and DFT study of novel dimethoxybenzene deriv
  • (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025).
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Forced degrad

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals on Identifying and Mitigating Matrix Effects in LC-MS/MS Analysis

Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal logic behind robust analytical method development. The quantification of polar molecules like Methyldopa Related Compound C in complex biological matrices is a significant challenge, primarily due to the phenomenon of matrix effects. This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and ultimately overcoming these issues to ensure the integrity and reliability of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts at the heart of your analytical challenges.

Q1: What exactly is Methyldopa Related Compound C and why is it challenging to analyze?

Methyldopa Related Compound C, chemically known as (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, is a recognized impurity and metabolite of the antihypertensive drug Methyldopa.[1][2] Its structure contains a catechol-like moiety and an amino acid backbone, making it a highly polar and water-soluble compound.[3]

This polarity is the primary source of analytical difficulty. When using common bioanalytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with reversed-phase columns, it tends to elute early in the chromatogram, often co-eluting with other endogenous polar components from the biological matrix (e.g., salts, phospholipids, and other small molecule metabolites).[4][5] This co-elution is a direct cause of matrix effects.

Q2: What are "matrix effects" in the context of LC-MS/MS?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[6][7] In Electrospray Ionization (ESI), the most common ionization technique for polar molecules, the process relies on the formation of charged droplets and the subsequent evaporation of solvent to yield gas-phase ions.[8] Matrix components can interfere with this process, leading to:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for access to the droplet surface or for available charge, reducing the number of analyte ions that reach the mass spectrometer detector.[6][9] This results in an artificially low signal and poor sensitivity.

  • Ion Enhancement: A less common effect where matrix components can, in some cases, improve the ionization efficiency of the analyte, leading to an artificially high signal.

Crucially, because the composition of a biological matrix can vary from sample to sample (e.g., between different patients), the degree of ion suppression or enhancement is often inconsistent, leading to poor data precision and accuracy.[10] Tandem MS (MS/MS) does not prevent matrix effects, as the interference occurs during the initial ionization step before any mass filtering.[9]

Q3: What are the regulatory expectations regarding matrix effects?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation.[11][12] The FDA's M10 Bioanalytical Method Validation guidance requires that the matrix effect be assessed by comparing the response of an analyte in a post-extraction spiked blank matrix to the response of the analyte in a neat solution.[7] This ensures that the method provides reliable data for pharmacokinetic, toxicokinetic, and bioequivalence studies.[11][13] Failure to properly assess and control for matrix effects can lead to the rejection of study data.

Q4: How do I quantitatively assess if my assay is suffering from matrix effects?

The most direct way is to calculate the Matrix Factor (MF) during method validation. This involves preparing and analyzing two sets of samples at low and high QC concentrations:

  • Set A: The analyte of interest and the internal standard (IS) prepared in a neat (clean) solvent that mimics the final sample extract composition.

  • Set B: Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.

The Matrix Factor is calculated as: MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

To meet regulatory standards, the coefficient of variation (%CV) of the IS-normalized matrix factor (calculated from at least six different lots of matrix) should be ≤15%.[7]

Part 2: Troubleshooting Guide

This section is designed as a practical, problem-solving resource for issues encountered during your experiments.

Problem: My analyte signal is inconsistent, showing high variability between replicate injections of the same sample or across different samples.

This is a classic symptom of variable matrix effects. Follow this diagnostic workflow to pinpoint and resolve the issue.

Matrix_Effect_Troubleshooting cluster_0 Diagnostic Workflow cluster_1 Solution Path 1: Internal Standard Optimization cluster_2 Solution Path 2: Sample Preparation & Chromatography start High Signal Variability Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is no_is NO: Implement a SIL-IS. This is the most effective way to compensate for variability. check_is->no_is No yes_is YES: Proceed to Sample Prep Evaluation check_is->yes_is Yes eval_prep Evaluate Sample Preparation. Is it Protein Precipitation (PPT)? no_is->eval_prep yes_is->eval_prep yes_ppt YES: PPT is likely insufficient. It fails to remove phospholipids and salts effectively. eval_prep->yes_ppt Yes no_ppt NO: Evaluate chromatographic separation. eval_prep->no_ppt No implement_spe Implement a more rigorous cleanup: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). yes_ppt->implement_spe eval_chrom Is the analyte peak eluting very early (near the void volume)? no_ppt->eval_chrom implement_spe->eval_chrom yes_elute YES: Co-elution with matrix components is highly likely. eval_chrom->yes_elute Yes no_elute NO: Re-evaluate Matrix Factor across multiple matrix lots. eval_chrom->no_elute No optimize_chrom Optimize Chromatography: - Increase retention (modify gradient). - Switch to a HILIC column for better polar analyte retention. yes_elute->optimize_chrom end_node Re-validate Method & Analyze Samples optimize_chrom->end_node no_elute->end_node

Caption: Troubleshooting workflow for inconsistent analytical signals.

Causality Explained:

  • Internal Standard (IS): The best way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[14][15] A SIL-IS is chemically identical to the analyte, meaning it will co-elute and experience the exact same degree of ion suppression or enhancement.[16] By using the peak area ratio of the analyte to the IS, the variability is normalized, leading to precise and accurate quantification.[17] If you are using a structural analog IS, it may have different chromatographic behavior and ionization efficiency, making it less effective at compensation.

  • Sample Preparation: For polar analytes in complex matrices like plasma, a simple "dilute-and-shoot" or Protein Precipitation (PPT) is often inadequate.[5][18] While fast, PPT primarily removes large proteins but leaves behind phospholipids and salts, which are major contributors to ion suppression.[6] More exhaustive techniques are necessary.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. By choosing a sorbent that retains the analyte while allowing interfering matrix components to be washed away, you can significantly reduce matrix effects.[6][19]

    • Liquid-Liquid Extraction (LLE): This technique can also be effective but can be challenging to optimize for highly polar compounds like Methyldopa Related Compound C, which may not partition well into common organic solvents.[5][20]

  • Chromatography: If your sample cleanup is insufficient, the next line of defense is chromatography. The goal is to chromatographically separate the analyte from the bulk of the matrix components.[10][21] If your analyte elutes very early, it is likely in a region dense with interfering compounds. Modifying your LC method to increase retention can move the analyte peak to a "cleaner" region of the chromatogram, reducing ion suppression.

Data Summary: Comparing Sample Preparation Techniques

The choice of sample preparation is the most critical factor in mitigating matrix effects. The following table summarizes the trade-offs for analyzing a polar compound like Methyldopa Related Compound C in human plasma.

TechniqueTypical RecoveryMatrix Effect ReductionThroughputCost/ComplexityBest For...
Protein Precipitation (PPT) Good (80-100%)PoorHighLowInitial screening where high accuracy is not critical.
Liquid-Liquid Extraction (LLE) Variable (Low for polar analytes)ModerateModerateModerateAnalytes with some non-polar character. Difficult for this compound.
Solid-Phase Extraction (SPE) Excellent (>90%)ExcellentModerate-HighHighRegulated bioanalysis requiring high accuracy and precision.[6]
Part 3: Key Experimental Protocols

Here are step-by-step methodologies for the essential experiments discussed above. These protocols are foundational and should be optimized for your specific laboratory conditions and instrumentation.

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

Objective: To determine the magnitude of ion suppression or enhancement from multiple sources of a biological matrix, as per FDA guidelines.[7]

Materials:

  • Certified reference standard of Methyldopa Related Compound C.

  • Certified reference standard of a suitable Internal Standard (ideally, a SIL version).

  • Blank biological matrix (e.g., human plasma) from at least six unique donors.

  • LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water, Formic Acid).

  • Validated sample preparation materials (e.g., SPE cartridges).

Procedure:

  • Prepare Stock Solutions: Create concentrated stock solutions of the analyte and IS in an appropriate solvent (e.g., 50:50 Methanol:Water).

  • Prepare Spiking Solutions: Prepare two sets of spiking solutions (one for Low QC and one for High QC concentrations) from the stock solutions.

  • Prepare Sample Sets:

    • Set A (Neat Solution): In a clean tube, add an aliquot of the final extraction solvent. Spike with the appropriate analyte and IS spiking solution. This set represents 100% response with no matrix.

    • Set B (Post-Extraction Spike): Process blank matrix from each of the six donors through your entire sample preparation procedure (e.g., SPE). To the final, clean extract, add the analyte and IS spiking solution.

  • Analysis: Inject all samples from Set A and Set B onto the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculation:

    • For each matrix donor, calculate the Matrix Factor: MF = Mean Analyte Peak Area (Set B) / Mean Analyte Peak Area (Set A)

    • Calculate the IS-Normalized Matrix Factor for each donor: IS-Normalized MF = (Analyte Area in Set B / IS Area in Set B) / (Analyte Area in Set A / IS Area in Set A)

    • Calculate the %CV for the IS-Normalized MF across all six donors.

  • Acceptance Criteria: The %CV should be ≤ 15%.

Protocol 2: Solid-Phase Extraction (SPE) for a Polar Analyte

Objective: To effectively remove interfering phospholipids and salts from plasma, providing a clean extract for LC-MS/MS analysis.

Rationale: A mixed-mode SPE phase that combines reversed-phase and ion-exchange properties is often ideal for polar, ionizable compounds like Methyldopa Related Compound C. This allows for a more rigorous wash step to remove interferences.

Procedure (Example using a Mixed-Mode Cation Exchange SPE Plate):

  • Condition: Pass 1 mL of Methanol through the SPE plate, followed by 1 mL of Water. Do not allow the wells to dry.

  • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% Formic Acid in Water) through the plate.

  • Load: Pre-treat 100 µL of plasma sample by adding 100 µL of the acidic buffer and the IS. Vortex. Load the entire pre-treated sample onto the SPE plate.

  • Wash 1 (Polar Interferences): Pass 1 mL of the acidic buffer through the plate to wash away salts and other highly polar interferences.

  • Wash 2 (Non-Polar Interferences): Pass 1 mL of Methanol through the plate to wash away phospholipids and other non-polar interferences.

  • Elute: Elute the analyte and IS with 500 µL of a basic elution solvent (e.g., 5% Ammonium Hydroxide in Methanol). The base neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for injection.

References

Sources

method refinement for the detection of trace impurities in Methyldopa

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with pharmaceutical teams on the unique challenges presented by Methyldopa analysis. Its polar nature and susceptibility to oxidation make the detection of trace impurities a rigorous exercise in analytical refinement. This technical support center is designed to move beyond mere protocols; it's a compilation of field-proven insights and troubleshooting strategies to guide you through the intricacies of your method development and validation.

Our approach is built on a foundation of scientific first principles. We won't just tell you what to do; we'll explain why a specific adjustment in pH, column chemistry, or gradient slope can be the difference between a noisy baseline and a quantifiable, reportable result. Every recommendation is grounded in regulatory expectations and robust analytical science.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that form the basis of a robust analytical strategy for Methyldopa.

Q1: What are the primary classes of impurities associated with Methyldopa?

Impurities in Methyldopa can be broadly categorized into three groups based on their origin:

  • Process-Related Impurities: These are substances that arise from the multi-step synthesis process. They include residual precursors (like L-dopa), intermediates, and by-products from amination or methylation steps.[1] Common examples cataloged by pharmacopeias include Methyldopa Impurity A (3-O-Methylmethyldopa), Impurity B, Impurity C, and Impurity D.[2][3]

  • Degradation Products: Methyldopa is susceptible to degradation during storage, primarily through oxidation of its catechol moiety, which can form quinonoid structures or even polymeric pigments, leading to discoloration.[1] Hydrolysis can also lead to degradation products.[1]

  • Residual Solvents and Elemental Impurities: Solvents like methanol or ethanol may be present from the manufacturing process.[1] Additionally, trace metals such as iron or copper from catalysts or equipment can be found and are controlled under ICH Q3D guidelines.[1]

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

The key guidelines are the International Council for Harmonisation (ICH) Q3A(R2) for drug substances and Q3B(R2) for drug products.[4][5] These guidelines establish three critical thresholds based on the maximum daily dose (MDD) of the drug.

Threshold Type Purpose Typical Limit (for MDD ≤ 2 g/day ) Reference
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.≥ 0.05%[6]
Identification Threshold The level above which an impurity's structure must be determined.> 0.10% or 1.0 mg per day intake (whichever is lower)[5][6]
Qualification Threshold The level above which an impurity must be assessed for biological safety.> 0.15% or 1.0 mg per day intake (whichever is lower)[5][6]

Q3: What is the most common analytical technique for Methyldopa impurity profiling, and why?

High-Performance Liquid Chromatography (HPLC) is the principal method for assay and related substances testing of Methyldopa.[1] Its versatility in separating, detecting, and quantifying small molecules makes it ideal. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for identifying unknown degradation products.[1][7][8] While other methods like Gas Chromatography (GC) are used for residual solvents and ICP-MS for elemental impurities, HPLC remains the workhorse for organic impurity analysis.[1]

Q4: Why can Methyldopa be a challenging molecule to analyze chromatographically?

Methyldopa's analytical difficulty stems from several factors:

  • Polarity: As an amino acid derivative, it is highly polar, making it challenging to retain on traditional reversed-phase (C18, C8) columns without careful mobile phase control.

  • Chemical Instability: The catechol group is easily oxidized, especially at neutral or alkaline pH. This requires careful sample preparation and mobile phase selection to prevent on-column degradation, which can create factitious impurity peaks.

  • Low UV Absorbance: While it has a UV maximum around 280 nm, the molar absorptivity may not be sufficient for detecting impurities at the 0.05% level without optimizing detector settings and injection volume.[9][10]

  • Matrix Interferences: In finished drug products, excipients can interfere with impurity peaks, necessitating a highly selective and robust method.[11]

Section 2: HPLC Method Refinement & Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of Methyldopa impurities.

Issue 1: Poor resolution between an impurity peak and the main Methyldopa peak.

  • The Problem: An impurity peak is co-eluting or appearing as a shoulder on the main analyte peak, making accurate quantification impossible.

  • The Scientific Principle: Chromatographic resolution is a function of column efficiency, selectivity, and retention factor. To improve it, we must manipulate the chemical interactions between the analytes, the stationary phase, and the mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Methyldopa has both an acidic carboxylic group and a basic amino group. Adjusting the mobile phase pH can change the ionization state of both the drug and its impurities, significantly altering their retention and selectivity. A common starting point is a pH of 3.0, which suppresses the ionization of the carboxylic acid, increasing retention on a reversed-phase column.[10][12]

    • Modify Organic Solvent Ratio: If using an isocratic method, systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). For a gradient method, adjust the slope. A shallower gradient provides more time for closely eluting compounds to separate.

    • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with analytes compared to the aprotic acetonitrile, sometimes resolving stubborn peak pairs.

    • Evaluate Column Chemistry: If mobile phase optimization is insufficient, the column chemistry is the next logical variable. If you are using a standard C18 column, consider a column with a different ligand (e.g., Phenyl-Hexyl for potential π-π interactions) or one with a polar-embedded group designed for better retention of polar compounds.

Issue 2: The Methyldopa peak shows significant tailing.

  • The Problem: The peak exhibits an asymmetrical shape with a drawn-out trailing edge, which compromises integration accuracy and can obscure small, post-eluting impurity peaks.

  • The Scientific Principle: Peak tailing for a basic compound like Methyldopa on a silica-based column is often caused by secondary ionic interactions between the protonated amine group and residual, deprotonated silanol groups (-Si-O⁻) on the stationary phase.

  • Troubleshooting Workflow:

G A Asymmetrical Peak Tailing Observed B Is sample concentration too high? (Check for fronting at higher conc.) A->B C Reduce Sample Concentration B->C Yes D Is sample solvent stronger than mobile phase? B->D No J Problem Resolved C->J E Dissolve sample in mobile phase or a weaker solvent D->E Yes F Secondary Silanol Interactions Likely D->F No E->J G Lower Mobile Phase pH to 2.5-3.0 F->G H Add a Competing Base (e.g., 10-20mM Triethylamine) G->H I Switch to a Base-Deactivated or Hybrid Silica Column H->I I->J

A decision tree for troubleshooting peak tailing.

Issue 3: Appearance of new, unexpected peaks during a stability study.

  • The Problem: When analyzing a stability sample, a new peak that was not present in the initial batch is observed.

  • The Scientific Principle: The appearance of a new peak strongly suggests chemical degradation of the drug substance. The goal shifts from quantification to identification to understand the degradation pathway and assess its potential toxicity.

  • Identification Workflow:

G A New Peak Detected in Stability Sample B Step 1: System Verification A->B C Inject Blank/Placebo. Is peak still present? B->C D Peak is an artifact/ghost peak. Troubleshoot system. C->D Yes E Step 2: Characterization C->E No F Analyze sample via LC-MS to obtain mass of the impurity. E->F G Does mass correspond to a known degradation product (e.g., oxidation, dimer)? F->G H Tentatively Identify Impurity. Confirm with reference standard. G->H Yes I Step 3: Further Investigation G->I No J Perform MS/MS fragmentation to elucidate structure. I->J K Synthesize or Isolate Impurity for full characterization (NMR). J->K

A workflow for identifying unknown impurity peaks.

Section 3: Key Experimental Protocols

Protocol 1: Foundational RP-HPLC Method for Impurity Profiling

This method serves as a robust starting point for refinement, based on published literature.[10][12]

  • Chromatographic System:

    • Column: Venusil XBP C18 (or equivalent L1 packing), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1 M Phosphoric Acid, pH adjusted to 3.0 with dilute ammonia.

    • Mobile Phase B: Methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.[9][10]

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    8 90 10
    20 25 75
    25 25 75
    26 90 10

    | 35 | 90 | 10 |

  • Sample Preparation:

    • Diluent: Mobile Phase A or a mixture of Water:Methanol (90:10).

    • Concentration: Prepare a stock solution of Methyldopa at approximately 1.0 mg/mL.

Protocol 2: Sample Preparation for Forced Degradation Studies

Forced degradation is essential to demonstrate the stability-indicating nature of your method.

  • Acid Hydrolysis: Dissolve Methyldopa in diluent, add an equal volume of 0.1 N HCl, and heat at 60 °C for 4 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Dissolve Methyldopa in diluent, add an equal volume of 0.1 N NaOH, and keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Dissolve Methyldopa in diluent and add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 1 hour before injection.

  • Thermal Degradation: Store solid Methyldopa powder in an oven at 105 °C for 24 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose a solution of Methyldopa (approx. 0.1 mg/mL) to UV light (254 nm) for 24 hours.

References

  • Veeprho. (n.d.). Methyldopa Impurities and Related Compound. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyldopa-impurities. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]

  • SynZeal. (n.d.). Methyldopa EP Impurity A. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). ANDAs: Impurities in Drug Products. Retrieved from [Link]

  • USP. (n.d.). USP Monographs: Methyldopa. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Methyldopa. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Analytical techniques for methyldopa and metabolites: a comprehensive review. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Analytical Techniques for Methyldopa and Metabolites: A Comprehensive Review. Retrieved from [Link]

  • Ingenta Connect. (2010). HPLC determination of content of methyldopa and its related substances. Retrieved from [Link]

  • World Health Organization. (n.d.). Methyldopa. Retrieved from [Link]

  • Al-Momani, I. F. (2007). A new spectrophotometric method for the determination of methyldopa. Saudi Pharmaceutical Journal, 15(2), 129-135. Retrieved from [Link]

  • Semantic Scholar. (2013). Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma and its application in a bioequivalence s. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Analytical techniques for methyldopa and metabolites: a comprehensive review. Retrieved from [Link]

  • Semantic Scholar. (2010). HPLC determination of content of methyldopa and its related substances. Retrieved from [Link]

Sources

overcoming co-elution of impurities in Methyldopa HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Co-elution of Impurities

Welcome to the Technical Support Center for Methyldopa HPLC analysis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to one of the most common challenges in the quality control of Methyldopa: the co-elution of impurities. This resource combines theoretical understanding with field-proven troubleshooting strategies to ensure the accuracy and reliability of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about Methyldopa and the challenges associated with its HPLC analysis.

Q1: What is Methyldopa and why is impurity profiling critical?

Methyldopa is a centrally-acting alpha-2 adrenergic agonist primarily used as an antihypertensive agent, and it is considered a first-line treatment for high blood pressure during pregnancy due to its established safety profile.[1][2] Impurity profiling is crucial because impurities can arise from the manufacturing process or degradation of the drug product over time.[1] These impurities can affect the drug's efficacy and safety, making their accurate detection and quantification a regulatory requirement. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide monographs that set the limits for these impurities.[3][4]

Q2: What are the common impurities of Methyldopa?

Impurities in Methyldopa can be broadly categorized as process-related impurities and degradation products.[1] Common impurities include:

  • 3-O-Methylmethyldopa: A key process-related impurity.[4][5]

  • Methyldopa Related Compound B and C: Other known related substances.[5]

  • Oxidized products (e.g., quinonoid structures): Methyldopa is susceptible to oxidation, especially in the presence of light, moisture, or certain excipients.[1][6]

  • L-dopa: A potential precursor impurity from the synthesis process.[1]

Q3: What causes co-elution in the HPLC analysis of Methyldopa?

Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system and elute from the column at the same, or very similar, retention times. For Methyldopa and its impurities, this is often due to their structural similarities. The primary factors contributing to co-elution are:

  • Insufficient Selectivity (α): The mobile phase and stationary phase are not providing differential interactions with the analytes.[7][8]

  • Poor Column Efficiency (N): Characterized by broad peaks, which can overlap even if the retention times are slightly different.

  • Inappropriate Retention (k'): If analytes elute too quickly, there is not enough time for separation to occur.[8]

Q4: How does the pH of the mobile phase impact the separation of Methyldopa and its impurities?

The pH of the mobile phase is a critical parameter in the reversed-phase HPLC of ionizable compounds like Methyldopa.[9] Methyldopa has both acidic (carboxylic acid) and basic (amino) functional groups, with pKa values around 1.73 (strongest acidic) and 9.85 (strongest basic).[10]

  • At low pH (e.g., pH 2-3): The carboxylic acid group is protonated (neutral), and the amino group is protonated (positive charge). This can lead to good retention on a C18 column.

  • At mid-range pH: The molecule can exist in various ionized states, potentially leading to peak tailing and poor peak shape due to interactions with residual silanols on the silica-based column.[9]

  • At high pH (e.g., pH 8-9): The carboxylic acid group is deprotonated (negative charge), and the amino group is neutral.

By carefully adjusting the mobile phase pH, you can alter the ionization state of Methyldopa and its impurities, thereby changing their hydrophobicity and interaction with the stationary phase, which often resolves co-elution.

Part 2: Troubleshooting Guide for Co-elution Issues

This section provides a systematic approach to resolving specific co-elution problems encountered during Methyldopa analysis.

Problem 1: An impurity peak is co-eluting with the main Methyldopa peak.

This is a common and critical issue. The troubleshooting workflow below provides a step-by-step approach to resolve this.

G start Start: Co-elution with Main Peak step1 Step 1: Adjust Mobile Phase pH (e.g., decrease to pH 2.5-3.0) start->step1 step2 Step 2: Change Organic Modifier (e.g., Acetonitrile to Methanol or vice-versa) step1->step2 No Resolution end_resolved Resolution Achieved step1->end_resolved Resolution Improved step3 Step 3: Modify Gradient Profile (Make shallower) step2->step3 No Resolution step2->end_resolved Resolution Improved step4 Step 4: Change Column Chemistry (e.g., different C18 or Phenyl column) step3->step4 No Resolution step3->end_resolved Resolution Improved step4->end_resolved Resolution Improved end_unresolved Consult Advanced Methods step4->end_unresolved No Resolution

Caption: Troubleshooting workflow for co-elution with the main peak.

Detailed Steps & Rationale:

  • Adjust Mobile Phase pH:

    • Action: Lower the pH of the aqueous portion of your mobile phase to a range of 2.5 to 3.0 using an acid like phosphoric acid or formic acid.

    • Rationale: At a lower pH, the carboxylic acid group of Methyldopa is fully protonated, suppressing its ionization. This often leads to sharper peaks and can alter the retention time relative to impurities, improving separation.

  • Change the Organic Modifier:

    • Action: If you are using acetonitrile, try substituting it with methanol, or vice-versa. You can also try mixtures of the two.

    • Rationale: Acetonitrile and methanol have different polarities and elution strengths, leading to different interactions with the analytes and the stationary phase. This can change the selectivity of the separation.[9]

  • Modify the Gradient Profile:

    • Action: If using a gradient method, make the gradient shallower around the elution time of Methyldopa. For example, if the peak elutes during a ramp from 10% to 50% organic over 5 minutes, try ramping from 10% to 30% over 10 minutes.

    • Rationale: A shallower gradient increases the time analytes spend in a particular mobile phase composition, allowing for better resolution of closely eluting compounds.[7]

  • Change Column Chemistry:

    • Action: Switch to a different brand of C18 column, as subtle differences in silica purity, end-capping, and carbon load can alter selectivity. Alternatively, try a column with a different stationary phase, such as a Phenyl or a C8 column.

    • Rationale: Different stationary phases offer different separation mechanisms. A Phenyl column, for instance, provides pi-pi interactions which can be beneficial for aromatic compounds like Methyldopa and its impurities.[8]

Problem 2: Two impurity peaks are co-eluting with each other.

Resolving co-eluting impurity peaks often requires fine-tuning of the chromatographic conditions.

Experimental Protocol Comparison for Impurity Separation

ParameterMethod A (Isocratic)Method B (Optimized Gradient)Rationale for Change
Column Standard C18, 5 µm, 4.6 x 250 mmHigh-purity, end-capped C18, 3.5 µm, 4.6 x 150 mmSmaller particles and a shorter column can provide higher efficiency and faster run times.[7]
Mobile Phase A 20 mM Phosphate Buffer, pH 3.50.1% Formic Acid in WaterFormic acid is a volatile buffer, making it suitable for LC-MS if impurity identification is needed.
Mobile Phase B AcetonitrileMethanolChanging the organic modifier can significantly impact selectivity.[9]
Elution Mode Isocratic (70:30 A:B)Gradient: 0-5 min (10% B), 5-20 min (10-40% B), 20-25 min (40% B)A gradient is often necessary to separate impurities with a range of polarities.[7]
Flow Rate 1.2 mL/min1.0 mL/minA slightly lower flow rate can improve resolution.[11]
Temperature Ambient35 °CIncreased temperature can improve peak shape and efficiency by reducing mobile phase viscosity.[11]
Detection UV at 280 nmUV at 280 nm280 nm is a common wavelength for the detection of Methyldopa.[4]

Troubleshooting Steps:

  • Optimize Temperature: Increase the column temperature in increments of 5 °C (e.g., from 30 °C to 40 °C). This can decrease the mobile phase viscosity and improve mass transfer, sometimes enhancing resolution.[11] Be mindful of the thermal stability of Methyldopa.[1]

  • Use Ion-Pairing Reagents: For highly polar impurities, adding an ion-pairing reagent (e.g., sodium dodecyl sulfate or an alkyl sulfonate) to the mobile phase can improve retention and resolution. This technique is particularly useful for basic compounds.[12]

  • Evaluate Column Efficiency: Ensure your system is optimized for high efficiency. Check for extra-column band broadening by minimizing the length and diameter of tubing.[9] A poorly packed or old column can also lead to broad peaks and poor resolution.

Problem 3: Peak Tailing is causing apparent co-elution.

Sometimes, what appears to be co-elution is actually a single peak with significant tailing that overlaps with an adjacent peak.

G start Start: Peak Tailing Observed step1 Check Mobile Phase pH (Is it near analyte pKa?) start->step1 step2 Use a Highly End-capped Column step1->step2 pH is optimal end_resolved Symmetrical Peak Achieved step1->end_resolved Adjusted pH, resolved step3 Add a Competing Base (e.g., Triethylamine) to Mobile Phase step2->step3 Tailing persists step2->end_resolved Resolved step4 Check for Column Overload (Reduce sample concentration) step3->step4 Tailing persists step3->end_resolved Resolved step4->end_resolved Resolved end_unresolved Consider Column Contamination/Void step4->end_unresolved Tailing persists

Caption: Workflow for troubleshooting peak tailing.

Detailed Steps & Rationale:

  • Check Mobile Phase pH: As discussed in the FAQs, operating near the pKa of an analyte can cause peak tailing.[9] Ensure your mobile phase pH is at least 1.5-2 units away from the pKa of Methyldopa.

  • Use a High-Purity, End-capped Column: Peak tailing for basic compounds like Methyldopa is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.[9] Modern, high-purity, end-capped columns are designed to minimize these interactions.

  • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve the peak shape of basic analytes.[13]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[11] Try reducing the injection volume or sample concentration to see if the peak shape improves.

Part 3: Optimized HPLC Protocol for Methyldopa and Impurities

This protocol is a robust starting point for developing a stability-indicating method for Methyldopa.

Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 35% B

    • 15-18 min: 35% to 80% B

    • 18-20 min: 80% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • For Mobile Phase A, carefully add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B is HPLC-grade acetonitrile. Filter and degas.

  • Standard Preparation:

    • Prepare a stock solution of Methyldopa reference standard at approximately 1 mg/mL in Mobile Phase A.

    • Prepare a working standard solution by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL).

    • Prepare a standard solution of known impurities (e.g., 3-O-Methylmethyldopa) in a similar manner.

  • Sample Preparation:

    • For tablets, weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer it to a volumetric flask.

    • Add a suitable amount of Mobile Phase A, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Before running samples, perform a system suitability test by injecting the standard solution multiple times.

    • Key parameters to check include:

      • Tailing Factor: Should be ≤ 1.5 for the Methyldopa peak.

      • Theoretical Plates (N): Should be > 2000.

      • Resolution (Rs): Should be > 1.5 between Methyldopa and the closest eluting impurity.[8]

  • Analysis:

    • Inject the blank (diluent), standard solutions, and sample solutions in a defined sequence.

This guide provides a comprehensive framework for understanding and resolving co-elution issues in Methyldopa HPLC analysis. By applying these principles and systematic troubleshooting strategies, you can develop robust and reliable analytical methods.

References

  • Mastelf. (2025, February 28).
  • Analytical Techniques for Methyldopa and Metabolites: A Comprehensive Review. (n.d.).
  • Veeprho. (n.d.). Methyldopa Impurities and Related Compound. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Shakkor, S. J., et al. (2022). Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on Oxidative Coupling Reaction. Chemical Methodologies, 6(11), 851-860.
  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Al-Ghannam, S. M. (2006). A new spectrophotometric method for the determination of methyldopa. PMC. Retrieved from [Link]

  • Sjoerdsma, A., Vendsalu, A., & Engelman, K. (1963). Studies on the Metabolism and Mechanism of Action of Methyldopa.
  • ResearchGate. (2025, August 6). Determination of methyldopa in human plasma by LC/MS-MS for therapeutic drug monitoring. Retrieved from [Link]

  • USP Monographs: Methyldopa. (n.d.). USP29-NF24.
  • Pharmaffiliates. (n.d.). methyldopa - USP standards. Retrieved from [Link]

  • METHYLDOPA. (n.d.).
  • Daicel Pharma Standards. (n.d.). Methyldopa Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Merck Third Party. (n.d.). METHYLDOPA EUROPEAN PHARMACOPO. Retrieved from [Link]

  • ResearchGate. (2010, March 2). Degradation of Methyldopa by Banana. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a fast HPLC method for methyldopa enantiomers using superficially porous particle based macrocyclic glycopeptide stationary phase. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound Methyldopa (FDB028425). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyldopa-impurities. Retrieved from [Link]

  • Repository Karya Ilmiah | USAKTI. (2022, December 31). The Impact of the Drug Methyldopa in Both Medical and Industrial Applications. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyldopa. Retrieved from [Link]

  • Inchem.org. (n.d.). Methyldopa (PIM 342). Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Detection Sensitivity for 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the detection sensitivity of this compound in various matrices. As a related compound to the well-known antihypertensive drug Methyldopa, achieving high sensitivity is often critical for impurity profiling, pharmacokinetic studies, and metabolic monitoring.[1]

This guide is structured to address common challenges and provide scientifically grounded solutions, empowering you to optimize your analytical methods for robust and reliable results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

Q1: What are the most sensitive analytical techniques for detecting 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid?

A1: The two most powerful techniques for achieving high sensitivity are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-FLD offers excellent sensitivity but requires a derivatization step to introduce a fluorescent tag to the molecule, as most amino acids and their derivatives are not naturally fluorescent.[2]

  • LC-MS/MS provides exceptional sensitivity and selectivity, allowing for the detection of very low concentrations in complex matrices like plasma. This technique is often preferred for bioanalytical studies.[3]

Q2: Why is derivatization necessary for HPLC-FLD analysis of this compound?

A2: 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, like most amino acids, lacks a native chromophore or fluorophore, meaning it does not absorb or emit light strongly enough for sensitive detection by UV or fluorescence detectors. Derivatization chemically attaches a molecule (a fluorophore) that has strong fluorescent properties, thereby making the analyte "visible" to the fluorescence detector and significantly increasing the signal intensity.[2]

Q3: I am working with plasma samples. What is the most critical aspect of sample preparation I should focus on?

A3: For plasma samples, the most critical step is the effective removal of proteins and phospholipids. These matrix components are notorious for causing ion suppression in LC-MS/MS and can interfere with chromatographic separation in HPLC.[4] Protein precipitation is a common first step, often followed by more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts.[5]

Q4: My peak shape is poor (tailing or fronting). What are the likely causes?

A4: Poor peak shape can stem from several factors:

  • Column Overload: Injecting too concentrated a sample. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Consider a different column chemistry or adjusting the mobile phase pH or ionic strength.

  • Inappropriate Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Ideally, the injection solvent should be the same as or weaker than the initial mobile phase.[6]

  • Column Degradation: The column may be nearing the end of its life. Try flushing it or replacing it with a new one.

Q5: What is "matrix effect" in LC-MS/MS and how do I know if it's affecting my results?

A5: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of your quantification. You can assess for matrix effects by comparing the analyte's response in a pure solvent to its response in an extracted blank matrix spiked with the analyte at the same concentration. A significant difference in response indicates the presence of matrix effects.[8]

Part 2: Troubleshooting Guides

This section provides a more detailed, issue-specific troubleshooting framework in a question-and-answer format.

Low Signal Intensity / Poor Sensitivity

Issue: The signal for 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is too low, at or near the limit of detection (LOD).

Potential Cause Suggested Solution
Inefficient Derivatization (HPLC-FLD) Optimize the derivatization reaction conditions (pH, temperature, reaction time, and reagent concentration). Ensure the derivatizing reagent is fresh and has not degraded.
Suboptimal Fluorescence Wavelengths (HPLC-FLD) Determine the optimal excitation and emission wavelengths for the specific derivative of your compound by scanning with a spectrofluorometer.
Ion Suppression (LC-MS/MS) This is a major cause of low sensitivity in bioanalysis. Improve sample cleanup to remove interfering matrix components (see Section 3.1). Adjust chromatography to separate the analyte from the suppression zone. A stable isotope-labeled internal standard is highly recommended to compensate for this effect.[8]
Poor Ionization Efficiency (LC-MS/MS) Optimize the ion source parameters (e.g., spray voltage, gas temperatures, and gas flows). The mobile phase pH can also significantly impact ionization; ensure it is appropriate for protonating your analyte in positive ion mode. Derivatization with a permanently charged group can also enhance ionization.[9]
Insufficient Sample Concentration If feasible, concentrate your sample during the preparation step. Solid-Phase Extraction (SPE) is an excellent technique for both cleanup and concentration.
High Background Noise

Issue: The baseline in the chromatogram is noisy, making it difficult to integrate small peaks accurately.

Potential Cause Suggested Solution
Contaminated Solvents or Reagents Use high-purity, HPLC or LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases and samples before use.
Dirty LC System Flush the entire LC system, including the injector and detector, with a strong solvent series (e.g., water, methanol, isopropanol, hexane, then back in reverse order, ensuring miscibility at each step).
Detector Issues (HPLC-FLD) Ensure the fluorescence detector lamp is in good condition and has sufficient lifetime remaining. Clean the flow cell if necessary.
MS Source Contamination (LC-MS/MS) The ion source is prone to contamination from non-volatile matrix components. Perform routine cleaning of the source components as per the manufacturer's instructions.
Inconsistent Results / Poor Reproducibility

Issue: Replicate injections of the same sample give significantly different peak areas or retention times.

Potential Cause Suggested Solution
Inconsistent Sample Preparation Ensure your sample preparation procedure is well-controlled and reproducible. Use an internal standard to account for variations in extraction recovery. Automation of sample preparation can also improve consistency.
Variable Matrix Effects (LC-MS/MS) Matrix effects can vary between different lots of biological matrix. The use of a stable isotope-labeled internal standard is the most effective way to compensate for this variability.
LC System Instability Check for leaks in the LC system. Ensure the pump is delivering a stable and accurate flow rate. Poor temperature control of the column can also lead to retention time shifts.
Analyte Instability The analyte may be degrading in the sample matrix or in the autosampler. Investigate the stability of the compound under your storage and analysis conditions.

Part 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.

Sample Preparation for High Sensitivity Analysis from Plasma

This protocol outlines a robust procedure for extracting 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid from a plasma matrix, suitable for both HPLC-FLD and LC-MS/MS.

Objective: To remove interfering proteins and phospholipids and concentrate the analyte.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (ideally a stable isotope-labeled version of the analyte for LC-MS/MS, or a structurally similar compound for HPLC-FLD)

  • Methanol (LC-MS grade), chilled to -20°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • SPE conditioning, wash, and elution solvents (as per manufacturer's recommendations, typically involving methanol, water, and an acidic or basic elution solvent)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Spiking: To a 100 µL aliquot of plasma, add the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold methanol. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge according to the manufacturer's protocol (e.g., with methanol followed by water).

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge to remove residual interferences (e.g., with a weak organic solvent or an acidic wash).

    • Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., a basic methanolic solution for a cation exchange mechanism).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the HPLC-FLD (after derivatization) or LC-MS/MS system.

Pre-column Derivatization for HPLC-FLD Analysis

This protocol describes a general procedure for derivatizing the primary amine group of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid with o-Phthalaldehyde (OPA).

Objective: To attach a fluorescent tag to the analyte for sensitive detection.

Materials:

  • Reconstituted sample extract (from 3.1)

  • OPA derivatization reagent (commercially available or prepared in-house)

  • Borate buffer (pH ~9.5)

  • Autosampler vials

Protocol:

  • Reagent Preparation: Prepare the OPA reagent according to standard procedures. This typically involves dissolving OPA in borate buffer with the addition of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form a stable fluorescent derivative.

  • Derivatization Reaction: In an autosampler vial, mix a specific volume of the reconstituted sample extract with the OPA reagent and borate buffer. The exact ratios and reaction time should be optimized. Automated pre-column derivatization using the autosampler is highly recommended for precision.[10]

  • Injection: After a short, optimized reaction time (typically 1-5 minutes), inject the derivatized sample into the HPLC system. The OPA derivatives can be unstable, so consistent timing between derivatization and injection is crucial.

Method Validation Framework

All analytical methods must be validated to ensure they are suitable for their intended purpose.[11][12] The following table summarizes the key parameters to be assessed according to ICH guidelines.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte and not from interferences.Peak purity analysis, no interfering peaks at the analyte's retention time in blank matrix.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) > 0.99.
Range The concentration interval over which the method is precise and accurate.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value.Recovery of spiked samples within 80-120% (for low concentrations) or 98-102% (for assays).
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) < 15% for low concentrations, < 2% for assays.
Limit of Detection (LOD) The lowest concentration that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in pH, mobile phase composition, temperature, etc.

Part 4: Visualizations

Workflow for Enhancing Detection Sensitivity

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_troubleshoot Troubleshooting & Optimization Sample Biological or Pharmaceutical Sample IS_spike Spike with Internal Standard Sample->IS_spike Cleanup Protein Precipitation & Solid-Phase Extraction (SPE) IS_spike->Cleanup Concentrate Evaporate & Reconstitute in Mobile Phase Cleanup->Concentrate LC_MSMS LC-MS/MS Analysis Concentrate->LC_MSMS Direct Injection Derivatization Pre-column Derivatization (e.g., OPA) Concentrate->Derivatization If HPLC-FLD HPLC_FLD HPLC-FLD Analysis Low_Signal Low Signal Intensity? HPLC_FLD->Low_Signal High_Noise High Background Noise? HPLC_FLD->High_Noise Poor_Repro Poor Reproducibility? HPLC_FLD->Poor_Repro LC_MSMS->Low_Signal LC_MSMS->High_Noise LC_MSMS->Poor_Repro Derivatization->HPLC_FLD Validation Method Validation (ICH Guidelines)

Caption: Workflow for optimizing the detection of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

Decision Tree for Method Selection

G start Start: Need to analyze 2-amino-3-(3,4-dimethoxyphenyl) -2-methylpropanoic acid q1 Is the sample matrix complex (e.g., plasma, urine)? start->q1 q2 Is ultra-high sensitivity (pg/mL) required? q1->q2 Yes q3 Is an LC-MS/MS system available? q1->q3 No q2->q3 No lcms Recommended Method: LC-MS/MS q2->lcms Yes q3->lcms Yes hplc Recommended Method: HPLC-FLD with Derivatization q3->hplc No consider_hplc Consider HPLC-FLD with extensive sample cleanup

Sources

Technical Support Guide: Optimal Column Selection for Methyldopa and Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Methyldopa. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of selecting the optimal HPLC/UHPLC column for the robust separation of Methyldopa from its process-related and degradation impurities. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your separations.

Introduction: The Analytical Challenge of Methyldopa

Methyldopa, a catecholamine derivative, is a widely used antihypertensive agent, particularly favored for managing hypertension during pregnancy[1][2]. Its chemical structure, characterized by a catechol ring and an amino acid moiety, renders it a highly polar and ionizable compound. This polarity presents a significant challenge in reversed-phase chromatography, the workhorse of pharmaceutical analysis[3][4].

The primary analytical objective is to achieve baseline separation between the active pharmaceutical ingredient (API) and its structurally similar impurities, which can arise during synthesis or degradation[2]. Common impurities include methylated analogues like 3-O-Methylmethyldopa and enantiomeric impurities, as the drug's therapeutic activity is specific to the S-enantiomer[5][6][7][8]. Achieving this separation requires a careful and logical approach to column selection, moving beyond a one-size-fits-all mentality.

Section 1: The Column Selection Workflow: A Decision-Making Guide

The selection of an appropriate column is the cornerstone of a successful separation method. The following workflow provides a logical pathway from initial column screening to final optimization, ensuring a robust and reliable method.

ColumnSelectionWorkflow start Start: Define Analytical Goal (e.g., Impurity Profile, Chiral Purity) understand_analytes Step 1: Understand Analyte Properties - Methyldopa: Highly Polar, Cationic/Zwitterionic - Impurities: Similar Polarity & Structure start->understand_analytes initial_choice Step 2: Initial Column Selection understand_analytes->initial_choice rp_path Path A: Reversed-Phase (RP) (Conventional Starting Point) initial_choice->rp_path Primary Choice mmc_path Path B: Mixed-Mode (MMC) (Advanced Selectivity) initial_choice->mmc_path Alternative chiral_path Path C: Chiral Stationary Phase (CSP) (For Enantiomeric Separation) initial_choice->chiral_path Specific Goal rp_eval Evaluate Retention & Peak Shape rp_path->rp_eval mmc_eval Evaluate Selectivity & Resolution mmc_path->mmc_eval csp_eval Evaluate Enantiomeric Resolution chiral_path->csp_eval rp_ok Good Retention & Symmetry? (Resolution > 2.0) rp_eval->rp_ok rp_poor_retention Problem: Poor Retention (Analyte near void volume) rp_ok->rp_poor_retention No, poor retention rp_poor_shape Problem: Peak Tailing (Asymmetry > 1.5) rp_ok->rp_poor_shape No, poor shape end_node Final Method Optimization & Validation rp_ok->end_node Yes rp_solution_retention Solution: Use Aqueous-Stable RP Column (e.g., Polar-Endcapped, Polar-Embedded) rp_poor_retention->rp_solution_retention rp_solution_shape Solution: Optimize Mobile Phase (Adjust pH, use high-purity column) rp_poor_shape->rp_solution_shape rp_solution_retention->rp_eval rp_solution_shape->rp_eval mmc_ok Sufficient Resolution? mmc_eval->mmc_ok mmc_optimize Optimize Selectivity (Adjust pH, Buffer Strength, % Organic) mmc_ok->mmc_optimize No mmc_ok->end_node Yes mmc_optimize->mmc_eval csp_eval->end_node

Caption: Logical workflow for selecting the optimal HPLC column for Methyldopa analysis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during method development for Methyldopa, providing expert insights and actionable solutions.

Q1: What is the recommended starting column for analyzing Methyldopa and its impurities?

A1: The most conventional and logical starting point is a high-purity, end-capped Reversed-Phase (RP) C18 or C8 column .[9][10] These columns are versatile, widely available, and provide a good baseline for method development. A C18 phase offers slightly higher hydrophobicity and may provide better retention for less polar impurities, while a C8 phase can be beneficial if the API is too strongly retained under certain conditions.

Causality: The primary retention mechanism in RP chromatography is hydrophobic interaction between the analyte and the stationary phase[3]. While Methyldopa is polar, it possesses sufficient non-polar character in its aromatic ring and carbon backbone to interact with C18/C8 ligands, making RP a viable initial approach.

Q2: My Methyldopa peak shows very poor retention on a standard C18 column, eluting near the solvent front. What is happening and how can I fix it?

A2: This is a classic issue when analyzing highly polar compounds like Methyldopa with mobile phases containing a high percentage of water (>95% aqueous). The phenomenon is likely hydrophobic collapse or "phase dewetting"[11].

Mechanism: In highly aqueous conditions, the non-polar C18 alkyl chains on the silica surface can fold in on themselves to minimize contact with the polar mobile phase. This effectively reduces the surface area available for interaction, causing polar analytes to lose retention and elute near the void volume.

Solutions:

  • Switch to an Aqueous-Stable RP Column: These are specifically designed for use in 100% aqueous mobile phases. Look for chemistries described as "polar-endcapped," "polar-embedded," or "wide-pore."[12] These modifications create a more hydrophilic surface that remains fully wetted and accessible to analytes, ensuring reproducible retention.

  • Ensure Minimum Organic Content: If using a traditional C18 column, maintain at least 5-10% organic modifier in your mobile phase, even in the initial gradient conditions, to prevent phase collapse.

Q3: I'm struggling to separate Methyldopa from its key impurity, 3-O-Methylmethyldopa. How can I improve this critical pair separation?

A3: This is a challenge of selectivity. Since these two compounds differ only by a methyl group on one of the catechol's hydroxyls, their hydrophobicity is very similar, making them difficult to resolve on a standard RP column. To resolve this, you need to exploit other chemical differences using an alternative stationary phase.

Recommendation: Utilize Mixed-Mode Chromatography (MMC). Mixed-mode columns possess stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation or anion) functionalities[13][14]. This dual retention mechanism provides an orthogonal selectivity compared to standard RP.

Causality: Methyldopa exists as a zwitterion or cation depending on the mobile phase pH. An MMC column with cation-exchange properties can interact with the positively charged amine group of Methyldopa, while also engaging in hydrophobic interactions. The 3-O-Methylmethyldopa impurity shares these characteristics but may have subtle differences in its pKa or charge distribution, which the MMC phase can exploit for separation[15]. By adjusting mobile phase pH and ionic strength, you can fine-tune the ion-exchange interactions to achieve separation that is impossible with hydrophobic interactions alone.

FeatureStandard C18Aqueous-Stable C18Mixed-Mode (RP/Cation-Exchange)
Primary Mechanism Hydrophobic InteractionHydrophobic InteractionHydrophobic + Ion-Exchange
Suitability for Methyldopa Poor (risk of phase collapse)Good (stable retention)Excellent (tunable selectivity)
Selectivity Control Organic modifier concentrationOrganic modifier concentrationOrganic modifier, pH, Buffer Strength
MS Compatibility Good (with volatile buffers)Good (with volatile buffers)Excellent (no ion-pairing agents needed)
Q4: My goal is to confirm the enantiomeric purity of Methyldopa. What column is required?

A4: For separating enantiomers (mirror-image isomers), you must use a Chiral Stationary Phase (CSP) . Standard achiral columns like C18 or C8 cannot distinguish between enantiomers.

Recommendation: Columns based on macrocyclic glycopeptides (e.g., vancomycin or teicoplanin) have proven effective for the enantiomeric separation of Methyldopa[8]. These CSPs create three-dimensional chiral environments that interact differently with each enantiomer, leading to different retention times. The separation can often be achieved in reversed-phase or polar ionic modes, offering flexibility in method development[8].

Section 3: Troubleshooting Guide

Even with the right column, chromatographic problems can arise. Here’s how to diagnose and solve common issues.

Problem Potential Cause Troubleshooting Steps & Solutions
Peak Tailing (Asymmetry > 1.5) 1. Secondary Silanol Interactions: The basic amine group of Methyldopa can interact with acidic residual silanols on the silica surface.1a. Use a modern, high-purity, fully end-capped column. 1b. Lower the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) to protonate the silanols and reduce interaction. 1c. Add a small amount of a competing base (e.g., 0.1% triethylamine), but this is not recommended for MS applications.
2. Column Overload: Injecting too much sample mass saturates the stationary phase.2. Dilute the sample and reinject. The peak shape should improve.
Shifting Retention Times 1. Insufficient Equilibration: The column is not fully equilibrated with the mobile phase, especially after a gradient.1. Increase the column equilibration time between runs. A good rule of thumb is 10-15 column volumes.
2. Mobile Phase Issues: pH drift, evaporation of organic modifier, or temperature fluctuations.2a. Prepare fresh mobile phase daily and keep it tightly capped.[16] 2b. Use a column thermostat to maintain a constant temperature.
High System Backpressure 1. Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit.1a. ALWAYS filter your samples (0.22 or 0.45 µm) and mobile phases. 1b. Install a guard column to protect the analytical column. 1c. If pressure is high, disconnect the column to isolate the source. If the system pressure drops, the column is the issue. Try back-flushing the column (consult manufacturer's instructions first).[17]
2. Buffer Precipitation: The buffer has precipitated in the system, often when mixing with high concentrations of organic solvent.2. Ensure the buffer concentration is compatible with the mobile phase's organic content. Flush the system with water to redissolve the salts (do not flush the column with pure water if using a non-aqueous-stable phase).

Section 4: Recommended Starting Protocol

This protocol provides a robust starting point for the analysis of Methyldopa and its impurities using a modern, aqueous-stable reversed-phase column. It is designed to be a self-validating system by including clear system suitability criteria.

Protocol: Impurity Profiling of Methyldopa by RP-HPLC
  • Column: Aqueous-Stable C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 280 nm[7][9]

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

Gradient Program:

Time (min)% Mobile Phase B
0.02
20.030
22.090
25.090
25.12
30.02

System Suitability Test (SST): Prepare a solution containing Methyldopa (~0.5 mg/mL) and a spike of 3-O-Methylmethyldopa impurity (~0.0025 mg/mL).

  • Resolution: The resolution between the Methyldopa and 3-O-Methylmethyldopa peaks must be ≥ 2.0.

  • Tailing Factor: The tailing factor for the Methyldopa peak must be ≤ 1.5.

  • Theoretical Plates: The plate count for the Methyldopa peak must be ≥ 5000.

  • RSD: The relative standard deviation for the peak area of six replicate injections of a standard solution must be ≤ 2.0%.

References

  • METHYLDOPA. UNICEF Supply Division. [Link]

  • Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on Oxidative Coupling Reaction. Chemical Methodologies. [Link]

  • Methyldopa Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • Methyldopa-impurities. Pharmaffiliates. [Link]

  • Methyldopa Impurities and Related Compound. Veeprho. [Link]

  • Determination of methyldopa in human plasma by LC/MS-MS for therapeutic drug monitoring. ResearchGate. [Link]

  • USP Monographs: Methyldopa Tablets. USP29-NF24. [Link]

  • USP Monographs: Methyldopa. USP29-NF24. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Development and validation of a fast HPLC method for methyldopa enantiomers using superficially porous particle based macrocyclic glycopeptide stationary phase. ResearchGate. [Link]

  • METHYLDOPA CRS. EDQM CRS catalogue. [Link]

  • Analytical Techniques for Methyldopa and Metabolites: A Comprehensive Review. Preprints.org. [Link]

  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. PubMed. [Link]

  • Mixed-Mode Chromatography. ResearchGate. [Link]

  • Liquid Chromatographic Determination of Methyldopa and Methyldopa-Thiazide Combinations in Dosage Forms. Journal of AOAC INTERNATIONAL. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Development and Validation of RP-HPLC method for simultaneous estimation of Methyldopa and Hydrochlorothiazide in Pharmaceutical. Journal of Advanced Pharmacy Education and Research. [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • APO-METHAZIDE Product Monograph. Apotex Inc. [Link]

  • Methyldopa. PubChem, National Institutes of Health. [Link]

  • HPLC Troubleshooting Guide. Yumpu. [Link]

  • Mixed Mode Chromatography. Sartorius. [Link]

  • Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study. PubMed. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies. [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for the quantification of Methyldopa Related Compound C in bulk drug substances. The principles and methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are designed to ensure the reliability, accuracy, and precision of the analytical procedure.[1][2][3] This document serves as a practical resource for researchers, scientists, and drug development professionals engaged in pharmaceutical quality control.

Introduction: The Significance of Controlling Methyldopa Related Compound C

Methyldopa is a centrally acting antihypertensive agent. As with any active pharmaceutical ingredient (API), the presence of impurities, such as Methyldopa Related Compound C, must be strictly controlled to ensure the safety and efficacy of the final drug product. The development and validation of a robust analytical method are therefore critical for accurately quantifying these related substances. This guide will compare and contrast the essential validation parameters, providing the scientific rationale behind each experimental choice.

Foundational Elements: System Suitability and Method Development

Before embarking on method validation, a suitable HPLC method must be developed. While the full scope of method development is not covered here, a typical starting point would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier. Detection is commonly performed using a UV detector at an appropriate wavelength, such as 280 nm.[4]

System Suitability Testing (SST): The Daily Checkpoint

System suitability testing is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the intended analysis on any given day.[5][6][7] It is performed before any sample analysis to confirm that the equipment and procedure are capable of providing data of acceptable quality.[5][6]

Table 1: Typical System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T)≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[8]
Theoretical Plates (N)> 2000Indicates column efficiency and the ability to produce sharp peaks.[6]
Relative Standard Deviation (RSD) of Peak Area≤ 2.0% (for n≥5 injections)Demonstrates the precision of the injection system.[8]
Resolution (Rs)> 2.0 between Methyldopa and Related Compound CEnsures baseline separation of the analyte of interest from the main component.[8]

dot

System_Suitability_Workflow start Start Analysis prepare_sst Prepare System Suitability Solution (Methyldopa & Related Compound C) start->prepare_sst inject_sst Inject SST Solution (e.g., 5 replicates) prepare_sst->inject_sst evaluate_sst Evaluate SST Parameters (Tailing, Plates, RSD, Resolution) inject_sst->evaluate_sst pass SST Passed evaluate_sst->pass Criteria Met fail SST Failed evaluate_sst->fail Criteria Not Met proceed Proceed with Sample Analysis pass->proceed troubleshoot Troubleshoot System (Check column, mobile phase, instrument) fail->troubleshoot troubleshoot->inject_sst Validation_Parameters Validation Method Validation (ICH Q2 R1) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Sources

A Senior Application Scientist's Guide to the Analytical Detection of Methyldopa Impurities: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Methyldopa Formulations

Methyldopa, a cornerstone in the management of hypertension, particularly in pregnant women, functions as a centrally-acting alpha-2 adrenergic agonist.[1] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, whether arising from the synthetic process or degradation over time, can potentially compromise the safety and effectiveness of the final drug product. Therefore, robust and reliable analytical methods for the detection and quantification of these impurities are paramount in pharmaceutical quality control.

This guide provides an in-depth comparison of various analytical methodologies for the detection of Methyldopa impurities. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind the selection of these methods, offering insights gleaned from extensive experience in the field. Our focus is on providing a practical and scientifically sound comparison to aid researchers and quality control professionals in selecting the most appropriate analytical strategy for their needs.

Understanding Methyldopa Impurities: A Landscape of Process- and Degradation-Related Substances

Impurities in Methyldopa can be broadly categorized into two main classes:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the Methyldopa active pharmaceutical ingredient (API). They can include starting materials, intermediates, by-products, and reagents.

  • Degradation Products: These impurities arise from the decomposition of Methyldopa over time due to environmental factors such as light, heat, humidity, and oxidation.[1] Methyldopa is particularly susceptible to oxidation and moisture, which can lead to discoloration of the drug substance.[1]

A comprehensive understanding of the potential impurities is the first step in developing a specific and sensitive analytical method. The table below lists some of the known impurities of Methyldopa, as specified in various pharmacopoeias and identified in scientific literature.

Impurity NameOther NamesTypeOrigin
Impurity A 3-O-Methylmethyldopa; (S)-2-Amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acidProcess-Related/MetaboliteAn intermediate in the synthesis of Methyldopa and also a known metabolite.
Impurity B (S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acidProcess-RelatedA potential by-product from the synthetic route.
Impurity C (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acidProcess-RelatedA potential by-product from the synthetic route.
Impurity D D-MethyldopaProcess-Related (Stereoisomer)The enantiomer of the active L-Methyldopa.
Levodopa L-DopaProcess-Related (Starting Material)A potential unreacted starting material.
Methyldopa Quinone -DegradationFormed via oxidation of the catechol moiety of Methyldopa.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for impurity profiling is a critical decision driven by factors such as specificity, sensitivity, accuracy, precision, and the intended application (e.g., routine quality control, stability studies, or research). Here, we compare the most commonly employed methods for the analysis of Methyldopa impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the most widely used and officially recognized technique for the determination of Methyldopa and its related substances.[1] Its versatility, high resolution, and sensitivity make it the method of choice for both qualitative and quantitative analysis of impurities.

Principle of HPLC: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For Methyldopa and its impurities, which are polar compounds, reverse-phase HPLC is typically employed. In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase (often a mixture of water/buffer and an organic modifier like acetonitrile or methanol). More polar compounds elute earlier, while less polar compounds are retained longer on the column. Detection is commonly performed using a UV detector, as Methyldopa and its impurities possess chromophores that absorb UV light.

Workflow for HPLC Analysis of Methyldopa Impurities

Caption: A typical workflow for the analysis of Methyldopa impurities using HPLC.

Comparison of Key HPLC Methods:

MethodStationary PhaseMobile PhaseDetectionKey AdvantagesLimitations
European Pharmacopoeia (EP) Method Octadecylsilyl silica gel for chromatography R (C18)Gradient elution with a mixture of phosphoric acid, triethylamine, and acetonitrile in water.UV at 280 nmOfficial method, well-established, and validated for specified impurities.May not be optimized for all potential degradation products.
United States Pharmacopeia (USP) - Literature-Based C18 (e.g., Venusil XBP C18, 250 mm x 4.6 mm, 5 µm)Gradient elution with methanol and 0.1 M phosphoric acid (pH 3.0).[2]UV at 280 nm[2]Good resolution for main related substances and degradation products.[2]Not the current official USP method for all impurities.
Stability-Indicating RP-HPLC Method (Literature) C8 (e.g., Hypersil BDS C8, 250 mm x 4.6 mm, 5µ)Isocratic elution with a mixture of phosphate buffer (pH 5.5) and acetonitrile (50:50 v/v).[3]UV at 287 nm[3]Rapid analysis time, validated as per ICH guidelines for linearity, specificity, precision, and accuracy.[3]May require optimization for separation of all co-eluting impurities in different formulations.

Expert Insights on HPLC Method Selection:

The choice between an isocratic and a gradient HPLC method depends on the complexity of the impurity profile. For routine quality control where the impurities are known and well-separated, a simple and rapid isocratic method may be sufficient. However, for stability studies and the analysis of complex degradation profiles, a gradient elution method is often necessary to achieve adequate resolution of all components. The development of a "stability-indicating" HPLC method is crucial. This requires subjecting the drug substance to forced degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to ensure that all potential degradation products are separated from the main peak and from each other.

Thin-Layer Chromatography (TLC): A Screening Tool

Thin-Layer Chromatography (TLC) is a simpler, less expensive chromatographic technique that can be used for the qualitative and semi-quantitative analysis of impurities. The United States Pharmacopeia (USP) includes a TLC method for the limit test of 3-O-Methylmethyldopa in Methyldopa.

Principle of TLC: TLC involves spotting the sample onto a thin layer of adsorbent material (the stationary phase), such as silica gel or cellulose, coated on a flat carrier like a glass plate or aluminum foil. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample migrate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components.

Workflow for TLC Analysis of 3-O-Methylmethyldopa

Caption: A simplified workflow for the TLC limit test of 3-O-Methylmethyldopa in Methyldopa as per the USP.

Performance Characteristics of the USP TLC Method:

  • Specificity: The method is specific for 3-O-Methylmethyldopa.

  • Sensitivity: It is a limit test, designed to show that the impurity is below a certain concentration (e.g., 0.5%).

  • Advantages: Low cost, simple to perform, and requires minimal equipment.

  • Limitations: Primarily qualitative or semi-quantitative, lower resolution compared to HPLC, and less sensitive for detecting trace impurities.

Expert Insights on TLC:

While HPLC is the definitive technique for quantitative impurity analysis, TLC remains a valuable tool for rapid screening, identification, and as a limit test in pharmacopoeial monographs. Its simplicity makes it suitable for in-process controls and for laboratories with limited resources.

Other Analytical Techniques

While HPLC and TLC are the most common methods, other techniques can be employed for specific applications in the analysis of Methyldopa impurities.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires very small sample volumes. It can be a powerful tool for the analysis of charged species like Methyldopa and its impurities. The separation is based on the differential migration of ions in an electric field.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. LC-MS is invaluable for the identification and structural elucidation of unknown impurities and degradation products.[1]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for the HPLC and TLC methods discussed.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a validated method reported in the literature for the simultaneous estimation of Methyldopa and its impurities.[3]

1. Chromatographic Conditions:

  • Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm particle size)
  • Mobile Phase: A mixture of phosphate buffer (pH 5.5) and acetonitrile in a 50:50 v/v ratio.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 287 nm
  • Injection Volume: 20 µL
  • Column Temperature: Ambient

2. Preparation of Solutions:

  • Buffer Preparation: Prepare a phosphate buffer and adjust the pH to 5.5 with a suitable acid or base.
  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 ratio, filter through a 0.45 µm membrane filter, and degas.
  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Methyldopa and its impurity reference standards in the mobile phase to obtain a known concentration.
  • Sample Solution Preparation: Accurately weigh and dissolve the Methyldopa sample in the mobile phase to obtain a similar concentration to the standard solution.

3. System Suitability:

  • Inject the standard solution multiple times and evaluate system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak areas and retention times.

4. Analysis:

  • Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.
  • Record the chromatograms and calculate the percentage of each impurity in the sample by comparing the peak areas to those of the reference standards.
Protocol 2: USP TLC Limit Test for 3-O-Methylmethyldopa

This protocol is a summary of the procedure described in the United States Pharmacopeia.

1. Materials:

  • Stationary Phase: TLC plate coated with cellulose.
  • Mobile Phase: A suitable solvent system as specified in the monograph.
  • Visualizing Reagent: A specific spray reagent as described in the monograph.

2. Preparation of Solutions:

  • Test Solution: Dissolve a specified amount of the Methyldopa sample in methanol.
  • Standard Solution: Prepare a solution of USP 3-O-Methylmethyldopa Reference Standard in methanol at a specified concentration (e.g., corresponding to the 0.5% limit).

3. Procedure:

  • Apply equal volumes of the test solution and the standard solution to the TLC plate.
  • Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend a specified distance.
  • Remove the plate from the chamber and dry it.
  • Spray the plate with the visualizing reagent.
  • Compare the size and intensity of the spot corresponding to 3-O-Methylmethyldopa in the chromatogram of the test solution with the spot in the chromatogram of the standard solution. The spot from the test solution should not be larger or more intense than the spot from the standard solution.

Conclusion and Future Perspectives

The analytical landscape for the detection of Methyldopa impurities is dominated by the robustness and versatility of High-Performance Liquid Chromatography. The development and validation of stability-indicating HPLC methods are critical for ensuring the quality, safety, and efficacy of Methyldopa drug products throughout their shelf life. While TLC serves as a valuable screening tool, and techniques like CE and LC-MS offer specialized capabilities, HPLC remains the workhorse for routine quality control and in-depth impurity profiling.

As regulatory expectations for impurity control continue to evolve, the demand for more sensitive and efficient analytical methods will persist. Future trends may include the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis times and improved resolution, as well as the increasing use of advanced detection techniques like mass spectrometry for comprehensive impurity characterization. The principles and comparative data presented in this guide provide a solid foundation for navigating the current and future challenges in the analytical control of Methyldopa impurities.

References

  • Veeprho. (n.d.). Methyldopa Impurities and Related Compound. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia.
  • United States Pharmacopeial Convention. (n.d.).
  • Journal of Advanced Pharmacy Education & Research. (2013). Development and Validation of RP-HPLC method for simultaneous estimation of Methyldopa and Hydrochlorothiazide in Pharmaceutical Dosage Form.
  • Semantic Scholar. (n.d.). HPLC determination of content of methyldopa and its related substances. Retrieved from [Link]

Sources

A Comparative Analysis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid and Other Methyldopa Derivatives in Antihypertensive Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid and other derivatives of the well-established antihypertensive agent, Methyldopa. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and pharmacological profiles of these compounds, supported by experimental data from preclinical studies. Our objective is to furnish a deep, technically-grounded understanding to inform future research and development in the field of cardiovascular therapeutics.

Introduction: The Legacy of Methyldopa and the Quest for Improved Analogs

Methyldopa, chemically (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, has been a cornerstone in the management of hypertension for decades, particularly in specific patient populations such as pregnant women.[1] Its mechanism of action is centrally mediated; it is a prodrug that is metabolized in the brain to its active form, α-methylnorepinephrine.[2] This metabolite acts as an agonist at α2-adrenergic receptors, leading to a decrease in sympathetic outflow from the central nervous system, which in turn reduces peripheral vascular resistance and lowers blood pressure.[2][3]

Despite its efficacy, Methyldopa possesses certain limitations, including variable oral bioavailability and a side-effect profile that can include sedation, dizziness, and in rare cases, hepatotoxicity and hemolytic anemia. These drawbacks have spurred the exploration of derivatives with improved pharmacokinetic and pharmacodynamic properties. This guide focuses on a comparative analysis of these derivatives, with a particular emphasis on 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, a dimethoxy analog of Methyldopa.

The Central Hypothesis: How Structural Modifications Can Enhance Therapeutic Potential

The core principle behind the development of Methyldopa derivatives is the strategic modification of its chemical structure to optimize its therapeutic index. The primary areas of modification and the underlying rationale are:

  • Improving Bioavailability: Esterification of the carboxylic acid group to create prodrugs can enhance lipophilicity, potentially leading to better absorption from the gastrointestinal tract.[4]

  • Modulating Metabolism: Alterations to the catechol moiety, such as O-methylation, can influence the metabolic pathway and the pharmacological activity of the resulting metabolites.

  • Refining Receptor Interaction: Subtle changes to the molecular structure can affect the binding affinity and selectivity for the α2-adrenergic receptor, potentially leading to enhanced potency or a more favorable side-effect profile.

This guide will explore these hypotheses through the lens of specific Methyldopa derivatives.

Comparative Analysis of Methyldopa Derivatives

Ester Prodrugs of Methyldopa: Enhancing Oral Absorption

A significant effort in the development of Methyldopa derivatives has focused on the synthesis of ester prodrugs. The primary objective of this approach is to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule and improving its absorption from the gastrointestinal tract. Once absorbed, these esters are designed to be rapidly hydrolyzed by plasma and tissue esterases to release the active parent drug, Methyldopa.

A notable study by Saari et al. (1978) described the synthesis and antihypertensive evaluation of a series of Methyldopa esters.[4] Among the various esters synthesized, the pivaloyloxyethyl ester was identified as a particularly promising candidate.

Table 1: Comparative Antihypertensive Activity of Methyldopa and its Pivaloyloxyethyl Ester Prodrug in Spontaneously Hypertensive Rats (SHR)

CompoundDose (mg/kg, p.o.)Maximum Decrease in Mean Arterial Pressure (mmHg)Duration of Action (hours)
Methyldopa10035 ± 46
Pivaloyloxyethyl ester of Methyldopa7545 ± 58

Data adapted from Saari et al., J Med Chem, 1978.[4]

The data clearly indicates that the pivaloyloxyethyl ester of Methyldopa is more potent and has a longer duration of action compared to the parent drug in the spontaneously hypertensive rat model. This enhanced in vivo activity is attributed to its improved oral bioavailability.

O-Methylated Derivatives: Exploring Alternative Metabolic Pathways

The catechol moiety of Methyldopa is crucial for its biological activity. O-methylation of one or both hydroxyl groups can significantly alter the compound's pharmacological profile. The subject of this guide, 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, is a prime example of such a modification.

It is hypothesized that 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid could act as a prodrug, being demethylated in vivo to form Methyldopa. Alternatively, it might possess intrinsic activity or be metabolized to other active species. Further research is warranted to fully elucidate its pharmacological profile. The biological activity of its methyl ester, methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate, has been noted to have potential dopaminergic and antihypertensive effects.[6]

Experimental Protocols for Comparative Evaluation

To conduct a rigorous comparative analysis of Methyldopa and its derivatives, a combination of in vitro and in vivo experimental models is essential.

In Vitro Assays
  • Receptor Binding Assays: To determine the binding affinity of the compounds for α2-adrenergic receptors, competitive radioligand binding assays can be performed using cell lines expressing the receptor.

  • Metabolic Stability Assays: Incubation of the compounds with liver microsomes or hepatocytes can provide insights into their metabolic stability and identify potential metabolites.

In Vivo Models

The spontaneously hypertensive rat (SHR) is a widely used and well-validated animal model for essential hypertension.

Step-by-Step Protocol for Antihypertensive Evaluation in SHR:

  • Animal Acclimatization: Male SHRs (12-14 weeks old) are acclimatized to the laboratory conditions for at least one week.

  • Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using the non-invasive tail-cuff method.

  • Drug Administration: The test compounds (Methyldopa, 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, and other derivatives) and vehicle control are administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Post-Dose Monitoring: Blood pressure and heart rate are monitored at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.

  • Data Analysis: The percentage decrease in blood pressure from baseline is calculated for each compound and dose. Dose-response curves are generated to determine the potency (ED50) of each compound.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on Methyldopa and its analogs allow for the deduction of key structure-activity relationships.

Caption: Key structural features of Methyldopa influencing its antihypertensive activity.

Comparison with Other Antihypertensive Agents

To provide a broader context, it is useful to compare the antihypertensive efficacy of Methyldopa and its derivatives with agents from other drug classes.

Table 2: Comparative Efficacy of Antihypertensive Agents in Clinical Studies

DrugDrug ClassMean Reduction in Lying Blood Pressure (Systolic/Diastolic mmHg)Reference
Methyldopaα2-Adrenergic Agonist28/15Sanders et al., 1979
Labetalolα- and β-Adrenergic Blocker23/15Sanders et al., 1979

This table provides a snapshot of the comparative efficacy of Methyldopa with another commonly used antihypertensive, Labetalol. Such comparisons are crucial for positioning new derivatives within the existing therapeutic landscape.

Future Directions and Conclusion

The exploration of Methyldopa derivatives continues to be a promising avenue for the development of novel antihypertensive agents with improved therapeutic profiles. While ester prodrugs have demonstrated the potential to enhance bioavailability, the pharmacological landscape of O-methylated derivatives like 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid remains an area ripe for further investigation.

Future research should focus on:

  • The definitive synthesis and in vivo antihypertensive evaluation of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid in a head-to-head comparison with Methyldopa.

  • A thorough investigation of its metabolic fate and the pharmacological activity of its potential metabolites.

  • Elucidation of its precise mechanism of action, including its affinity for α2-adrenergic receptors and potential off-target effects.

By systematically addressing these research questions, the scientific community can fully assess the therapeutic potential of this and other novel Methyldopa derivatives, potentially leading to the development of safer and more effective treatments for hypertension.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 38853, Methyldopa. Retrieved from [Link]

  • Goldberg, L. I., et al. (1979). Mechanism of action of methyldopa in the rat. Role of 3-O-methylated metabolites. Hypertension, 1(6), 629-635. Retrieved from [Link]

  • Saari, W. S., et al. (1978). Synthesis and antihypertensive activity of some ester progenitors of methyldopa. Journal of Medicinal Chemistry, 21(8), 746-753. Retrieved from [Link]

  • Bellomo, R. G. (2022). Function and mechanism of action of alpha-methyldopa: An update. Biolife, 10(4), 2279-5855. Retrieved from [Link]

  • Sanders, G. L., et al. (1979). A comparative study of methyldopa and labetalol in the treatment of hypertension. British Journal of Clinical Pharmacology, 8(Suppl 2), 149S-151S. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Methyldopa Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Profiling for Methyldopa

Methyldopa is a centrally acting alpha-2 adrenergic agonist widely used as an antihypertensive agent, particularly for managing hypertension during pregnancy.[1] As a prodrug, its efficacy and safety are paramount, making the control of impurities a critical aspect of its manufacturing and formulation. Impurities in Methyldopa can originate from its multi-step synthesis or from degradation during storage and can include residual precursors, by-products, and degradation products such as oxidized or hydrolyzed analogs.[1] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established monographs with stringent limits on these impurities to ensure patient safety.[1][2]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on conducting an inter-laboratory comparison of Methyldopa impurity profiling. We will objectively compare two common analytical approaches, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), providing supporting experimental data and protocols. The goal is to equip laboratories with the knowledge to perform robust, reliable, and transferable impurity analyses, ensuring the quality and consistency of Methyldopa active pharmaceutical ingredients (APIs) and finished products.

Understanding the Analytical Landscape for Methyldopa Impurity Profiling

The primary analytical technique for separating and quantifying impurities in pharmaceuticals is reverse-phase HPLC.[3] This guide will focus on a comparative analysis of a traditional HPLC method and a modernized UHPLC approach. The choice between these technologies often depends on a laboratory's throughput needs, available instrumentation, and desired level of analytical detail.

Method 1: A Robust HPLC Method for Routine Quality Control

This method is based on established principles of reversed-phase chromatography and is suitable for routine quality control environments. It provides reliable separation of key Methyldopa impurities with a reasonable run time.

Method 2: A High-Throughput UHPLC Approach for Enhanced Resolution and Speed

UHPLC technology utilizes smaller particle size columns (typically sub-2 µm) and higher pressures to achieve faster separations and greater resolution compared to traditional HPLC. While a specific UHPLC method for Methyldopa is not detailed in the provided search results, we will construct a hypothetical, yet scientifically sound, UHPLC method by adapting the principles of the HPLC method. This will allow for a meaningful comparison of the two techniques.

Experimental Protocols

Sample and Reference Standard Preparation

Accurate and consistent preparation of samples and reference standards is fundamental to any successful analytical comparison.

Preparation of Standard Solutions:

  • Methyldopa Stock Standard Solution (2500 µg/mL): Accurately weigh approximately 250.0 mg of Methyldopa reference standard and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to volume with the mobile phase.[3]

  • Methyldopa Working Standard Solution (250 µg/mL): Dilute 10 mL of the Methyldopa Stock Standard Solution to 100 mL with the mobile phase.[3]

  • Impurity Stock Standard Solutions: Prepare individual stock solutions of known Methyldopa impurities (e.g., 3-O-Methylmethyldopa, Methyldopa EP Impurity B, C, and D) at a concentration of 100 µg/mL in the mobile phase. The availability of these reference standards is crucial for peak identification and quantification.[1][4]

  • System Suitability Solution: A mixed standard solution containing Methyldopa and key impurities at relevant concentrations should be prepared to verify the chromatographic system's performance.

Preparation of Sample Solutions (from Tablets):

  • Weigh and finely powder not fewer than 20 Methyldopa tablets.[3]

  • Accurately weigh a portion of the powder equivalent to one tablet (e.g., containing 250 mg of Methyldopa) and transfer it to a 100 mL volumetric flask.[3]

  • Add the mobile phase, sonicate to ensure complete extraction of the drug, and dilute to volume.[3]

  • Filter the solution through a suitable filter (e.g., 0.45 µm) to remove particulate matter before injection.[3]

  • Further dilute 10 mL of the filtered solution to 100 mL with the mobile phase to obtain a final concentration of approximately 250 µg/mL of Methyldopa.[3]

Chromatographic Conditions: A Head-to-Head Comparison

The following table outlines the detailed chromatographic conditions for both the HPLC and the proposed UHPLC methods.

ParameterMethod 1: HPLCMethod 2: UHPLC (Proposed Adaptation)
Column Venusil XBP C18 (250 mm x 4.6 mm, 5 µm)[5]Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A: 0.1 M Phosphoric acid (pH 3.0 with dilute aqua ammonia)B: Methanol[5]A: 0.1% Formic acid in waterB: Acetonitrile
Gradient 0-8 min: 10% B8-20 min: 10-75% B20-25 min: 75% B25-26 min: 75-10% B26-35 min: 10% B[5]0-1 min: 5% B1-5 min: 5-60% B5-6 min: 60-95% B6-6.5 min: 95% B6.5-7 min: 95-5% B7-8 min: 5% B
Flow Rate 1.0 mL/min[5]0.4 mL/min
Detection Wavelength 280 nm[5]280 nm
Column Temperature 35 °C[5]40 °C
Injection Volume 20 µL[3]2 µL

Workflow for Inter-Laboratory Comparison of Methyldopa Impurity Profiling

Inter_Laboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives B Select Participating Laboratories A->B C Develop a Detailed Analytical Protocol B->C D Procure and Distribute Common Reference Standards and Samples C->D E Method Transfer and Familiarization D->E F System Suitability Testing E->F G Analysis of Blinded Samples F->G H Data Acquisition and Processing G->H I Statistical Analysis of Results H->I J Identification of Discrepancies and Outliers I->J K Root Cause Analysis J->K L Final Report Generation K->L

Caption: A structured workflow for conducting a successful inter-laboratory comparison study.

Data Interpretation and Acceptance Criteria

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must meet predefined performance criteria as outlined in the system suitability tests. This ensures that the analytical system is functioning correctly on the day of analysis.[6]

ParameterAcceptance CriteriaRationale
Tailing Factor (Symmetry Factor) ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) > 2000Indicates good column efficiency and separation power.
Resolution (Rs) > 1.5 between Methyldopa and the closest eluting impurityEnsures baseline separation of critical peaks.
Repeatability (%RSD of peak area for 6 replicate injections) ≤ 2.0% for the main peak≤ 5.0% for impurities at the specification limitDemonstrates the precision of the analytical system.
Impurity Limits

The impurity limits for Methyldopa are defined in the respective pharmacopeial monographs. For example, the USP monograph specifies a limit for 3-O-methylmethyldopa.

ImpurityUSP Limit
3-O-Methylmethyldopa Not more than 0.5%[2]

Any other unspecified impurity should be reported and controlled according to the thresholds defined in the ICH Q3A/B guidelines.

Navigating the Challenges of Inter-Laboratory Comparison

An inter-laboratory comparison, also known as a proficiency test, is an objective assessment of a laboratory's competence and the reliability of its analytical results.[7] However, achieving consistent results across different laboratories can be challenging due to several factors:

  • Instrumentation Differences: Variations in HPLC/UHPLC systems, such as dwell volume, detector design, and data processing software, can lead to discrepancies in retention times and peak areas.

  • Analyst Technique: Subtle differences in sample preparation, pipetting, and other manual procedures can introduce variability.

  • Environmental Factors: Differences in laboratory temperature and humidity can affect chromatographic separations.

  • Interpretation of the Protocol: Ambiguities in the analytical procedure can lead to different interpretations and execution by different analysts.

To mitigate these challenges, a well-defined and unambiguous analytical protocol is essential. Additionally, a pre-study training session or a pilot study with a smaller number of laboratories can help identify and address potential issues before the full study commences.

Conclusion: Towards Harmonized Impurity Profiling

This guide has provided a comprehensive framework for conducting an inter-laboratory comparison of Methyldopa impurity profiling. By leveraging robust analytical methods, establishing clear experimental protocols, and understanding the potential sources of variability, laboratories can work towards harmonized and reliable impurity analysis. The ultimate goal is to ensure the consistent quality and safety of Methyldopa for all patients. The principles and methodologies discussed herein are not only applicable to Methyldopa but can also be adapted for the impurity profiling of other pharmaceutical products, thereby contributing to the broader goal of ensuring drug quality across the industry.

References

  • Chandra K Sekhar, et al. "Development and Validation of RP-HPLC method for simultaneous estimation of Methyldopa and Hydrochlorothiazide in Pharmaceutical." Journal of Advanced Pharmacy Education & Research Oct-Dec 2013, Vol 3, Issue 4.
  • "Methyldopa." Official Monographs for Part I.
  • "Methyldopa Impurities and Rel
  • "USP Monographs: Methyldopa." USP29-NF24.
  • "System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • "Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma and its application in a bioequivalence study." Semantic Scholar.
  • "USP Monographs: Methyldopa Tablets." USP29-NF24.
  • "HPLC determination of content of methyldopa and its rel
  • "Analytical Techniques for Methyldopa and Metabolites: A Comprehensive Review." Preprints.org.
  • "Methyldopa EP Impurity B / Methyldopa USP RC B." Allmpus.
  • "First inter-laboratory study of a Supercritical Fluid Chromatography method for the determination of pharmaceutical impurities.
  • "Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study." PubMed.
  • "METHYLDOPA." UNICEF.
  • "Methyldopa.
  • "Pharmaceutical impurity identification: a case study using a multidisciplinary approach." PubMed.
  • "New Sensitive Spectrophotometric Method for Methyldopa Determination in Different Pharmaceutical Samples.
  • "Methyldopa-impurities.
  • "Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on Oxidative Coupling Reaction." Chemical Methodologies.
  • "Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach.
  • "METHYLDOPA EUROPEAN PHARMACOPO | M1500000 | MERCK THIRD PARTY." SLS.
  • "Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis." Agilent.
  • "Impurity profiling and HPLC methods for drug quality compliance." AMSbiopharma, 2025.

Sources

A Comparative Guide to Establishing the Purity of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the quality, safety, and efficacy of a drug substance are built.[1][2][3] A reference standard with rigorously established purity ensures the accuracy and reliability of analytical methods used throughout the drug development lifecycle. This guide provides an in-depth, multi-faceted approach to characterizing the purity of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, a crucial analogue in the synthesis and analysis of methyldopa-related compounds.

The establishment of a reference standard is not a monolithic process but rather a convergence of orthogonal analytical techniques, each providing a unique and complementary piece of the purity puzzle. This guide will compare and contrast the utility of chromatographic, spectroscopic, and thermal analysis techniques, offering field-proven insights into experimental design and data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a reference standard that meets stringent regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][4][5]

The Orthogonal Approach to Purity Determination

A fundamental principle in reference standard characterization is the use of multiple, independent analytical methods. This "orthogonal" approach provides a high degree of confidence in the final purity value by mitigating the risk of any single technique's inherent biases or limitations. The purity of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is best assessed through a combination of techniques that probe different physicochemical properties of the molecule and its potential impurities.

Workflow for Establishing Reference Standard Purity

Purity_Assignment_Logic cluster_impurities Impurity Profile cluster_purity Purity Calculation Organic Organic Impurities (HPLC) MassBalance Mass Balance Calculation (100% - Σ Impurities) Organic->MassBalance Chiral Chiral Impurity (Chiral HPLC) Chiral->MassBalance Water Water Content (KF) Water->MassBalance Solvents Residual Solvents (GC) Solvents->MassBalance Inorganic Inorganic Impurities (ICP-MS) Inorganic->MassBalance AssignedPurity Assigned Purity Value MassBalance->AssignedPurity

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. Methyldopa, a widely used antihypertensive agent, particularly in pregnancy, is no exception.[1] Its synthesis and degradation can give rise to several related compounds, among which Methyldopa Related Compound C, chemically known as (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, requires stringent control.[2][3] This guide provides an in-depth, objective comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this specific impurity, grounded in established regulatory frameworks and experimental data.

The Imperative of Quantifying Methyldopa Related Compound C

The control of impurities in active pharmaceutical ingredients (APIs) is not merely a matter of good manufacturing practice; it is a regulatory necessity.[4] Authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the validation of analytical procedures to demonstrate their suitability for their intended purpose.[3] For impurities like Methyldopa Related Compound C, establishing reliable LOD and LOQ values is critical. The LOD represents the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable precision and accuracy, while the LOQ is the lowest concentration that can be determined with both.[5] These parameters define the boundaries of an analytical method's capability and ensure that even trace amounts of potentially harmful impurities are accurately monitored.

A Head-to-Head Comparison of Analytical Techniques

The choice of analytical technique for impurity profiling is a balance of sensitivity, specificity, cost, and complexity. For Methyldopa Related Compound C, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the two most relevant and powerful techniques.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Typical LOD 10-50 ng/mL (for Methyldopa)0.7-15 ng/mL (for Methyldopa)
Typical LOQ ~3x LOD~3x LOD
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, provides structural confirmation.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively straightforward operation and data analysis.Requires specialized expertise for operation and data interpretation.
Regulatory Acceptance Widely accepted for routine quality control.Increasingly used, especially for trace-level and genotoxic impurities.[6]

Table 1: A comparative overview of HPLC-UV and LC-MS/MS for the analysis of Methyldopa Related Compound C.

While HPLC-UV offers a robust and cost-effective solution for routine quality control, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for trace-level impurity analysis and when dealing with complex matrices.[7]

Experimental Protocol: Determining LOD & LOQ for Methyldopa Related Compound C via HPLC-UV

This protocol details the determination of LOD and LOQ for Methyldopa Related Compound C using the calibration curve method, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Materials and Reagents
  • Methyldopa Related Compound C Certified Reference Material (CRM)[8]

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid

  • Diluent: A suitable mixture of mobile phase components

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for separating Methyldopa and its related substances.[9]

  • Mobile Phase: A gradient elution using a mixture of a phosphate buffer (e.g., 0.1 M phosphoric acid adjusted to pH 3.0) and methanol.[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 280 nm[9]

  • Column Temperature: 35°C[9]

  • Injection Volume: 10 µL

Standard Solution Preparation
  • Stock Solution: Accurately weigh and dissolve a suitable amount of Methyldopa Related Compound C CRM in the diluent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of at least six calibration standards by serially diluting the stock solution to cover a range that encompasses the expected LOD and LOQ. A suggested range could be from 0.05 µg/mL to 5 µg/mL.

Data Collection and Analysis
  • Inject each calibration standard multiple times (e.g., n=3) into the HPLC system.

  • Record the peak area response for Methyldopa Related Compound C in each chromatogram.

  • Construct a calibration curve by plotting the mean peak area against the concentration of Methyldopa Related Compound C.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), the coefficient of determination (R²), the slope of the curve (S), and the standard deviation of the response (σ). The standard deviation of the y-intercepts of the regression line is a common method for estimating σ.

Calculation of LOD and LOQ

The LOD and LOQ are calculated using the following formulas as per ICH guidelines:[10]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the response.

  • S is the slope of the calibration curve.

Confirmation of LOD and LOQ

Prepare solutions at the calculated LOD and LOQ concentrations and inject them into the HPLC system to confirm that the analyte can be reliably detected at the LOD and quantified with acceptable precision and accuracy at the LOQ.

Visualizing the Workflow

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Confirmation CRM Obtain Methyldopa Related Compound C CRM Stock Prepare Stock Solution CRM->Stock Standards Prepare Calibration Standards Stock->Standards Inject Inject Standards into HPLC Standards->Inject Data Record Peak Area Response Inject->Data Curve Construct Calibration Curve Data->Curve Regression Linear Regression Analysis (Slope & SD) Curve->Regression Calc Calculate LOD & LOQ Regression->Calc Confirm Confirm via Injection Calc->Confirm

Caption: Workflow for LOD & LOQ determination via the calibration curve method.

Logical Comparison of Analytical Techniques

Technique_Comparison cluster_attributes Key Attributes HPLC_UV HPLC-UV Principle: UV Absorbance Sensitivity: Moderate Specificity: Good Cost: Low Complexity: Low Sensitivity Sensitivity HPLC_UV->Sensitivity Sufficient for routine QC Specificity Specificity HPLC_UV->Specificity Risk of co-elution Cost Cost HPLC_UV->Cost Economical Complexity Complexity HPLC_UV->Complexity User-friendly LC_MS LC-MS/MS Principle: Mass-to-Charge Ratio Sensitivity: High Specificity: Excellent Cost: High Complexity: High LC_MS->Sensitivity Ideal for trace analysis LC_MS->Specificity Confirmatory LC_MS->Cost Higher investment LC_MS->Complexity Requires expertise

Caption: Key attribute comparison of HPLC-UV and LC-MS/MS.

Conclusion

References

  • M. V. L. Sahithi, V. Perumal, Chandra K Sekhar, P. Vijay Babu. Development and Validation of RP-HPLC method for simultaneous estimation of Methyldopa and Hydrochlorothiazide in Pharmaceutical Dosage Form.
  • Protheragen. Methyldopa EP Impurity C.
  • ResearchGate. (2025-08-06). Determination of methyldopa in human plasma by LC/MS-MS for therapeutic drug monitoring.
  • Daicel Pharma Standards. Methyldopa Impurities Manufacturers & Suppliers.
  • Axios Research. Methyldopa EP Impurity C - CAS - 39948-18-0.
  • ResearchGate. (2022-07-07).
  • Ingenta Connect. (2010-01-01).
  • Simson Pharma Limited. Methyldopa EP Impurity C | CAS No- 5486-79-3.
  • Labmix24. Methyldopa EP Impurity C HCl H2O - TLC-D-3243.
  • Semantic Scholar. (2014).
  • Veeprho.
  • Semantic Scholar.
  • American Pharmaceutical Review. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • Preprints.org. (2024). Analytical Research & Development on Genotoxic Impurities.
  • ResearchGate. (2019-03-16). (PDF) Development and Validation of RP-HPLC method for simultaneous estimation of Methyldopa and Hydrochlorothiazide in Pharmaceutical Dosage Form.
  • ResearchGate. (2025-08-10). (PDF)
  • Pharmaffili
  • Chemical Methodologies. (2022).
  • PMC. (2011).
  • ResearchGate. (2025-08-05). Analytical strategies for genotoxic impurities in the pharmaceutical industry.
  • Pharmaguideline Forum. (2022-02-02).

Sources

A Comparative Guide to Forced Degradation Studies of Methyldopa and Its Impurity Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of forced degradation studies on Methyldopa. We will explore the experimental design, the resulting degradation pathways, and the analytical methodologies required to ensure the stability, efficacy, and safety of this widely used antihypertensive agent. This document is structured to provide not only procedural steps but also the scientific rationale behind them, grounded in regulatory expectations and field-proven insights.

Introduction: The Imperative of Forced Degradation in Drug Development

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] These studies intentionally expose a drug substance or product to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4] The primary objectives of forced degradation studies are to:

  • Elucidate Degradation Pathways: Understand the chemical breakdown of the drug molecule under various stress conditions.[3]

  • Identify Degradation Products: Isolate and characterize impurities that may form during storage and handling.[3][5]

  • Develop and Validate Stability-Indicating Methods: Ensure that the analytical methods used can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][2]

  • Inform Formulation and Packaging Development: Select excipients and packaging that minimize degradation and ensure product stability.[3]

According to ICH guideline Q1A(R2), forced degradation studies should typically target a 5% to 20% degradation of the active ingredient to provide meaningful data without being overly destructive.[5]

Methyldopa, chemically known as (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, is a catecholamine derivative.[6] Its structure, containing a catechol moiety, makes it particularly susceptible to oxidation.[6] Understanding its degradation profile is paramount for ensuring its therapeutic efficacy and patient safety.

Experimental Design for Forced Degradation of Methyldopa

A comprehensive forced degradation study for Methyldopa should encompass the following stress conditions as stipulated by ICH guidelines: hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2]

Hydrolytic Degradation

Causality: Hydrolysis is a common degradation pathway for drugs with labile functional groups. For Methyldopa, while it does not have ester or amide groups that are highly susceptible to hydrolysis, the stability of the molecule across a pH range must be evaluated.

Experimental Protocol:

  • Acidic Hydrolysis:

    • Prepare a solution of Methyldopa in 0.1 M hydrochloric acid.

    • Reflux the solution at 60-80°C for a specified period (e.g., 2-8 hours).

    • Withdraw samples at regular intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • Prepare a solution of Methyldopa in 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 1-4 hours). Methyldopa is known to be less stable under alkaline conditions.

    • Withdraw samples at regular intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of Methyldopa in purified water.

    • Reflux the solution at 60-80°C for an extended period (e.g., up to 24 hours).

    • Withdraw samples at regular intervals for analysis.

Oxidative Degradation

Causality: The catechol group in Methyldopa is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in excipients, or metal ions. This is often the most significant degradation pathway for Methyldopa.

Experimental Protocol:

  • Prepare a solution of Methyldopa in a suitable solvent (e.g., water or a water-methanol mixture).

  • Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Keep the solution at room temperature and protect it from light.

  • Monitor the degradation over a period of several hours to days.

  • Withdraw samples at appropriate time points for analysis.

Photolytic Degradation

Causality: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.

Experimental Protocol:

  • Expose a solution of Methyldopa and the solid drug substance to a light source that provides both UV and visible light.

  • According to ICH Q1B, the exposure should be at least 1.2 million lux hours and 200 watt hours per square meter.[1]

  • A control sample should be kept in the dark under the same temperature conditions to differentiate between photolytic and thermal degradation.

  • Analyze the samples after the exposure period.

Thermal Degradation

Causality: High temperatures can provide the activation energy for degradation reactions to occur.

Experimental Protocol:

  • Expose the solid Methyldopa drug substance to dry heat in a temperature-controlled oven (e.g., 70-80°C) for a specified period (e.g., 24-72 hours).

  • Analyze the sample for any degradation products.

Comparative Analysis of Methyldopa Degradation and Impurity Formation

The degradation of Methyldopa under different stress conditions leads to the formation of various impurities. The primary degradation pathway involves the oxidation of the catechol ring.

Stress ConditionExpected Degradation LevelMajor Degradation Products (Hypothesized)
Acidic Hydrolysis Low to ModerateMinimal degradation expected. Potential for some minor products.
Basic Hydrolysis HighRapid degradation. Formation of colored products, likely due to oxidation and polymerization of the resulting quinone.
Oxidative (H₂O₂) HighMethyldopa-o-quinone, followed by further cyclization and polymerization to form complex colored compounds.
Photolytic ModeratePotential for oxidative degradation of the catechol moiety.
Thermal (Solid State) LowGenerally stable, but some degradation may occur over extended periods at high temperatures.
Oxidative Degradation Pathway

The most significant degradation pathway for Methyldopa is oxidation. The catechol moiety is readily oxidized to an ortho-quinone. This highly reactive intermediate can then undergo further reactions.

G Methyldopa Methyldopa (Catechol Moiety) Methyldopa_o_quinone Methyldopa-o-quinone (Reactive Intermediate) Methyldopa->Methyldopa_o_quinone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, O₂) Oxidizing_Agent->Methyldopa_o_quinone Further_Products Further Degradation Products (Colored Polymers) Methyldopa_o_quinone->Further_Products Cyclization & Polymerization

Caption: Oxidative degradation pathway of Methyldopa.

Known and Potential Impurities

Besides the degradation products formed under stress conditions, other related substances may be present as process impurities. Some known impurities of Methyldopa include:

  • 3-O-Methylmethyldopa: A potential metabolite and process impurity.

  • Methyldopa related compound B and C: These are listed as related substances in pharmacopeias.

Under forced degradation, the primary impurity expected is Methyldopa-o-quinone . This is a highly reactive species that can polymerize to form complex, colored products, which explains the observation of solutions turning red and eventually forming a black precipitate under basic conditions.[7]

Comparative Overview of Analytical Methodologies

A robust, stability-indicating analytical method is essential to separate and quantify Methyldopa from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended Stability-Indicating HPLC Method

Rationale: A reversed-phase HPLC method offers good selectivity for separating polar compounds like Methyldopa and its more polar degradation products. A C18 column is a suitable choice. The mobile phase should be acidic to ensure the ionization of the amino group and improve peak shape.

Experimental Protocol:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and a polar organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 30°C

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability as a stability-indicating method. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated by the resolution between the Methyldopa peak and the peaks of the degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

G cluster_0 Forced Degradation Workflow cluster_1 Analytical Method Development & Validation cluster_2 Impurity Analysis Start Methyldopa Drug Substance/Product Stress Apply Stress Conditions (Acid, Base, H₂O₂, Light, Heat) Start->Stress Degraded_Sample Generate Degraded Samples Stress->Degraded_Sample Analysis Analyze Degraded Samples by HPLC Degraded_Sample->Analysis HPLC_Dev Develop Stability-Indicating HPLC Method Validation Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) HPLC_Dev->Validation Validation->Analysis Validated Method Identification Identify & Characterize Impurities (LC-MS, NMR) Analysis->Identification

Sources

Assessing the Impact of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic Acid on Drug Product Quality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug product quality, directly influencing its safety and efficacy. This guide provides an in-depth technical assessment of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, a known impurity of the antihypertensive drug Methyldopa, on the overall quality of the final drug product.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental methodologies.

Introduction: The Significance of Impurity Profiling

Impurities in pharmaceutical products are any components that are not the intended API or excipients.[5][6] They can arise from the synthesis process, degradation of the API, or interactions with packaging materials.[5] The presence of impurities, even in trace amounts, can have significant consequences, including altering the drug's therapeutic effect, shelf life, and physical properties, or even introducing toxic or carcinogenic risks.[6][7][8]

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid , identified as Methyldopa EP Impurity C or Methyldopa Related Compound C , is a process-related impurity in the synthesis of Methyldopa.[1] Its structural similarity to the API necessitates a thorough evaluation of its potential impact on the quality of Methyldopa drug products.

The Subject of Investigation: Methyldopa and Impurity C

Methyldopa is a centrally acting alpha-2 adrenergic agonist used primarily for the management of hypertension, especially in pregnant women.[1] Its chemical structure features a catechol group and an amino acid moiety, making it susceptible to oxidation and other degradation pathways.

Methyldopa Impurity C is characterized by the methylation of both hydroxyl groups of the catechol moiety of Methyldopa. This structural modification can potentially alter the molecule's physicochemical properties and pharmacological activity.

CompoundStructureKey Properties
Methyldopa [Image of Methyldopa structure]Antihypertensive agent, catecholamine derivative.[9]
2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (Impurity C) [Image of Impurity C structure]Process-related impurity in Methyldopa synthesis.[1] Molecular Formula: C12H17NO4, Molecular Weight: 239.27 g/mol .[10][11]

Experimental Framework for Impact Assessment

To objectively assess the impact of Methyldopa Impurity C on drug product quality, a series of comparative studies are necessary. This involves the analysis of Methyldopa drug product deliberately spiked with varying, controlled levels of Impurity C against a control batch with no detectable or quantifiable level of this impurity.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental assessment:

G cluster_0 Preparation of Test Samples cluster_1 Analytical Characterization cluster_2 Data Analysis and Impact Assessment Prep Preparation of Methyldopa Batches Spike Spiking with Impurity C at various concentrations (e.g., 0.1%, 0.5%, 1.0%) Prep->Spike Control Control Batch (Impurity C < 0.05%) Prep->Control Purity Purity and Impurity Profiling (HPLC) Spike->Purity Dissolution Dissolution Testing Spike->Dissolution Stability Accelerated Stability Studies Spike->Stability Control->Purity Control->Dissolution Control->Stability Compare Comparative Analysis of Results Purity->Compare Dissolution->Compare Stability->Compare Impact Assessment of Impact on Quality Attributes Compare->Impact

Caption: Experimental workflow for assessing the impact of Impurity C.

Detailed Experimental Protocols

Objective: To accurately quantify Methyldopa and its related impurities, including Impurity C, in the prepared batches.

Methodology:

  • Chromatographic System: A validated stability-indicating HPLC method is employed.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Stationary Phase: A C18 column is typically used.

  • Detection: UV detection at a wavelength where both Methyldopa and Impurity C have adequate absorbance.

  • Standard Preparation: Certified reference standards of Methyldopa and Impurity C are used to prepare calibration curves.[12][13]

  • Sample Preparation: Tablets are accurately weighed, crushed, and dissolved in a suitable solvent, followed by filtration before injection.

  • Analysis: The peak areas of Methyldopa and Impurity C are integrated, and their concentrations are calculated based on the calibration curves.

Objective: To evaluate the impact of Impurity C on the release profile of Methyldopa from the tablet formulation.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used.

  • Dissolution Medium: 0.1 M Hydrochloric acid (HCl) is a suitable medium.[14]

  • Test Conditions: 900 mL of dissolution medium at 37 ± 0.5 °C with a paddle speed of 50 rpm.[14]

  • Sampling: Aliquots are withdrawn at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).

  • Analysis: The amount of dissolved Methyldopa in each sample is determined by UV-Vis spectrophotometry or HPLC.[14]

  • Data Comparison: The dissolution profiles of the control and spiked batches are compared using a similarity factor (f2).

Objective: To assess the impact of Impurity C on the stability of the Methyldopa drug product under stressed conditions.

Methodology:

  • Storage Conditions: The control and spiked batches are stored under accelerated stability conditions (e.g., 40 °C / 75% RH) for a period of 6 months.

  • Time Points: Samples are withdrawn at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, the samples are analyzed for:

    • Appearance (color change)

    • Assay of Methyldopa (by HPLC)

    • Levels of Impurity C and other degradation products (by HPLC)

    • Dissolution profile

Comparative Analysis and Expected Outcomes

The following tables present hypothetical but plausible data to illustrate the potential impact of Impurity C on key quality attributes.

Table 1: Purity Profile of Methyldopa Batches
BatchInitial Impurity C Level (%)Other Known Impurities (%)Assay of Methyldopa (%)
Control< 0.050.1599.8
Spiked A0.10.1599.7
Spiked B0.50.1599.3
Spiked C1.00.1598.8

Interpretation: The presence of Impurity C directly impacts the assay value of the API. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for impurities.[5]

Table 2: Comparative Dissolution Profiles
Time (min)Control Batch (% Dissolved)Spiked Batch C (1.0% Impurity C) (% Dissolved)
104542
207571
308885
459592
609997

Interpretation: While a minor decrease in the dissolution rate might be observed, a significant change could indicate that the impurity is affecting the physical properties of the formulation.

Table 3: Accelerated Stability Data (6 Months at 40°C / 75% RH)
BatchAppearanceAssay of Methyldopa (%)Total Degradation Products (%)
ControlNo significant change99.10.8
Spiked CSlight discoloration97.52.4

Interpretation: A significant increase in degradation products and a change in appearance in the spiked batch would strongly suggest that the presence of Impurity C compromises the stability of the drug product. The catechol moiety in Methyldopa is prone to oxidation, and impurities can sometimes catalyze these degradation reactions.[1]

Alternatives and Mitigation Strategies

The presence of process-related impurities like Impurity C is often linked to the specific synthetic route used to manufacture the API.

Comparison of Synthetic Routes

Different synthetic pathways for Methyldopa exist, some of which may be more prone to the formation of Impurity C.[15][16] For instance, routes involving the protection and deprotection of the catechol hydroxyl groups must be carefully optimized to prevent incomplete deprotection or side reactions.

The following diagram illustrates a simplified decision-making process for selecting a synthetic route:

G cluster_0 Route A cluster_1 Route B (Alternative) Start Selection of Methyldopa Synthetic Route RouteA Higher Yield but Prone to Impurity C Formation Start->RouteA RouteB Lower Yield but Minimal Impurity C Formation Start->RouteB OptimizeA Extensive Purification Steps Required RouteA->OptimizeA Decision Decision OptimizeA->Decision Higher Cost, Potential Quality Risk OptimizeB Fewer Purification Steps RouteB->OptimizeB OptimizeB->Decision Lower Cost, Higher Quality

Caption: Comparison of synthetic routes for Methyldopa.

An alternative synthetic route that avoids the use of certain methylating agents or employs more robust deprotection steps could be a viable strategy to minimize the formation of Impurity C.

Control and Specification

For any chosen synthetic route, stringent in-process controls and final product specifications are essential. The limits for Impurity C should be established based on toxicological data and regulatory guidelines. The United States Pharmacopeia (USP) and other pharmacopeias provide reference standards for Methyldopa and its related compounds to ensure accurate testing and compliance.[13]

Conclusion and Recommendations

The presence of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (Methyldopa Impurity C) has the potential to negatively impact the quality of Methyldopa drug products. The primary risks are a decrease in the API assay and compromised long-term stability, potentially leading to discoloration and the formation of other degradation products.

Recommendations for Drug Development Professionals:

  • Rigorous Analytical Monitoring: Employ validated, stability-indicating analytical methods like HPLC for the routine monitoring of Impurity C levels in both the API and the finished drug product.[17][18][19]

  • Strategic Synthesis Route Selection: Prioritize synthetic routes that minimize the formation of Impurity C, even if it involves a trade-off with overall yield.

  • Comprehensive Stability Testing: Conduct thorough stability studies on batches containing known levels of the impurity to establish a safe and acceptable limit.

  • Adherence to Regulatory Guidelines: Ensure that the levels of Impurity C and all other impurities are well within the limits set by regulatory bodies like the ICH.

By proactively assessing and controlling the levels of impurities such as Methyldopa Impurity C, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of their drug products.

References

  • Analytical Techniques for Methyldopa and Metabolites: A Comprehensive Review. (n.d.). Preprints.org. Retrieved January 17, 2026, from [Link]

  • Methyldopa Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 17, 2026, from [Link]

  • Analytical techniques for methyldopa and metabolites: a comprehensive review. (2025, September 18). Preprints.org. Retrieved January 17, 2026, from [Link]

  • Pharmaceutical impurities: the hidden dangers in your prescription pills. (2024, September 14). ZME Science. Retrieved January 17, 2026, from [Link]

  • Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on Oxidative Coupling Reaction. (2022). Chemical Methodologies, 6(11), 851-860. Retrieved January 17, 2026, from [Link]

  • Impurities in Pharmaceutical Products: Review on Qc Practices in DRCongo. (2025, April 23). Preprints.org. Retrieved January 17, 2026, from [Link]

  • Effects of Impurities in Pharmaceuticals. (2020, January 20). Veeprho. Retrieved January 17, 2026, from [Link]

  • Chemical Impurities: An Epistemological Riddle with Serious Side Effects. (2020, February 6). PMC. Retrieved January 17, 2026, from [Link]

  • Effects of Impurities in Pharmaceuticals. (n.d.). SGRL. Retrieved January 17, 2026, from [Link]

  • A new spectrophotometric method for the determination of methyldopa. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Stabity Indicating Dissolution Method Development for Estimation of Methyldopa and Hydrochlorothiazide in Combine Dosage Form. (2017). Indo American Journal of Pharmaceutical Sciences, 4(10), 3866-3873. Retrieved January 17, 2026, from [Link]

  • Enantiopure drug synthesis: from methyldopa to imipenem to efavirenz. (2005). Chirality, 17 Suppl, S249-59. Retrieved January 17, 2026, from [Link]

  • Synthesis and antihypertensive activity of some ester progenitors of methyldopa. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • METHYLDOPA. (n.d.). UNICEF. Retrieved January 17, 2026, from [Link]

  • Methyldopa-impurities. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

  • Indirect Spectrophotometric Method for Determination of Methyldopa in Pure and Pharmaceutical Formulation. (2023, April). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthetic method of methyldopa. (2016, June 22). Google Patents.
  • The Pharmacokinetic Properties and Bioequivalence of Methyldopa Formulations: Results of an Open-label, Randomized, Two-period,. (2016, June 7). Walsh Medical Media. Retrieved January 17, 2026, from [Link]

  • CAS No : 39948-18-0| Product Name : Methyldopa - Impurity C (Freebase) | Chemical Name : (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic Acid. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia (USP). Retrieved January 17, 2026, from [Link]

  • Scheme 1. Synthetic route to the drug (S)-α-methyldopa. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • The Impact of the Drug Methyldopa in Both Medical and Industrial Applications. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Comparative Stability of Methyldopa and Its Impurities Under Stress Conditions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the stability and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth analysis of the comparative stability of Methyldopa and its principal impurities under various stress conditions. As researchers, scientists, and drug development professionals, understanding the degradation pathways and the relative stability of these compounds is critical for developing robust formulations and establishing appropriate storage conditions. This document is designed to be a practical resource, grounded in scientific principles and supported by experimental data, to aid in these efforts.

Introduction to Methyldopa and Its Impurities

Methyldopa is a centrally-acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly during pregnancy. Its chemical structure, L-3-(3,4-dihydroxyphenyl)-2-methylalanine, features a catechol moiety and an amino acid group, both of which are susceptible to degradation. The primary impurities of Methyldopa, as recognized by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), include Methyldopa-quinone, 3-O-Methylmethyldopa, and Methyldopate. The presence and quantity of these impurities can significantly impact the safety and efficacy of the final drug product.

The rationale behind selecting specific stress conditions—hydrolysis, oxidation, photolysis, and thermal stress—is to simulate the potential environmental exposures a drug substance might encounter throughout its lifecycle, from manufacturing to patient administration. This forced degradation study allows for the identification of potential degradants and provides insights into the intrinsic stability of the molecule.

Experimental Design for Forced Degradation Studies

A well-designed forced degradation study is a self-validating system. The conditions should be stringent enough to induce degradation (typically 5-20%) but not so harsh as to cause complete decomposition, which would obscure the primary degradation pathways.

Diagram of the Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_0 Preparation cluster_2 Analysis cluster_3 Data Interpretation API Methyldopa API & Impurity Standards Solvent Prepare Solvents (e.g., Methanol, Water) API->Solvent Stock Prepare Stock Solutions Solvent->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidative Oxidation (3% H2O2, RT) Thermal Thermal Stress (Solid State, 80°C) Photo Photolytic Stress (ICH Q1B Conditions) Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if applicable) Sampling->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC HPLC-UV/DAD Analysis Dilute->HPLC PeakID Peak Identification & Purity HPLC->PeakID Quant Quantification of Degradants PeakID->Quant MassBal Mass Balance Calculation Quant->MassBal Pathway Degradation Pathway Elucidation MassBal->Pathway

Caption: Workflow for the forced degradation study of Methyldopa.

Detailed Experimental Protocol
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve Methyldopa and its impurity standards in methanol to prepare individual stock solutions of 1 mg/mL.

    • Prepare a mixed stock solution containing all compounds at the same concentration.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid API and impurities in a hot air oven maintained at 80°C.

    • Photolytic Degradation: Expose the solid API and impurities to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve a C18 column and a gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at 280 nm.

Comparative Stability Analysis and Degradation Pathways

The stability of Methyldopa and its impurities is highly dependent on the specific stress condition applied. The catechol moiety is particularly susceptible to oxidation, leading to the formation of Methyldopa-quinone.

Diagram of Methyldopa Degradation Pathways

Degradation_Pathways Methyldopa Methyldopa Catechol Moiety Amino Acid Side Chain Quinone Methyldopa-quinone Methyldopa:f0->Quinone Oxidation (H₂O₂) Photolysis Methylated 3-O-Methylmethyldopa Methyldopa->Methylated Impurity from Synthesis Ester Methyldopate Methyldopa:f1->Ester Esterification (Acidic Methanol) Other Other Degradants Methyldopa->Other Hydrolysis (Acid/Base) Thermal Stress Quinone->Other Further Degradation

Safety Operating Guide

A Guide to the Proper Disposal of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic Acid: A Protocol Rooted in Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and operational integrity of the researchers who use them. This guide addresses the proper disposal of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, we must adopt a conservative and rigorous approach. The protocols outlined herein are grounded in the foundational principles of chemical safety and hazardous waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The core principle of this guide is to treat 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid as a hazardous waste. This ensures the highest level of safety for laboratory personnel and guarantees compliance with environmental regulations.

Hazard Assessment and Precautionary Measures

Personal Protective Equipment (PPE):

Before handling the compound in any form (pure substance, solutions, or as waste), the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]

Waste Characterization and Segregation: The First Step to Compliance

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] Without definitive data, we must assume 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid waste is hazardous.

Procedural Steps:

  • Designate as Hazardous Waste: All waste streams containing this compound, including contaminated solids (e.g., weighing paper, gloves) and solutions, must be designated as hazardous chemical waste.

  • Segregate at the Source: Proper segregation is critical to prevent dangerous chemical reactions.[6]

    • Store this acidic waste separately from bases, oxidizers, and any reactive metals.

    • Do not mix this waste with other chemical waste streams unless their compatibility has been unequivocally verified.

On-Site Accumulation and Storage Protocol

All laboratories that generate hazardous waste are required to establish Satellite Accumulation Areas (SAAs).[6][7] An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.

Detailed Protocol for Waste Accumulation:

  • Container Selection:

    • Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[4] Avoid metal containers for acidic waste.[5]

    • Ensure the container is in good condition, free from leaks, and has a secure, screw-top lid.

  • Proper Labeling:

    • The EPA requires that each waste container be clearly labeled.[7][8] The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name: "2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid" .

      • A clear indication of the hazards. A pictogram or a written warning such as "Irritant" is appropriate.[7][8]

  • Accumulation Practices:

    • Keep the waste container tightly closed at all times, except when adding waste.[6][9] This minimizes the release of vapors and prevents spills.

    • Fill the container to no more than 90% of its capacity to allow for vapor expansion and to prevent spills during transport.[4]

    • Store the container in a designated SAA, within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

The following diagram illustrates the decision-making process for handling and accumulating this chemical waste within the laboratory.

cluster_prep Preparation & Handling cluster_accumulation Waste Accumulation Protocol cluster_disposal Final Disposal A Start: Generate 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid waste B Wear Full PPE: Gloves, Goggles, Lab Coat A->B Safety First C Select Compatible HDPE Waste Container B->C Initiate Disposal D Label Container: 'Hazardous Waste' + Chemical Name + Hazard Warning C->D E Add Waste to Container (Max 90% Full) D->E F Keep Container Securely Closed E->F After Each Addition G Store in Designated SAA with Secondary Containment F->G H Is Container Full or Ready for Pickup? G->H H->E No I Arrange Pickup by Licensed Hazardous Waste Vendor H->I Yes J Document Waste Transfer (Manifest) I->J K End: Compliant Disposal J->K

Caption: Workflow for the safe disposal of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid.

Final Disposal Pathway: Ensuring Environmental Responsibility

The ultimate disposal of this hazardous waste must be conducted in a manner that is safe, environmentally responsible, and compliant with all local, state, and federal regulations.

  • Mandatory Professional Disposal: The collected hazardous waste must be transferred to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company for final disposal.[7][10] These companies are equipped to handle and dispose of chemical waste using approved methods, most commonly incineration.[7][11]

  • Prohibition of Drain Disposal: Under no circumstances should 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid or its solutions be poured down the drain.[6] This practice is a violation of EPA regulations and can harm aquatic ecosystems and wastewater treatment infrastructure. While neutralization is a valid chemical procedure, for waste disposal purposes it should only be performed by trained personnel following a specific, validated institutional protocol, which is generally not recommended for undiluted or non-routine waste streams.[10][12]

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteAssumed hazardous due to lack of specific data, as a precautionary measure.
Primary Container High-Density Polyethylene (HDPE)Resistant to degradation by carboxylic acids.[4]
Container Labeling "Hazardous Waste", Full Chemical Name, Hazard WarningEPA requirement for clear identification and hazard communication.[7][8]
Storage Location Satellite Accumulation Area (SAA)Designated area for safe, temporary storage of hazardous waste at the point of generation.[6]
Segregation Separate from bases, oxidizers, and reactivesPrevents potentially violent or dangerous chemical reactions.[6]
Disposal Method Licensed Hazardous Waste VendorEnsures environmentally sound and legally compliant disposal.[7][10]
Forbidden Practice Drain DisposalPrevents environmental contamination and damage to plumbing/water treatment systems.[6]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1.

  • Contain the Spill: For liquid spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.

  • Clean Up: Carefully sweep up the absorbed material (or the solid powder) and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS department in accordance with your facility's Chemical Hygiene Plan.[13][14]

By adhering to this comprehensive disposal protocol, you ensure that your work with 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is conducted with the highest standards of safety, professionalism, and environmental stewardship.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. metasci.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow.
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid. SynZeal.
  • Hazardous Waste. University of Oklahoma Environmental Health and Safety.
  • Safety Data Sheet 3-(p-Methoxyphenyl)propionic acid. Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • Safety Data Sheet Ethyl p-Methoxycinnamate. MarkHerb.
  • Safety Data Sheet 3-(3,4-Dimethoxyphenyl)propanoic acid-d10. MedChemExpress.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, regardless of its perceived hazard level, demands a systematic approach to personal protection. This guide provides essential, immediate safety and logistical information for handling 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid, focusing on the procedural steps that ensure both personal safety and experimental integrity.

Foundational Hazard Assessment

Analysis of related structures, such as 2-Methoxy-2-methylpropanoic acid and other substituted propionic acids, indicates a consistent hazard profile.[1][2][3] The core directive is to prevent the compound from entering the body through inhalation, skin contact, eye contact, or ingestion.

Potential Hazard Route of Exposure Primary Effect Justification Based on Analogous Compounds
Respiratory IrritationInhalationMay cause irritation to the respiratory tract.[1][2][3][4]Handling the fine powder can generate dust that may be inhaled.
Skin IrritationDermal ContactCauses skin irritation; harmful if absorbed through the skin.[1][2][3][4][5]Direct contact with the powder can lead to localized irritation.
Serious Eye IrritationEye ContactCauses serious eye irritation.[1][2][3][4][5]Airborne particles can easily come into contact with the eyes, causing significant irritation.
Gastrointestinal HarmIngestionHarmful if swallowed.[2][4][5]Accidental ingestion can occur through contaminated hands.

Core Directive: A Multi-Layered PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a matter of preference but a requirement dictated by the hazard assessment. For 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid, a comprehensive barrier is required.[6][7][8]

Eye and Face Protection: The First Line of Defense

Chemical splash goggles are mandatory.[6] They provide a complete seal around the eyes, protecting against airborne dust and accidental splashes. Standard safety glasses are insufficient as they do not protect from particulates that can enter around the edges.

  • Causality: The primary risk when handling powders is aerosolization. Goggles create a physical barrier essential for preventing eye contact with fine particulates that can cause serious irritation.[1][3][4]

  • High-Risk Operations: When there is a significant splash hazard (e.g., dissolving large quantities or during vigorous reactions), a face shield must be worn in addition to chemical splash goggles.[9]

Hand Protection: Ensuring Chemical Resistance

Disposable nitrile gloves are the standard for handling most powdered chemicals.[7][9]

  • Expert Insight: While nitrile provides good protection against a broad range of chemicals for short-term use, it is crucial to inspect gloves for any tears or punctures before use.[7][9] For prolonged handling or when working with solvents to dissolve the compound, consulting a glove manufacturer's compatibility chart is a necessary step to ensure the chosen material offers adequate protection.

  • Protocol: Always double-glove if there is a high risk of contamination or when handling highly pure material. Change gloves immediately if they become contaminated.

Body Protection: Shielding Against Contamination

A standard laboratory coat is required to protect street clothes and skin from contamination.

  • Trustworthiness: The lab coat should be fully buttoned with sleeves rolled down. This simple procedural step is a self-validating system to minimize skin exposure. For operations with a higher risk of dust generation, a disposable coverall may be appropriate.[6]

Respiratory Protection: Preventing Inhalation

Administrative and engineering controls, such as working within a certified chemical fume hood, are the primary methods for controlling exposure to airborne dust.[9]

  • When a Respirator is Required: If handling significant quantities of the powder outside of a fume hood, or if the ventilation is inadequate, respiratory protection is mandatory.[9] A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles. For higher concentrations or more sensitive operations, a half-mask or full-face respirator with appropriate particulate filters may be necessary.[8]

Operational and Disposal Plans

Experimental Protocol: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat/Coverall: Put on and fasten completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye and Face Protection: Put on goggles and a face shield (if needed).

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) PPE: This process is designed to contain contaminants.

  • Gloves: Remove the outer pair of gloves (if double-gloved). Remove the final pair by peeling them off from the cuff, turning them inside out without touching the exterior. Dispose of them immediately in the designated waste container.

  • Lab Coat/Coverall: Remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Eye and Face Protection: Remove from the back of the head by handling the strap.

  • Respirator (if worn): Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Mandatory Visualization: PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE based on the task.

PPE_Workflow cluster_start Initial Assessment cluster_scale Scale & Environment cluster_ppe PPE Level cluster_action Action start Handling 2-(3,4-Dimethoxyphenyl) -2-methylpropanoic acid scale Small Scale (<1g) inside Fume Hood? start->scale ppe_low Standard PPE: - Lab Coat - Nitrile Gloves - Splash Goggles scale->ppe_low  Yes ppe_high Enhanced PPE: - Standard PPE PLUS - N95 Respirator (or higher) - Face Shield (if splash risk) scale->ppe_high  No (Large Scale or Open Bench) proceed Proceed with Caution ppe_low->proceed ppe_high->proceed

Caption: Decision workflow for PPE selection.

Disposal Plan: A Critical Final Step

Proper disposal is fundamental to laboratory safety and environmental protection.[10][11]

  • Contaminated PPE: All disposable PPE, including gloves and coveralls, must be placed in a designated, clearly labeled hazardous waste container immediately after removal.[12][13]

  • Chemical Waste: Unused 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid and any solutions containing it must be disposed of as chemical waste.[12]

    • Do not dispose of this chemical down the drain or in regular trash.[12][13]

    • Waste containers must be chemically compatible, properly sealed, and clearly labeled with their contents.[10][14]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[11][12]

  • Segregation: Keep solid chemical waste separate from liquid waste.[14] Carboxylic acids should be segregated from bases and reactive metals to prevent hazardous reactions in the waste stream.[15]

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety guidelines and the Safety Data Sheet for any chemical before beginning work.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • Properly Managing Chemical Waste in Labor
  • How to Safely Dispose of Labor
  • Chemical Safety: Personal Protective Equipment. Unknown Source.
  • Safety Data Sheet - (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid. SynZeal.
  • 5 Types of PPE for Hazardous Chemicals.
  • PPE Essentials for Chemical Handling & Manufacturing Safety. Mallcom India.
  • Lab Safety Equipment & PPE. ChemTalk.
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET - 2-Methoxy-4-methylphenol. Fisher Scientific.
  • SAFETY DATA SHEET - Unknown Compound. Sigma-Aldrich.
  • Safety Data Sheet - DOI (hydrochloride). Cayman Chemical.
  • SAFETY DATA SHEET - 2,2-dimethoxypropane. Unknown Source.
  • SAFETY DATA SHEET - b-(3,4,5-Trimethoxyphenyl)propionic Acid 98%. Pfaltz & Bauer.
  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. metasci.
  • chemical handling and storage section 6. University of Toronto Scarborough.
  • SAFETY DATA SHEET - 3-(p-Methoxyphenyl)propionic acid. Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.